molecular formula C6H13Cl2NO B3057203 2-[Bis(2-chloroethyl)amino]ethanol CAS No. 7747-69-5

2-[Bis(2-chloroethyl)amino]ethanol

Cat. No.: B3057203
CAS No.: 7747-69-5
M. Wt: 186.08 g/mol
InChI Key: AFMIOSNPRWXXRX-UHFFFAOYSA-N
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Description

2-[Bis(2-chloroethyl)amino]ethanol, offered here in its hydrochloride salt form, is a chemical building block of interest in synthetic organic and medicinal chemistry. The compound features a nitrogen mustard core, characterized by the bis(2-chloroethyl)amino group, which is known for its alkylating properties. This molecular architecture suggests potential for use in the synthesis of more complex molecules or as a reference standard in analytical studies. Researchers can utilize this compound strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Chemical Identifiers: • CAS Number: 63978-53-0 • Molecular Formula: C 6 H 14 Cl 3 NO • Molecular Weight: 222.54 g/mol For comprehensive safety and handling information, including hazard statements and precautionary measures, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

2-[bis(2-chloroethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2NO/c7-1-3-9(4-2-8)5-6-10/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMIOSNPRWXXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276167
Record name 2-[bis(2-chloroethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7747-69-5
Record name 2-[bis(2-chloroethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fosbretabulin (Combretastatin A4 Phosphate)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Identity: The compound 2-[Bis(2-chloroethyl)amino]ethanol is a nitrogen mustard-type alkylating agent. However, the broader therapeutic actions and mechanisms described (tubulin binding, vascular disruption) are characteristic of Fosbretabulin , also known as Combretastatin A4 Phosphate (CA4P) . This guide will focus on the well-documented mechanism of Fosbretabulin, a clinically investigated agent that aligns with these concepts.

Introduction

Fosbretabulin (Combretastatin A4 Phosphate or CA4P) is a water-soluble prodrug of the natural stilbenoid phenol, Combretastatin A4 (CA4), which was originally isolated from the bark of the South African bush willow, Combretum caffrum.[1][2] It is a potent and selective tumor vascular disrupting agent (VDA) that has been extensively studied for its anti-cancer properties.[3] The core mechanism of Fosbretabulin involves a dual-pronged attack: direct destabilization of the endothelial cell cytoskeleton via tubulin binding and the subsequent disruption of critical signaling pathways that maintain vascular integrity. This leads to a rapid and catastrophic collapse of the tumor's blood supply, causing extensive ischemic necrosis within the tumor core.[1][4][5]

Core Mechanism: Prodrug Activation and Microtubule Destabilization

The primary molecular target of Fosbretabulin's active form is the tubulin protein, a fundamental component of the cellular cytoskeleton.

2.1 Prodrug Dephosphorylation Upon systemic administration, the phosphate group of Fosbretabulin is rapidly cleaved by ubiquitous endogenous non-specific phosphatases, converting the soluble prodrug into its highly active, lipophilic metabolite, Combretastatin A4 (CA4).[1][6][7] This conversion is critical for its uptake into target endothelial cells.

2.2 Tubulin Binding and Polymerization Inhibition CA4 acts as a potent microtubule depolymerizing agent.[4][8] It binds with high affinity to the colchicine-binding site on β-tubulin, one of the two protein subunits that form the microtubule heterodimer.[8][9][10] This binding event physically obstructs the assembly of tubulin dimers into microtubule polymers.[1][6] The consequent shift in the equilibrium towards depolymerization leads to a net disassembly of the existing microtubule network within the cell.

G Prodrug activation and microtubule binding of Combretastatin A4. cluster_0 Systemic Circulation cluster_1 Endothelial Cell Fosbretabulin Fosbretabulin (CA4P) (Water-Soluble Prodrug) CA4 Combretastatin A4 (CA4) (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation (Endogenous Phosphatases) CA4_in CA4 CA4->CA4_in Enters Cell Tubulin αβ-Tubulin Dimer Microtubule Microtubule Polymer (Cytoskeleton) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CA4_in->Tubulin

Caption: Prodrug activation and microtubule binding of Combretastatin A4.

Cellular Consequences and Signaling Pathway Disruption

The disassembly of the microtubule network in endothelial cells triggers a cascade of events that compromise vascular function.

3.1 Cytoskeletal Collapse and Morphological Changes Microtubule depolymerization leads to a profound disruption of the endothelial cytoskeleton.[9] This results in dramatic morphological changes, including the retraction of cell borders, pronounced cell rounding, and the formation of membrane blebs.[4][9] Concurrently, CA4P stimulates the formation of actin stress fibers, further contributing to changes in cell shape and tension.[9]

3.2 Disruption of VE-Cadherin Signaling A critical consequence of CA4P action is the disruption of endothelial cell-cell junctions. It rapidly disengages the endothelial-specific junctional molecule, Vascular Endothelial-cadherin (VE-cadherin).[1][5] This action inhibits the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration, survival, and the maintenance of capillary structures.[1][5][10]

3.3 Induction of Apoptosis By preventing the formation of a functional mitotic spindle, CA4's antitubulin activity leads to cell cycle arrest in mitosis.[1][6] This prolonged mitotic block ultimately triggers the intrinsic apoptotic pathway, leading to the programmed death of endothelial cells, particularly those that are actively proliferating in the tumor neovasculature.[3][9]

G Cellular effects of Combretastatin A4 in endothelial cells. cluster_0 Cytoskeletal Disruption cluster_1 Junctional & Signaling Disruption cluster_2 Cell Cycle & Apoptosis CA4 Combretastatin A4 (CA4) Microtubule Microtubule Depolymerization CA4->Microtubule VECadherin VE-Cadherin Disengagement CA4->VECadherin ShapeChange Cell Rounding & Cytoskeletal Collapse Microtubule->ShapeChange Mitosis Mitotic Arrest Microtubule->Mitosis AktPath Inhibition of VE-Cadherin/β-catenin/Akt Pathway VECadherin->AktPath Permeability Increased Vascular Permeability AktPath->Permeability Apoptosis Endothelial Cell Apoptosis Mitosis->Apoptosis

Caption: Cellular effects of Combretastatin A4 in endothelial cells.

Macro-Level Effect: Tumor Vascular Shutdown and Necrosis

The culmination of these molecular and cellular events is a rapid and selective shutdown of blood flow within the tumor.

  • Increased Permeability and Vascular Leakage : Disrupted cell junctions lead to increased permeability of the tumor vasculature, causing leakage of plasma proteins into the interstitial space.[4][7]

  • Vascular Collapse : The combination of endothelial cell shape changes, apoptosis, and increased interstitial fluid pressure leads to the physical collapse of tumor blood vessels.[1][6]

  • Blood Flow Stasis and Ischemic Necrosis : Within minutes to hours of administration, tumor blood flow is acutely disrupted.[4][8] This profound ischemia starves the tumor core of oxygen and nutrients, resulting in extensive hemorrhagic necrosis.[1][8] Notably, a peripheral rim of tumor tissue, often supplied by more stable vessels from adjacent normal tissue, typically survives this treatment, which can be a source of tumor regrowth.[4]

G Logical workflow from drug administration to tumor necrosis. Drug Fosbretabulin (CA4P) Administration Cellular Endothelial Cell Disruption (Cytoskeletal Collapse, Apoptosis, Junctional Failure) Drug->Cellular Vascular Increased Vascular Permeability & Blood Vessel Collapse Cellular->Vascular Flow Acute Disruption of Tumor Blood Flow Vascular->Flow Necrosis Ischemic Necrosis of Tumor Core Flow->Necrosis Rim Viable Tumor Rim Remains Necrosis->Rim Leads to

Caption: Logical workflow from drug administration to tumor necrosis.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the activity of Fosbretabulin's active metabolite, Combretastatin A4.

ParameterValueTarget/SystemReference
Binding Dissociation Constant (Kd) 0.4 µMβ-tubulin (cell-free assay)[9]
Tubulin Polymerization Inhibition (IC50) 2.4 µMTubulin (cell-free assay)[9]
Concentration for Cytoskeletal Disruption 1 mM (CA4P)Endothelial cells (in vitro, 30 min)[9]

Key Experimental Protocols

6.1 In Vitro Tubulin Polymerization Assay (Light Scattering Method)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.

  • Reagents & Materials :

    • Purified tubulin (>99%), stored at -70°C.

    • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP solution (100 mM).

    • Glycerol.

    • Test compound (CA4) and vehicle control (DMSO).

    • Temperature-controlled 96-well spectrophotometer with a 340 nm filter.

  • Protocol :

    • On ice, prepare the tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

    • Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

    • Add the test compound (e.g., 2.4 µM CA4) or vehicle control to the appropriate wells of a pre-chilled 96-well plate.

    • Add the tubulin solution to the wells. The final reaction volume is typically 100 µL.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis : Plot absorbance vs. time. An increase in absorbance indicates polymerization. Inhibitors like CA4 will suppress the rate and extent of this increase compared to the vehicle control.[11]

6.2 Cell-Based Microtubule Integrity Assay

This immunofluorescence assay visualizes the state of the microtubule network within cells following treatment.

  • Reagents & Materials :

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Cell culture medium and supplements.

    • Glass coverslips in a 24-well plate.

    • Fosbretabulin (CA4P) solution.

    • Fixation Buffer: 4% formaldehyde in PBS.

    • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

    • Blocking Buffer: 1% BSA in PBS.

    • Primary antibody: Mouse anti-α-tubulin.

    • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).

    • Nuclear stain: DAPI.

    • Fluorescence microscope.

  • Protocol :

    • Seed HUVECs onto glass coverslips and allow them to adhere overnight.

    • Treat cells with various concentrations of CA4P or vehicle for a defined period (e.g., 30 minutes to 4 hours).

    • Wash cells with PBS and fix with Fixation Buffer for 20 minutes at room temperature.

    • Wash and permeabilize the cells for 10 minutes.

    • Block non-specific binding with Blocking Buffer for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody for 1 hour.

    • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.

    • Wash, mount the coverslips onto slides, and visualize using a fluorescence microscope.

    • Data Analysis : Observe the microtubule network. In control cells, a fine, filamentous network extending throughout the cytoplasm should be visible. In CA4P-treated cells, this network will appear disorganized, fragmented, or completely depolymerized, with diffuse tubulin staining.[12][13]

6.3 Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

  • Reagents & Materials :

    • HUVECs or other endothelial cells (e.g., HMEC-1).

    • Basement membrane extract (e.g., Matrigel or Geltrex).

    • Endothelial cell growth medium.

    • Test compound (CA4P) and vehicle.

    • 96-well plate.

    • Microscope with imaging software.

  • Protocol :

    • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

    • Harvest endothelial cells and resuspend them in medium containing the desired concentrations of CA4P or vehicle.

    • Seed the cells onto the prepared matrix (e.g., 2 x 10⁴ cells/well).

    • Incubate at 37°C for 4-18 hours.

    • Image the resulting networks using a microscope.

    • Data Analysis : Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using imaging software (e.g., ImageJ with an angiogenesis plugin). A reduction in these parameters indicates inhibition of tube formation.[9][14]

References

physicochemical properties of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological interactions of this compound hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound, a nitrogen mustard derivative, is of significant interest due to its properties as an alkylating agent.[1]

Physicochemical Properties

This compound is typically handled as its hydrochloride salt to improve its solubility and stability.[1] The following table summarizes its key physicochemical properties.

PropertyValueReference
Chemical Name This compound hydrochloride[1]
Synonyms Bis(beta-chloroethyl)-beta-hydroxyethylamine hydrochloride, Ethanol mustard hydrochloride[1][2]
CAS Number 63978-53-0[1][2]
Molecular Formula C₆H₁₄Cl₃NO[1][2]
Molecular Weight 222.54 g/mol [1][2]
Appearance White to light beige crystalline solid/powder[1]
Melting Point 212.0 - 220.0 °C (for the related compound Bis(2-chloroethyl)amine hydrochloride)[3]
Boiling Point 202.1°C at 760 mmHg[2]
Solubility Soluble in water[1][4]
Flash Point 76°C[2]
LogP 1.56[2]
SMILES C(CN(CCCl)CCO)Cl.Cl[1]
InChI InChI=1/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound hydrochloride are crucial for its application in research and development.

Synthesis Protocol

A common method for synthesizing the related compound, bis(2-chloroethyl)amine hydrochloride, involves the reaction of diethanolamine with thionyl chloride.[5][[“]]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Dichloroethane (solvent)

  • Methanol

Procedure:

  • In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.[5]

  • Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.[5]

  • Warm the mixture to 50°C. The initial solid will dissolve.[5]

  • Bring the mixture to reflux. As reflux continues, a crystalline solid will reappear.[5]

  • Continue refluxing with stirring for 3 hours.[5]

  • Quench the reaction by adding 20 mL of methanol.[5]

  • Remove the solvents under vacuum to obtain the white crystalline product.[5]

Purification Protocol: Recrystallization

Recrystallization is a primary method for purifying chloroethylamine salts.[7]

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the crude compound in a minimal amount of hot ethanol.[7]

  • Slowly cool the solution.[7]

  • Induce crystallization by the gradual addition of diethyl ether.[7]

  • Filter the purified crystals and dry them under vacuum.

Analytical Protocols

A suite of analytical techniques is used to confirm the structure and purity of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide definitive structural confirmation.

  • Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts and coupling patterns are used to elucidate the molecular structure.[7]

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess purity and for preparative applications.[7]

  • Methodology:

    • Column: C18 stationary phase.[7]

    • Mobile Phase: A gradient elution system of aqueous trifluoroacetic acid and acetonitrile.[7]

    • Detection: UV detector at an appropriate wavelength.

    • The retention time and peak purity are used to determine the identity and quantify the compound.

3. Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC/FT-IR):

  • Purpose: Identification and quantitation in aqueous matrices.[8]

  • Methodology: Direct aqueous injection into a gas chromatograph with detection by a Fourier transform infrared spectrometer. This method is suitable for water-soluble and thermally stable compounds.[8]

Mechanism of Action and Analytical Workflow

As a nitrogen mustard, this compound is an alkylating agent. Its biological activity stems from its ability to form highly reactive aziridinium ions that can covalently bind to nucleophilic sites on biological macromolecules, most notably DNA. This leads to DNA damage and cytotoxicity, which is the basis of its potential use in chemotherapy.[1]

DNA_Alkylation_Mechanism cluster_activation Intramolecular Cyclization cluster_alkylation DNA Alkylation cluster_consequence Biological Consequence Compound This compound Aziridinium Reactive Aziridinium Ion Compound->Aziridinium - Cl⁻ DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA Adduct DNA->Alkylated_DNA Crosslinking DNA Cross-linking (with second arm) Alkylated_DNA->Crosslinking Cytotoxicity Cell Cycle Arrest Apoptosis Crosslinking->Cytotoxicity

Caption: Proposed mechanism of DNA alkylation by this compound.

A typical workflow for the analysis of this compound involves several key steps from sample preparation to data interpretation.

Analytical_Workflow Sample Sample Preparation (e.g., Dissolution in Mobile Phase) Injection Injection into Analytical System Sample->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (e.g., MS/MS, FT-IR, UV) Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis Report Final Report Analysis->Report

Caption: A generalized experimental workflow for the analysis of the target compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-[Bis(2-chloroethyl)amino]ethanol, a significant chemical intermediate. The document details a common synthetic route, outlines key characterization methodologies, and presents relevant physicochemical and spectral data in a structured format for ease of reference.

Synthesis of this compound Hydrochloride

The most prevalent and established method for the synthesis of this compound is through the chlorination of diethanolamine using thionyl chloride (SOCl₂). The reaction typically produces the hydrochloride salt of the target compound, which is often a white to off-white crystalline solid.[1] A general synthetic scheme is presented below.

Reaction Scheme:

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar nitrogen mustards, such as bis(2-chloroethyl)amine hydrochloride.[2]

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Dichloroethane (or chloroform)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of diethanolamine in an anhydrous solvent such as dichloroethane is prepared.

  • Thionyl chloride is added dropwise to the stirred solution. The addition is exothermic and should be controlled, potentially with external cooling.

  • After the addition is complete, the reaction mixture is gently heated to reflux (around 50°C).[2]

  • The reaction is maintained at reflux for several hours (e.g., 3 hours) to ensure complete conversion.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the careful addition of a small amount of methanol.[2]

  • The solvent and any excess reagents are removed under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

A reported yield for the synthesis of the closely related bis(2-chloroethyl)amine hydrochloride using a similar method is approximately 84.6%.[[“]]

Characterization of this compound

The characterization of this compound and its hydrochloride salt is crucial for confirming its identity, purity, and structure. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₃Cl₂NO
Molecular Weight 186.08 g/mol (free base)
Molecular Weight (HCl) 222.54 g/mol [4]
Appearance (HCl salt) White to beige crystalline powder[1]
Solubility (HCl salt) Soluble in water[1]
Storage Temperature 2-8°C[4]
Spectroscopic Data

The proton NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Cl, N, O).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-Cl3.7 - 4.0Triplet4H
-N-CH₂- (from chloroethyl)3.0 - 3.3Triplet4H
-N-CH₂- (from ethanol)2.8 - 3.1Triplet2H
-CH₂-OH3.8 - 4.1Triplet2H
-OHVariableSinglet1H
-NH⁺-VariableBroad1H

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂-Cl40 - 45
-N-CH₂- (from chloroethyl)50 - 55
-N-CH₂- (from ethanol)55 - 60
-CH₂-OH60 - 65

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H stretch3200 - 3600 (broad)
N-H stretch (HCl)2400 - 3200 (broad)
C-H stretch2850 - 3000
C-N stretch1000 - 1250
C-O stretch1000 - 1250
C-Cl stretch600 - 800

Mass spectrometry of the free base would likely involve fragmentation through alpha-cleavage, a common pathway for amines and alcohols.[5] The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.

Fragment IonPredicted m/zNotes
[M]⁺ (molecular ion)185/187/189Isotopic pattern for two chlorine atoms.
[M - Cl]⁺150/152Loss of a chlorine radical.
[M - CH₂Cl]⁺136/138Alpha-cleavage with loss of a chloromethyl radical.
[CH₂=N⁺(CH₂CH₂Cl)(CH₂CH₂OH)]136/138Result of alpha-cleavage.
[CH₂=N⁺H(CH₂CH₂Cl)]92/94Further fragmentation.

Visualizations

Synthesis Workflow

SynthesisWorkflow Diethanolamine Diethanolamine in Anhydrous Solvent ReactionMixture Reaction Mixture Diethanolamine->ReactionMixture ThionylChloride Thionyl Chloride ThionylChloride->ReactionMixture Reflux Reflux (e.g., 3h) ReactionMixture->Reflux Quenching Quenching (Methanol) Reflux->Quenching Evaporation Solvent Removal (Rotary Evaporator) Quenching->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound HCl Purification->FinalProduct

Caption: Synthesis workflow for this compound HCl.

Logical Relationship of Characterization Techniques

Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_information Information Obtained Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS PhysChem Physicochemical Properties Product->PhysChem Structure Molecular Structure Connectivity NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight Fragmentation MS->MolecularWeight Purity Purity & Identity Structure->Purity FunctionalGroups->Purity MolecularWeight->Purity

Caption: Interrelation of characterization techniques and obtained information.

References

From Chemical Warfare to Cancer Ward: The Historical Odyssey of Nitrogen Mustards in Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The journey of nitrogen mustards from a feared chemical weapon to a cornerstone of cancer treatment is a compelling narrative of scientific observation, serendipity, and relentless innovation. This in-depth guide explores the historical context of nitrogen mustards in chemotherapy, providing a technical overview for researchers, scientists, and drug development professionals. We delve into the seminal experiments, the evolution of our understanding of their mechanism of action, and the legacy they have left on the field of oncology.

From the Trenches of War to the Forefront of Medicine

The story of nitrogen mustards in chemotherapy begins not in a pristine laboratory, but on the battlefields of World War I. The use of sulfur mustard, a potent vesicant and alkylating agent, resulted in profound hematopoietic and lymphoid suppression in exposed soldiers. This grim observation laid the crucial groundwork for a therapeutic revolution.[1][2]

Following the war, and with the looming threat of World War II, the United States government initiated research into chemical warfare agents.[1] At the Yale School of Medicine, two pharmacologists, Louis S. Goodman and Alfred Gilman, were tasked with investigating the pharmacological actions of nitrogen mustards, which were more stable derivatives of sulfur mustard.[3] Their classified research would inadvertently pivot from warfare to healing.

The Seminal Experiments: A New Paradigm in Cancer Treatment

Goodman and Gilman's meticulous animal studies in the early 1940s revealed the profound cytotoxic effects of nitrogen mustards on lymphoid and hematopoietic tissues.[3] They observed dramatic regression of lymphoma in mice treated with these compounds, a finding that was both unexpected and profound.[1][3][4]

Preclinical Animal Studies

While detailed experimental protocols from this era are not as extensively documented as in modern research, historical accounts describe the following key steps:

  • Animal Model: Mice with transplanted lymphoma were the primary model for these initial studies.[1]

  • Compound Administration: Nitrogen mustard, specifically mechlorethamine (also known as HN2), was administered intravenously.[4]

  • Observation: The researchers observed significant and rapid regression of tumor masses in the treated mice.[1][4]

Experimental_Workflow_Animal_Studies

The First Clinical Trial: A Leap of Faith

The promising results from animal studies led to a momentous decision: to test nitrogen mustard in a human patient. In December 1942, a patient with advanced, radiation-resistant lymphosarcoma was the first to receive this experimental chemotherapy.[5] The results, though temporary, were remarkable. The patient experienced a significant reduction in tumor size and an alleviation of symptoms.[4] This marked the dawn of the age of chemotherapy.

The initial clinical trial, the results of which were kept secret until after the war, involved 67 patients with various hematologic malignancies. The findings were officially published in a landmark 1946 paper in the Journal of the American Medical Association by Goodman, Gilman, and their collaborators.[6][7]

Table 1: Summary of Early Clinical Experience with Nitrogen Mustards (1942-1946)

ParameterDescription
Patient Population 67 patients with advanced Hodgkin's disease, lymphosarcoma, and leukemia.
Compound Used Methyl-bis(beta-chloroethyl)amine hydrochloride (Mechlorethamine/HN2).
Dosage The initial dose was 0.1 mg/kg of body weight per injection, typically for four days.
Observed Effects Rapid and significant regression of enlarged lymph nodes and spleen.
Side Effects Nausea, vomiting, and most significantly, leukopenia (a decrease in white blood cells).
Limitations Remissions were temporary, and tumors often recurred.

Source: Based on qualitative descriptions from the 1946 JAMA publication by Goodman et al.[6]

Unraveling the Mechanism of Action: DNA as the Target

The early researchers knew that nitrogen mustards were cytotoxic, but the precise molecular mechanism remained elusive. It was understood that these agents were highly reactive, and it was hypothesized that their biological effects were due to the alkylation of cellular components.

Subsequent research elucidated that the primary target of nitrogen mustards is DNA. The mechanism involves the formation of a highly reactive aziridinium ion (a cyclic ammonium ion) through an intramolecular cyclization. This electrophilic species then attacks nucleophilic sites on the DNA, primarily the N7 position of guanine bases. Because nitrogen mustards are bifunctional (possessing two chloroethyl groups), they can alkylate two different guanine bases, leading to the formation of interstrand or intrastrand cross-links in the DNA.[8]

These DNA cross-links are highly cytotoxic. They physically block DNA replication and transcription, leading to cell cycle arrest and ultimately triggering programmed cell death, or apoptosis.

Mechanism_of_Action

The Cellular Response: Signaling Pathways Activated by Nitrogen Mustard-Induced DNA Damage

The formation of DNA adducts by nitrogen mustards triggers a complex cellular response known as the DNA Damage Response (DDR). This intricate network of signaling pathways is crucial in determining the fate of the cell – whether it can repair the damage and survive, or if it will undergo apoptosis.

Key players in the DDR activated by nitrogen mustards include:

  • Sensor Proteins: Proteins like the MRN complex (MRE11-RAD50-NBS1) and the Ku70/Ku80 heterodimer recognize the DNA lesions.

  • Transducer Kinases: These sensors then activate key kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).

  • Effector Proteins: The activated kinases then phosphorylate a cascade of downstream effector proteins, including the tumor suppressor protein p53 and the histone variant H2AX.

Phosphorylation of p53 is a critical event, leading to its stabilization and activation. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, initiate apoptosis.

DNA_Damage_Response

In addition to the canonical DDR pathway, nitrogen mustards have also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.

The Evolution of Nitrogen Mustards: A Legacy of Innovation

The initial success of mechlorethamine spurred the development of a new generation of nitrogen mustard derivatives with improved therapeutic indices. The goal was to create compounds that were less toxic, more selective, and could be administered orally. This led to the synthesis of several important chemotherapeutic agents that are still in use today:

  • Cyclophosphamide: A prodrug that is metabolically activated in the liver, leading to a more targeted delivery of the active alkylating agent to tumor cells.

  • Chlorambucil: A less reactive aromatic nitrogen mustard that can be administered orally.

  • Melphalan: A derivative of the amino acid phenylalanine, designed to be selectively taken up by melanoma cells, although it has found broader use in treating various cancers.

Table 2: Key Nitrogen Mustard Derivatives in Chemotherapy

CompoundYear of Development/ApprovalKey Features
Mechlorethamine (HN2) 1940sFirst nitrogen mustard used in chemotherapy; highly reactive.
Cyclophosphamide 1950sProdrug requiring metabolic activation; broad-spectrum activity.
Chlorambucil 1950sOrally active; used in the treatment of chronic lymphocytic leukemia.
Melphalan 1950sPhenylalanine derivative; used for multiple myeloma and ovarian cancer.

Synthesis of Mechlorethamine (HN2): A Historical Perspective

The synthesis of mechlorethamine for the early clinical trials was a critical step in its development. While various synthetic routes exist, a common historical method involves the reaction of diethanolamine with thionyl chloride.

Synthesis_of_Mechlorethamine

Conclusion: A Lasting Legacy

The discovery of the anti-cancer properties of nitrogen mustards was a watershed moment in the history of medicine. It not only provided the first effective chemical treatment for cancer but also laid the foundation for the entire field of chemotherapy. The principles of targeting rapidly dividing cells and the challenges of toxicity and drug resistance that were first encountered with nitrogen mustards continue to be central themes in oncology research today. The journey from a weapon of war to a weapon against cancer is a powerful testament to the transformative potential of scientific inquiry and the enduring quest to alleviate human suffering.

References

An In-depth Technical Guide on the DNA Alkylating Properties of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DNA alkylating properties of 2-[Bis(2-chloroethyl)amino]ethanol, a nitrogen mustard derivative also known as Canfosfamide or TLK286. It is a third-generation prodrug that exhibits selective cytotoxicity toward tumor cells overexpressing Glutathione S-transferase P1-1 (GST P1-1). This document details the mechanism of action, quantitative cytotoxicity, experimental protocols for assessing its activity, and the signaling pathways implicated in its anticancer effects. The information is presented to support further research and development of this and similar targeted chemotherapeutic agents.

Introduction

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are characterized by their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This interaction disrupts fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. What distinguishes this compound is its nature as a prodrug, requiring enzymatic activation for its cytotoxic effects. This targeted activation mechanism offers a therapeutic window by potentially reducing systemic toxicity.

Mechanism of Action: From Prodrug to Active Alkylator

The core of this compound's anticancer activity lies in its selective activation within cancer cells.

2.1. Enzymatic Activation by Glutathione S-transferase P1-1 (GST P1-1)

This compound, in its prodrug form as canfosfamide, is relatively inert. Its activation is catalyzed by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in a variety of human cancers.[1][2] This overexpression is often associated with a poor prognosis and resistance to conventional chemotherapy. Canfosfamide is designed to exploit this overexpression. GST P1-1 catalyzes the cleavage of canfosfamide, releasing two key fragments: a glutathione analog and a highly reactive cytotoxic phosphorodiamidate mustard.[1][3]

2.2. DNA Alkylation by the Active Metabolite

The released phosphorodiamidate mustard is the active alkylating agent. Like other nitrogen mustards, it undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion. This cation is a potent alkylating species that readily reacts with nucleophilic sites on DNA bases.[4] The primary target for alkylation is the N7 position of guanine, with minor reactions occurring at the N3 position of adenine.[3]

Being a bifunctional agent, the active metabolite can react with two different nucleophilic sites, leading to the formation of:

  • Monoadducts: A single alkylation event on a DNA base.

  • Intrastrand cross-links: Cross-linking between two bases on the same DNA strand.

  • Interstrand cross-links: The most cytotoxic lesion, forming a covalent bond between the two complementary DNA strands, which physically prevents their separation for replication and transcription.[5]

  • DNA-protein cross-links: Covalent linkages between DNA and associated proteins.

This extensive DNA damage triggers cellular stress responses, leading to the activation of apoptotic pathways.

Quantitative Data

The cytotoxic efficacy of this compound (Canfosfamide) has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: Illustrative IC50 Values of Canfosfamide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer (highly aggressive)10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
HepG2Hepatocellular Carcinoma10 - 50[1]
HCT116Colorectal Cancer22.4 (for a similar compound)[1]
Various Cancer Cell LinesGeneral10 - 50[1]

Note: The available data often presents a range of IC50 values, and direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section outlines the methodologies for key experiments to characterize the DNA alkylating properties of this compound.

4.1. In Vitro Activation and DNA Alkylation Assay

This protocol describes the enzymatic activation of canfosfamide by GST P1-1 and the subsequent analysis of DNA alkylation.

Materials:

  • Canfosfamide (this compound prodrug form)

  • Recombinant human GST P1-1 enzyme

  • Glutathione (GSH)

  • Calf thymus DNA or a specific plasmid DNA

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • DNA purification kit

  • Liquid chromatography-mass spectrometry (LC-MS) system for adduct analysis

Procedure:

  • Enzymatic Activation:

    • Prepare a reaction mixture containing canfosfamide, GST P1-1, and GSH in the reaction buffer.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic conversion of the prodrug.

  • DNA Alkylation:

    • Add the DNA substrate to the reaction mixture containing the activated canfosfamide.

    • Continue the incubation at 37°C for a defined period (e.g., 4-24 hours) to allow for DNA alkylation.

  • DNA Purification:

    • Stop the reaction and purify the DNA from the reaction mixture using a suitable DNA purification kit to remove unreacted drug, enzyme, and other components.

  • DNA Adduct Analysis:

    • Hydrolyze the purified DNA to individual nucleosides or bases.

    • Analyze the hydrolysate using LC-MS to identify and quantify the formation of specific DNA adducts (e.g., N7-guanine monoadducts, cross-linked adducts).

4.2. Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or its active metabolite)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound. Include untreated control wells.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Visualizations

The DNA damage induced by the active metabolite of this compound triggers a cascade of intracellular signaling events, culminating in apoptosis. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are central to this process.[6][7]

5.1. Canfosfamide Activation and DNA Damage Pathway

Canfosfamide_Activation_DNA_Damage cluster_extracellular Extracellular cluster_cellular Cancer Cell Canfosfamide Canfosfamide (Prodrug) GSTP1 GST P1-1 Canfosfamide->GSTP1 Activation ActiveMetabolite Active Alkylating Metabolite GSTP1->ActiveMetabolite DNA DNA ActiveMetabolite->DNA Alkylation DNADamage DNA Alkylation (Cross-links, Adducts)

Caption: Activation of Canfosfamide and subsequent DNA alkylation.

5.2. DNA Damage-Induced Apoptotic Signaling Pathway

DNA_Damage_Apoptosis_Pathway cluster_mapk MAPK Cascade cluster_apoptosis Apoptotic Execution DNADamage DNA Damage MKK4 MKK4 DNADamage->MKK4 Stress Signal JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibition FasL FasL (Pro-apoptotic) p38->FasL Upregulation Caspases Caspase Cascade Bcl2->Caspases FasL->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: JNK and p38 MAPK mediated apoptosis after DNA damage.

5.3. Experimental Workflow for Assessing Canfosfamide Efficacy

Canfosfamide_Efficacy_Workflow cluster_assays Efficacy Assessment cluster_analysis Data Analysis Start Start: Cancer Cell Culture Treatment Treat with Canfosfamide (Dose-response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity DNADamageAssay DNA Damage Assay (e.g., Comet Assay) Incubation->DNADamageAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Incubation->ApoptosisAssay IC50 Calculate IC50 Cytotoxicity->IC50 DNAFragmentation Quantify DNA Fragmentation DNADamageAssay->DNAFragmentation ApoptoticCells Quantify Apoptotic Cells ApoptosisAssay->ApoptoticCells End End: Efficacy Profile IC50->End DNAFragmentation->End ApoptoticCells->End

Caption: Workflow for evaluating the efficacy of Canfosfamide.

Conclusion

This compound, as the prodrug canfosfamide, represents a promising strategy in targeted cancer chemotherapy. Its selective activation by GST P1-1 in tumor cells and subsequent DNA alkylation leading to apoptosis via the JNK and p38 MAPK pathways highlight its potential for improved therapeutic efficacy and reduced side effects. This technical guide provides a foundational understanding of its mechanism and the experimental approaches to further investigate its properties. Continued research into the quantitative aspects of its DNA interaction and the intricate details of its signaling cascades will be crucial for optimizing its clinical application and for the development of next-generation targeted alkylating agents.

References

An In-depth Technical Guide on the Solubility and Stability of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known solubility and stability characteristics of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride based on publicly available data. It is intended for informational purposes for research, scientific, and drug development professionals. Specific quantitative data for this compound is limited in published literature; therefore, this guide also includes generalized experimental protocols for determining these properties. All handling and experimentation should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety protocols.

Introduction

This compound hydrochloride is a chemical compound of interest in various research and development fields, particularly in the synthesis of pharmacologically active molecules. As a derivative of nitrogen mustard, its bifunctional alkylating capability makes it a potential precursor or intermediate. An understanding of its physicochemical properties, such as solubility and stability, is paramount for its effective use in synthesis, formulation development, and for ensuring its quality and integrity over time.

This technical guide summarizes the available information on the solubility and stability of this compound hydrochloride and provides standardized methodologies for its evaluation.

Chemical Structure and Properties

The chemical structure of this compound hydrochloride is crucial for understanding its reactivity and physical properties.

Figure 1: Chemical structure of this compound hydrochloride.

Solubility Profile

The hydrochloride salt form of this compound hydrochloride generally enhances its solubility in aqueous media.[1] However, specific quantitative solubility data is not widely available in the literature. The following table summarizes the known qualitative solubility information.

SolventSolubilityTemperatureNotes
WaterSolubleNot SpecifiedThe hydrochloride salt form increases aqueous solubility.[1]
DMSO (Dimethyl Sulfoxide)SolubleNot Specified
Various SolventsNot Specified37°CHeating to 37°C and sonication in an ultrasonic bath can be used to increase solubility.[2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a general method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Ensure that solid material remains undissolved to confirm saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor and the calibration curve of a reference standard.

  • Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL) at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle suspension equil1->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 Quantify using HPLC-UV sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Figure 2: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound hydrochloride is influenced by environmental factors such as moisture and temperature.[1] It is generally stable under normal storage conditions. The following table outlines its known stability characteristics.

ConditionStability InformationIncompatible MaterialsHazardous Decomposition Products
General Storage Stable under normal, dry, cool, and well-ventilated conditions.Strong oxidizing agents, Strong bases.Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.
Moisture Stability can be affected by moisture.[1]Not applicableNot specified
Temperature Stability can be affected by temperature.[1]Not applicableNot specified
Forced Degradation Studies

A systematic approach is required to evaluate the stability of the compound under various stress conditions.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound hydrochloride Sample hydrolysis Hydrolytic (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidative (e.g., H2O2) start->oxidation thermal Thermal (Dry Heat) start->thermal photolytic Photolytic (UV/Vis Light) start->photolytic hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation->hplc thermal->hplc photolytic->hplc mass_spec Mass Spectrometry (for identification) hplc->mass_spec pathway Degradation Pathway Elucidation mass_spec->pathway impurities Identification of Degradation Products mass_spec->impurities

Figure 3: Logical workflow for a forced degradation study.
  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in a suitable acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Basic: Dissolve the compound in a suitable basic solution (e.g., 0.1 M NaOH) and maintain at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.

    • Neutral: Dissolve the compound in water and heat (e.g., 60°C) for a set time.

    • Samples should be taken at various time points, neutralized if necessary, and analyzed.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Monitor the reaction over time by taking samples for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a specified duration.

    • Samples should be withdrawn at intervals and prepared for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after a defined exposure period.

A stability-indicating method is crucial for separating and quantifying the parent compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) for peak identification.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution is typically required to separate polar degradation products from the less polar parent compound. A common mobile phase combination is:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. A PDA detector is useful for assessing peak purity.

    • Injection Volume: 10 µL.

  • Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides an overview of the currently known solubility and stability characteristics of this compound hydrochloride and offers generalized, yet detailed, experimental protocols for their determination. The limited availability of specific quantitative data in the public domain underscores the need for further experimental investigation to fully characterize this compound. The provided methodologies serve as a robust starting point for researchers and drug development professionals to generate the necessary data for their specific applications, ensuring the quality, efficacy, and safety of their work. It is imperative to perform these evaluations under controlled conditions and to validate all analytical methods used.

References

An In-depth Technical Guide to the Structural and Functional Relationship of 2-[Bis(2-chloroethyl)amino]ethanol with Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects through the covalent modification of cellular macromolecules, primarily DNA. This guide focuses on 2-[Bis(2-chloroethyl)amino]ethanol, a member of the nitrogen mustard class of alkylating agents. We will explore its structural and functional relationships with other clinically relevant alkylating agents, providing a comparative analysis of their mechanisms of action, cytotoxicity, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Classification and Structural Relationships of Alkylating Agents

Alkylating agents are a diverse group of compounds classified based on their chemical structure. The core structural feature of this compound is the bis(2-chloroethyl)amino functional group, which places it within the nitrogen mustard family.[1]

G cluster_mustards A Alkylating Agents B Nitrogen Mustards A->B C Nitrosoureas A->C D Alkyl Sulfonates A->D E Triazines A->E F Ethylenimines A->F G Platinum-based (Alkylating-like) A->G H This compound B->H I Cyclophosphamide B->I J Melphalan B->J K Chlorambucil B->K

Figure 1: Classification of Alkylating Agents.

As illustrated in Figure 1, nitrogen mustards are a major class of alkylating agents. This compound shares the reactive bis(2-chloroethyl)amino moiety with other well-known nitrogen mustards such as cyclophosphamide, melphalan, and chlorambucil. The key structural difference is the presence of a hydroxyl group on the ethyl substituent attached to the nitrogen atom. This seemingly minor modification can influence the compound's physicochemical properties, such as solubility and reactivity, and potentially its biological activity and toxicity profile.

Mechanism of Action

The cytotoxic activity of nitrogen mustards is primarily mediated by their ability to alkylate DNA, leading to the formation of DNA adducts and, most critically, interstrand cross-links (ICLs). This process disrupts essential cellular functions like DNA replication and transcription, ultimately triggering apoptosis.

Aziridinium Ion Formation and DNA Alkylation

The mechanism is initiated by an intramolecular cyclization reaction, where the nitrogen atom displaces one of the chlorine atoms to form a highly reactive aziridinium ion.[1] This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[2] The process can be repeated with the second chloroethyl arm, leading to the formation of an ICL, which covalently links the two strands of the DNA double helix.

G A Nitrogen Mustard (e.g., this compound) B Intramolecular Cyclization A->B C Aziridinium Ion (Highly Reactive) B->C D Nucleophilic Attack by DNA (Guanine N7) C->D E Monofunctional DNA Adduct D->E F Second Cyclization and Alkylation E->F G Interstrand Cross-link (ICL) F->G H DNA Damage G->H I Apoptosis H->I

Figure 2: General Mechanism of Action of Nitrogen Mustards.
Induction of Apoptosis: The Role of p53 and Bcl-2 Family Proteins

The DNA damage induced by alkylating agents triggers a cellular stress response, often involving the activation of the p53 tumor suppressor protein.[1] Activated p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too extensive, initiate apoptosis. The apoptotic cascade is further regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Nitrogen mustards have been shown to up-regulate p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][4]

G A Nitrogen Mustard-induced DNA Damage (ICLs) B p53 Activation (Phosphorylation) A->B C Bax Upregulation (Pro-apoptotic) B->C D Bcl-2 Downregulation (Anti-apoptotic) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Caspase Cascade Activation E->F G Apoptosis F->G

Figure 3: p53 and Bcl-2 Family Signaling in Nitrogen Mustard-induced Apoptosis.

Comparative Quantitative Data

A direct comparison of the cytotoxic and reactive properties of alkylating agents is essential for understanding their therapeutic potential and for the development of new analogs. The following tables summarize available quantitative data for this compound and other representative nitrogen mustards.

Table 1: Comparative Cytotoxicity of Nitrogen Mustards

CompoundCell LineIC50 (µM)Reference
This compound L1210 Leukemia~10x less cytotoxic than Mechlorethamine[5]
Murine Bone Marrow Progenitors~10x less cytotoxic than Mechlorethamine[5]
Cyclophosphamide HL-6011.63[6]
SU-DHL-515.78[6]
DOHH-219.22[6]
Melphalan RPMI 82268.9[7]
THP-16.26[7]
HL-603.78[7]
Chlorambucil A278012 - 43[8]
A2780 cisR12 - 43[8]
PC3181[8]

Table 2: Comparative Reactivity of Nitrogen Mustards

CompoundParameterValueReference
Nornitrogen Mustard Hydrolysis Half-life (pH 7.4, 37°C)20 min[9]
Nitrogen Mustard (HN-3) Half-life with Sodium Ethoxide30.14 h[10]
Bis(2-chloroethyl)amine Half-life with Sodium Ethoxide22.73 h[10]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of alkylating agents.

IC50 Determination by MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an alkylating agent on adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with a serial dilution of the alkylating agent B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 4: Workflow for IC50 Determination by MTT Assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Alkylating agent stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare a serial dilution of the alkylating agent in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis in a cell population treated with an alkylating agent using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cells treated with the alkylating agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the desired concentration of the alkylating agent for a specific time. Include an untreated control.

  • Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

DNA Interstrand Cross-linking by Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA interstrand cross-links. The principle is based on the rate at which single-stranded DNA elutes through a filter under denaturing alkaline conditions. The presence of interstrand cross-links retards the elution of DNA.

Materials:

  • Cells treated with the alkylating agent

  • Irradiation source (X-ray or gamma-ray)

  • Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)

  • Eluting solution (0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)

  • Polyvinyl chloride (PVC) filters (2 µm pore size)

  • Peristaltic pump

  • Fraction collector

  • Fluorometer and DNA-binding fluorescent dye (e.g., Hoechst 33258)

Procedure:

  • Cell Treatment and Irradiation: Treat cells with the alkylating agent. After treatment, irradiate the cells on ice with a dose of X-rays (e.g., 300 rads) to introduce a known number of single-strand breaks.

  • Cell Lysis: Load a suspension of the treated and irradiated cells onto a PVC filter. Lyse the cells by slowly passing the lysis solution through the filter.

  • Alkaline Elution: Elute the DNA from the filter with the alkaline eluting solution at a slow, constant rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump. Collect fractions at regular intervals for several hours.

  • DNA Quantification: Quantify the amount of DNA in each fraction and the amount of DNA remaining on the filter using a fluorescent DNA-binding dye.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A decrease in the elution rate compared to the irradiated control cells indicates the presence of interstrand cross-links. The frequency of cross-links can be calculated based on the degree of retardation of elution.

Conclusion

This compound belongs to the well-established and clinically significant class of nitrogen mustard alkylating agents. Its fundamental mechanism of action, involving DNA alkylation and the induction of apoptosis, is shared with other members of this family. The presence of a hydroxyl group distinguishes it structurally and likely influences its pharmacological properties. While direct comparative cytotoxicity data is limited, the available information suggests it is a less potent cytotoxic agent than mechlorethamine. A thorough understanding of the structure-activity relationships, mechanisms of action, and the experimental methodologies for their evaluation is crucial for the rational design and development of next-generation alkylating agents with improved efficacy and reduced toxicity. This guide provides a foundational resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

The Pivotal Role of the Ethanol Group in the Reactivity of 2-[Bis(2-chloroethyl)amino]ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Bis(2-chloroethyl)amino]ethanol, a member of the nitrogen mustard family of alkylating agents, possesses a unique structural feature—a hydroxyl group—that significantly influences its chemical reactivity, biological activity, and potential therapeutic applications. This technical guide provides a comprehensive analysis of the role of this ethanol moiety, detailing its impact on the compound's mechanism of action, and offers detailed experimental protocols for its study.

Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. The core reactive element is the bis(2-chloroethyl)amino group, which undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA, most notably the N7 position of guanine, leading to the formation of covalent adducts, DNA cross-linking, and ultimately, cell death. The substitution on the nitrogen atom is a key determinant of the molecule's reactivity.

The Influence of the Ethanol Group on Reactivity

The presence of the 2-hydroxyethyl substituent on the nitrogen atom introduces several factors that modulate the reactivity of the mustard compared to its simpler alkyl-substituted counterparts, such as mechlorethamine (a methyl group).

1. Electronic Effects: The hydroxyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom. This inductive effect reduces the electron density on the nitrogen atom. A lower electron density on the nitrogen is expected to decrease its nucleophilicity, which in turn would slow down the rate-limiting step of aziridinium ion formation. This modulation of reactivity is a critical aspect of drug design, as highly reactive mustards can lead to indiscriminate reactions and severe side effects. By "taming" the reactivity, the ethanol group may contribute to a more favorable therapeutic index.

2. Steric Effects: The ethanol group is bulkier than a simple methyl group. This increased steric hindrance around the nitrogen atom can also influence the rate of intramolecular cyclization. While not as significant as the electronic effects, steric factors can play a role in the conformational requirements for the formation of the three-membered aziridinium ring.

3. Pharmacokinetic Properties: The hydroxyl group increases the hydrophilicity of the molecule. This can have a profound impact on its pharmacokinetic profile, including its solubility in aqueous environments, membrane permeability, distribution within the body, and rate of excretion. Generally, increased hydrophilicity can lead to altered cellular uptake and distribution, potentially influencing the drug's access to target tissues and its overall efficacy and toxicity profile.

Mechanism of Action: DNA Alkylation

The fundamental mechanism of action of this compound follows the general pathway established for nitrogen mustards.

Mechanism_of_Action cluster_0 Activation Phase cluster_1 DNA Alkylation Phase cluster_2 Cellular Consequences NM_Ethanol This compound Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) NM_Ethanol->Aziridinium_Ion Intramolecular Cyclization (Rate-limiting) DNA DNA (Guanine N7) Aziridinium_Ion->DNA Nucleophilic Attack Monoalkylation Mono-alkylated DNA Adduct DNA->Monoalkylation Crosslinking Interstrand/Intrastrand DNA Cross-link Monoalkylation->Crosslinking Second Alkylation Cell_Cycle_Arrest Cell Cycle Arrest Crosslinking->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of DNA alkylation by this compound.

The process begins with the intramolecular cyclization of one of the 2-chloroethyl arms, facilitated by the lone pair of electrons on the nitrogen atom, to form a highly strained and electrophilic aziridinium ion. This intermediate is the key alkylating species. It readily reacts with nucleophilic centers on DNA, with the N7 position of guanine being the primary target. This results in a mono-alkylated guanine adduct. The second 2-chloroethyl arm can then undergo a similar cyclization and alkylate another guanine residue on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Data Presentation: Comparative Reactivity

While direct quantitative data for this compound is scarce in the literature, we can infer its reactivity relative to other nitrogen mustards based on available data for analogous compounds. The following table summarizes kinetic data for the reaction of nitrogen mustard HN-3 and its analogue, bis(2-chloroethyl)amine, with sodium ethoxide. This provides an indication of the reactivity of the core bis(2-chloroethyl)amino moiety.

CompoundReactantHalf-life (h)Reference
Nitrogen Mustard HN-3 (Tris(2-chloroethyl)amine)Sodium Ethoxide30.14[1]
Bis(2-chloroethyl)amineSodium Ethoxide22.73[1]

Note: This data is for related compounds and serves as an estimate of the reactivity of the core structure. The presence of the ethanol group is expected to influence these values.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from procedures for the synthesis of related nitrogen mustards.

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (or other suitable inert solvent)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Vacuum evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve diethanolamine in 1,2-dichloroethane.

  • Slowly add thionyl chloride to the solution. An immediate solid suspension may form.

  • Warm the mixture to approximately 50°C with stirring. The solid should dissolve.

  • Reflux the reaction mixture with continuous stirring for 3 hours. A crystalline solid may reappear during reflux.

  • After 3 hours, quench the reaction by the careful addition of methanol.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The resulting white crystalline solid is this compound hydrochloride.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hydrolysis Kinetics Study using HPLC

Objective: To determine the rate of hydrolysis of this compound.

Hydrolysis_Kinetics_Workflow Start Prepare a stock solution of This compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) Incubate Incubate the solution at a constant temperature (e.g., 37°C) Start->Incubate Sample Withdraw aliquots at specific time intervals Incubate->Sample Quench Quench the reaction (e.g., by acidification or freezing) Sample->Quench Analyze Analyze the samples by reverse-phase HPLC with UV detection Quench->Analyze Quantify Quantify the decrease in the parent compound peak area over time Analyze->Quantify Calculate Calculate the first-order rate constant and half-life of hydrolysis Quantify->Calculate End End Calculate->End

Caption: Workflow for studying the hydrolysis kinetics of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Cytotoxicity_Assay_Workflow Seed_Cells Seed cancer cells (e.g., L1210) in a 96-well plate and allow to adhere Treat_Cells Treat cells with serial dilutions of This compound Seed_Cells->Treat_Cells Incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate Add_MTT Add MTT reagent to each well and incubate to allow formazan formation Incubate->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure the absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability as a percentage of the untreated control Measure_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value (concentration that inhibits 50% of cell growth) Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Data Analysis: Plot cell viability (%) against the logarithm of the drug concentration. The IC50 value can be determined from the resulting dose-response curve using appropriate software.

Conclusion

The ethanol group in this compound plays a multifaceted role in modulating its reactivity and potential biological activity. Through its electronic and steric effects, it likely tempers the rate of formation of the reactive aziridinium ion, potentially leading to a more controlled alkylation process and a better safety profile compared to more reactive nitrogen mustards. Furthermore, the hydroxyl group's influence on the compound's hydrophilicity can significantly alter its pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this and related compounds, paving the way for a deeper understanding of their structure-activity relationships and potential as therapeutic agents. Further quantitative studies are warranted to fully elucidate the precise impact of the ethanol moiety on the reactivity and biological efficacy of this nitrogen mustard derivative.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-[Bis(2-chloroethyl)amino]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential therapeutic applications of derivatives of 2-[Bis(2-chloroethyl)amino]ethanol. This class of compounds, belonging to the nitrogen mustard family of alkylating agents, has been investigated for its potential in cancer chemotherapy and other therapeutic areas. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Core Concept: The Alkylating Moiety

The therapeutic potential of this compound derivatives stems from the reactivity of the bis(2-chloroethyl)amino group. This functional group is a classic nitrogen mustard moiety, which acts as a potent alkylating agent. The mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine bases in DNA. This alkylation can lead to a cascade of cytotoxic events, including DNA cross-linking, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1]

Synthesis and Derivative Classes

The core structure of this compound allows for the synthesis of a variety of derivatives, primarily through modification of the hydroxyl group. The most studied classes include esters and amides, where different functionalities can be introduced to modulate the compound's physicochemical properties, such as solubility, stability, and targeting capabilities.

Thiazole Derivatives

One notable series of derivatives involves the incorporation of a thiazole ring system. For instance, a series of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives has been synthesized and evaluated for their anticancer and antioxidant properties.[2][3]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of selected this compound derivatives.

Table 1: In Vivo Anticancer Activity of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives against Dalton's Ascitic Lymphoma (DAL) in mice [4]

CompoundDose (mg/kg/day, p.o.)Mean Survival Time (MST) in daysPercentage Increase in Lifespan (%)
Control-16.83-
Compound B (4-hydroxy derivative)3523136.74
Compound C (2-hydroxy derivative)3520120.79

Table 2: In Vitro Antioxidant Activity of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives [2]

CompoundDPPH Method IC50 (µg/ml)H2O2 Scavenging Method IC50 (µg/ml)
Compound A (unsubstituted)305 ± 0.57Weakly active
Compound B (4-hydroxy derivative)120 ± 1.7280 ± 0.88
Compound C (2-hydroxy derivative)165 ± 0.88Moderately active
Compound D (3-nitro derivative)450 ± 1.45Weakly active
Ascorbic Acid (Standard)13.33 ± 0.88-

Experimental Protocols

Synthesis of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives[2][4]

A multi-step synthesis is employed for these derivatives:

  • Synthesis of 2-amino-4-phenyl thiazole: Substituted acetophenone is reacted with thiourea in the presence of iodine.[2][4] The mixture is heated, and the resulting product is purified.[4]

  • Synthesis of 2-chloroacetamido-4-phenyl thiazoles: The 2-amino-4-phenyl thiazole is acetylated using chloroacetyl chloride.[2][4]

  • Nucleophilic substitution with diethanolamine: The chloroacetyl derivative is reacted with diethanolamine under reflux in dry pyridine.[2][4]

  • Chlorination: The resulting compound is chlorinated using phosphorous oxychloride to yield the final bis(2-chloroethyl)amino derivative.[2][4]

In Vitro Cytotoxicity Assay (MTT Assay)[2]

The in vitro cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., Dalton's Ascitic Lymphoma cells) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anticancer Screening[2][4]

The in vivo anticancer activity is often assessed in animal models, such as Swiss albino mice bearing tumor cells (e.g., Dalton's Ascitic Lymphoma).

  • Tumor Inoculation: Animals are inoculated with a specific number of tumor cells.

  • Treatment: After a set period, the animals are treated with the test compounds or a standard drug (e.g., 5-Fluorouracil) for a defined duration.

  • Monitoring: The animals are monitored for parameters such as mean survival time and changes in body weight.

  • Data Analysis: The percentage increase in lifespan is calculated to determine the efficacy of the compounds.[4]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound derivatives is the induction of DNA damage.[1] This damage triggers a complex cellular response involving various signaling pathways.

DNA Damage and Repair Pathways

As alkylating agents, these compounds induce DNA lesions, which, if not repaired, can lead to cell death.[5] The cellular response to this DNA damage involves several key repair pathways:

  • Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions from the DNA.[2][5]

  • Nucleotide Excision Repair (NER): NER is a more versatile pathway that can repair bulky, helix-distorting lesions.

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of double-strand breaks, which can be a consequence of the initial DNA alkylation.[5]

  • Mismatch Repair (MMR): The MMR system recognizes and repairs erroneous insertions, deletions, and mis-incorporations of bases that can arise during DNA replication and recombination, as well as repairing some forms of DNA damage.[5]

DNA_Damage_Response AlkylatingAgent This compound Derivative DNADamage DNA Alkylation (e.g., N7-Guanine) AlkylatingAgent->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest DNARepair DNA Repair Pathways (BER, NER, HR, NHEJ, MMR) DNADamage->DNARepair CellCycleArrest->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis Severe Damage DNARepair->Apoptosis Unrepaired Damage CellSurvival Cell Survival DNARepair->CellSurvival Successful Repair Drug_Discovery_Workflow Synthesis Derivative Synthesis InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro InVivo In Vivo Testing (Animal Models) InVitro->InVivo Active Compounds Lead Lead Optimization InVitro->Lead Mechanism Mechanism of Action Studies InVivo->Mechanism Mechanism->Lead Lead->Synthesis Clinical Preclinical & Clinical Development Lead->Clinical

References

The Genesis of a Reactive Intermediate: An In-depth Technical Guide to the Formation of Aziridinium Ions from Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of aziridinium ions from nitrogen mustards, a critical activation step for this important class of alkylating agents. Understanding the nuances of this intramolecular cyclization is paramount for the development of more effective and selective chemotherapeutic drugs. This document details the underlying chemical principles, kinetic and thermodynamic data, experimental protocols for studying the reaction, and the subsequent biological signaling pathway.

The Mechanism of Aziridinium Ion Formation

Nitrogen mustards are characterized by a bis(2-chloroethyl)amino group. The formation of the highly reactive aziridinium ion is a result of an intramolecular nucleophilic attack by the nitrogen atom on the β-carbon, displacing a chloride ion. This process is a classic example of neighboring group participation.

The key steps in the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the electrophilic β-carbon atom of one of the chloroethyl side chains.

  • Chloride Ion Departure: Concurrently with the nitrogen's attack, the chloride ion, a good leaving group, is displaced.

  • Aziridinium Ion Formation: This concerted process results in the formation of a strained, three-membered heterocyclic cation known as the aziridinium ion.

This highly electrophilic aziridinium ion is the active species responsible for the alkylating properties of nitrogen mustards. Its high reactivity stems from the significant ring strain of the three-membered ring, making it susceptible to nucleophilic attack by biological macromolecules such as DNA.

Factors influencing the rate of formation include:

  • Nucleophilicity of the Nitrogen: Electron-donating groups attached to the nitrogen increase its nucleophilicity, accelerating the rate of cyclization. Conversely, electron-withdrawing groups decrease the rate. For instance, aromatic nitrogen mustards like melphalan exhibit a slower formation of the aziridinium ion compared to aliphatic ones like mechlorethamine due to the delocalization of the nitrogen's lone pair into the aromatic ring.[1][2]

  • Leaving Group Ability: The nature of the leaving group on the β-carbon is crucial. Halogens like chlorine are effective leaving groups, facilitating the reaction.

  • Solvent Effects: The surrounding solvent can influence the reaction rate. Polar solvents can stabilize the charged transition state and the resulting aziridinium ion.[3][4]

Quantitative Data on Aziridinium Ion Formation

The kinetics and thermodynamics of aziridinium ion formation have been investigated through both experimental and computational methods. Below is a summary of key quantitative data for mechlorethamine, a prototypical nitrogen mustard.

ParameterValueMethodReference
Activation Free Energy (ΔG‡) 22.5 kcal/molExperimental[5]
20.4 kcal/molab initio molecular dynamics[4][5][6]
14.0 kcal/molB3LYP/6-31G* with PCM[5]
First-order Rate Constant (k) 9.0 x 10⁻⁴ s⁻¹ (at 310 K)Calculated from experimental data[5]

Experimental Protocols for Studying Aziridinium Ion Formation

The direct detection and kinetic analysis of the transient aziridinium ion can be challenging. A combination of spectroscopic and spectrometric techniques is often employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the aziridinium ion and for monitoring the kinetics of its formation and subsequent reactions.

Protocol for ¹H NMR Monitoring of Mechlorethamine Cyclization:

  • Sample Preparation:

    • Dissolve a known concentration of mechlorethamine hydrochloride in a deuterated solvent (e.g., D₂O) in an NMR tube.

    • Add a known concentration of an internal standard (e.g., tert-butyl alcohol) that does not react with the components of the reaction mixture.[7]

    • The reaction can be initiated by adjusting the pH of the solution.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals using a high-field NMR spectrometer (e.g., 600 MHz).[8][9]

    • Maintain a constant temperature throughout the experiment using the spectrometer's temperature control unit.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for quantitative integration, and a spectral width that encompasses all relevant signals.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Identify the characteristic signals for the starting nitrogen mustard, the aziridinium ion, and any subsequent products. The protons on the aziridinium ring will have distinct chemical shifts compared to the starting material.

    • Integrate the signals corresponding to the reactant and product(s) relative to the internal standard at each time point.

    • Plot the concentration of the reactant versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the rate constant of aziridinium ion formation.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is highly effective for the sensitive and specific quantification of nitrogen mustard reaction products, which can be used to infer the kinetics of aziridinium ion formation.

Protocol for LC-MS/MS Quantification of Nitrogen Mustard Hydrolysis Products:

  • Sample Preparation (from biological matrices like urine or plasma):

    • Spike the sample with a known amount of an isotopically labeled internal standard (e.g., deuterated hydrolysis product).[10][11]

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[5][6] A silica-based or mixed-mode SPE cartridge can be used.[5]

    • Elute the analytes from the SPE cartridge with an appropriate organic solvent.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system. A porous graphite carbon (PGC) or a C18 column can be used for separation.[5]

    • Employ a gradient elution with a suitable mobile phase, such as a mixture of water and methanol with a modifier like ammonium hydroxide.[12]

    • Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10][12]

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10] Select specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Quantify the amount of the hydrolysis product in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • By measuring the formation of the hydrolysis product over time, the rate of the overall reaction, which is dependent on the initial formation of the aziridinium ion, can be determined.

Stopped-Flow Spectroscopy

For very fast reactions, stopped-flow spectroscopy allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.

General Protocol for Stopped-Flow Analysis:

  • Instrument Setup:

    • Use a stopped-flow instrument equipped with a suitable detector (e.g., UV-Vis spectrophotometer or fluorometer).[13][14][15]

    • Load the nitrogen mustard solution into one syringe and the reaction buffer into the other.

  • Data Acquisition:

    • Rapidly inject the two solutions into a mixing chamber, which then flows into an observation cell.

    • The flow is abruptly stopped, and the change in absorbance or fluorescence is monitored over time as the reaction proceeds. The formation of the aziridinium ion or its reaction with a chromophoric or fluorogenic reagent can be tracked.

  • Data Analysis:

    • The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model to extract the rate constant.[7][16]

Visualizing the Process: From Formation to Biological Action

The following diagrams, created using the DOT language, illustrate the key processes involved in the action of nitrogen mustards.

Aziridinium_Formation NM Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) TS Transition State NM->TS Intramolecular Nucleophilic Attack AZ Aziridinium Ion (R-N⁺(CH₂CH₂)CH₂CH₂Cl) TS->AZ Cl Cl⁻ TS->Cl

Caption: Mechanism of aziridinium ion formation from a nitrogen mustard.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Quantification) MS->Data Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis of nitrogen mustard products.

DNA_Alkylation_Pathway NM Nitrogen Mustard AZ1 Aziridinium Ion Formation (First Arm) NM->AZ1 Mono_Adduct Mono-adduct Formation (Alkylation of Guanine N7) AZ1->Mono_Adduct DNA DNA DNA->Mono_Adduct AZ2 Aziridinium Ion Formation (Second Arm) Mono_Adduct->AZ2 Crosslink Interstrand Crosslink Formation AZ2->Crosslink Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis DNA Damage Signal

Caption: Signaling pathway of DNA alkylation by nitrogen mustards leading to apoptosis.

References

In-Depth Technical Guide on the Safety and Handling of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-[Bis(2-chloroethyl)amino]ethanol and its hydrochloride salt, potent alkylating agents belonging to the nitrogen mustard family. Due to their high reactivity and hazardous nature, strict adherence to safety protocols is paramount. This document outlines the toxicological properties, handling procedures, personal protective equipment (PPE) recommendations, and emergency response protocols.

Toxicological Profile

This compound is a cytotoxic compound that exerts its effects through the alkylation of cellular macromolecules, primarily DNA. This action disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. While specific quantitative toxicological data for this compound is limited, data from the closely related and structurally similar compound, bis(2-chloroethyl)amine hydrochloride, provides a strong basis for assessing its potential hazards.

Quantitative Toxicological Data (for structurally related bis(2-chloroethyl)amine hydrochloride)

ParameterValueSpeciesRouteSource
LD50 (Intraperitoneal)100 mg/kgRatIntraperitoneal--INVALID-LINK--[1]
LCLo (Inhalation)1,000 mg/m³/10minMouseInhalation--INVALID-LINK--[2][3]

Note: This data is for a structurally similar compound and should be used as an indicator of the high toxicity of this compound.

Hazard Identification and Classification

Based on data for bis(2-chloroethyl)amine hydrochloride, this compound should be considered a hazardous substance with the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[5]

  • Corrosive to Metals (Category 1): May be corrosive to metals.[1][4]

Mechanism of Action: DNA Alkylation and Cellular Response

As a nitrogen mustard, this compound is a bifunctional alkylating agent. Its two chloroethyl groups can form highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine.[6] This can lead to the formation of monoadducts, interstrand cross-links (ICLs), and intrastrand cross-links in the DNA. These DNA lesions block the progression of DNA replication and transcription, triggering a complex cellular response known as the DNA Damage Response (DDR).[5]

DNA_Damage_Response Mechanism of this compound Toxicity cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound Aziridinium_Ion Aziridinium Ion Formation Compound->Aziridinium_Ion Intracellular Activation DNA_Alkylation DNA Alkylation (N7 of Guanine) Aziridinium_Ion->DNA_Alkylation DNA_Lesions DNA Lesions (Monoadducts, ICLs) DNA_Alkylation->DNA_Lesions Replication_Fork_Stalling Replication Fork Stalling DNA_Lesions->Replication_Fork_Stalling DDR_Activation DNA Damage Response (DDR) Activation (ATM/ATR) Replication_Fork_Stalling->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (p53 activation) DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, NER, HR) DDR_Activation->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Allows time for repair Repair_Failure Repair Failure DNA_Repair->Repair_Failure Apoptosis Apoptosis (Cell Death) Repair_Failure->Apoptosis Irreparable Damage

Mechanism of this compound Toxicity

Personal Protective Equipment (PPE)

Due to the severe hazards associated with this compound, a stringent PPE protocol is mandatory.

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves (e.g., Butyl rubber) to prevent skin exposure.[7][8]
Eye/Face Protection Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Skin and Body Protection Wear appropriate protective clothing, including a lab coat, apron, and closed-toe shoes, to prevent skin exposure.[7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A pressure-demand, self-contained breathing apparatus (SCBA) is recommended in response situations that involve exposure to any amount of nitrogen mustard.[7][8]

Safe Handling and Storage

  • Handling:

    • Work in a well-ventilated area, preferably in a certified chemical fume hood.

    • Avoid inhalation of dust, fumes, gas, mist, or vapors.[7]

    • Do not get in eyes, on skin, or on clothing.[7]

    • Do not eat, drink, or smoke when using this product.[1][4]

    • Wash hands thoroughly after handling.[1][4]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[7]

    • Keep container tightly closed.[7]

    • Store in a corrosive-resistant container with a resistant inner liner.[1][4]

    • Store locked up.[1][4][7]

    • Incompatible with strong oxidizing agents and strong bases.[7]

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[7]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[7]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4][7]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Decontamination of a Laboratory Spill

This protocol outlines the steps for cleaning up a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.

Materials:

  • Full PPE (as specified in Section 4)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)

  • Decontaminating solution (e.g., 10% sodium hypochlorite solution, freshly prepared)

  • Waste disposal bags and containers, properly labeled for hazardous waste

  • Scoop and dustpan (non-sparking)

  • pH paper

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the contaminated zone.

  • Don PPE: Before re-entering the area, don the appropriate PPE as detailed in Section 4.

  • Contain the Spill: If the spill is liquid, create a dike around the spill using an inert absorbent material to prevent it from spreading.[9]

  • Absorb the Spill: Carefully cover the spill with the absorbent material, working from the outside in.

  • Neutralize/Decontaminate: Slowly and carefully add the decontaminating solution to the absorbed material. Be aware that the reaction may generate heat or fumes. Allow for a contact time of at least 30 minutes.

  • Collect Waste: Using a non-sparking scoop and dustpan, carefully collect the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area with the decontaminating solution, followed by a rinse with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

  • Report the Incident: Report the spill to the appropriate safety officer or department.

Spill_Decontamination_Workflow Workflow for Laboratory Spill Decontamination Start Spill Occurs Evacuate Evacuate and Secure Area Start->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Absorb Absorb Spilled Material Contain->Absorb Decontaminate Apply Decontaminating Solution (e.g., 10% Sodium Hypochlorite) Absorb->Decontaminate Wait Allow 30 min Contact Time Decontaminate->Wait Collect_Waste Collect Contaminated Material into Hazardous Waste Container Wait->Collect_Waste Decontaminate_Surface Decontaminate Spill Surface Collect_Waste->Decontaminate_Surface Dispose Dispose of all Waste as Hazardous Decontaminate_Surface->Dispose Report Report Incident Dispose->Report End Procedure Complete Report->End

Workflow for Laboratory Spill Decontamination

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[7]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for comprehensive safety training and a thorough understanding of the specific hazards of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) and your institution's safety protocols before working with this compound.

References

The Cornerstone of Therapeutics: An In-depth Technical Guide to Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-saving therapeutic agent is a testament to the precision and ingenuity of chemical synthesis. At the very heart of this journey lie the precursors—the fundamental building blocks that dictate the efficiency, purity, and ultimately the success of synthesizing active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core precursors in the synthesis of several blockbuster therapeutic agents, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

The Critical Role of Key Starting Materials (KSMs)

Key Starting Materials (KSMs), also known as Regulatory Starting Materials (RSMs), are the foundational molecules from which the synthesis of an API begins.[1][2] The selection of a KSM is a critical decision in drug development, influencing not only the synthetic route but also the regulatory landscape of the final drug product. According to the International Council for Harmonisation (ICH) guidelines Q7 and Q11, a KSM is a raw material, intermediate, or an API that is incorporated as a significant structural fragment into the API.[2][3][4] Good Manufacturing Practices (GMP) are mandatory from the point of introduction of the KSM in the synthesis process.[4]

The choice of KSMs has significant economic and quality implications. Defining a starting material earlier in the synthetic pathway can reduce the costs associated with GMP compliance for the initial steps. However, this must be balanced with the need to control impurities that may arise from these earlier, less-regulated stages.[5]

Synthesis of Blockbuster Drugs: A Precursor-Centric View

The following sections delve into the synthesis of five widely prescribed therapeutic agents, focusing on their key precursors, experimental methodologies, and associated data.

Atorvastatin: Combating Hypercholesterolemia

Atorvastatin, a leading statin medication, is a cornerstone in the management of high cholesterol. Its synthesis prominently features the Paal-Knorr pyrrole condensation.[3][6]

Key Precursors and Synthesis

A crucial precursor for Atorvastatin synthesis is 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide . The synthesis involves the condensation of an elaborated 1,4-diketone with a fully protected side-chain amine.[7]

Experimental Protocol: Kilogram-Scale Preparation of Atorvastatin Calcium [7]

  • Paal-Knorr Condensation: An advanced atorvastatin precursor is prepared via Paal-Knorr condensation.

  • Ketal Deprotection and Ester Hydrolysis: The precursor undergoes stepwise ketal and tert-butyl ester group hydrolysis.

  • Salt Formation: The resulting compound is treated with calcium hydroxide or calcium acetate to form the hemi-calcium salt of Atorvastatin.

  • Purification: The final product is purified by recrystallization from a mixture of ethyl alcohol and water to yield API-grade Atorvastatin calcium with a purity of 99.9%.[7]

ParameterValueReference
Precursor 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide[8][9][10][11][12]
Precursor Price ₹ 1350/kg[9]
Final Yield 78.7%[7]
Final Purity 99.9%[7]

Signaling Pathway: HMG-CoA Reductase Inhibition

Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[13][14][15] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[13][14][15][16]

HMG_CoA_Reductase_Pathway HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... LDL_Receptors Increased LDL Receptor Expression Cholesterol->LDL_Receptors Upregulation HMG-CoA_Reductase HMG-CoA Reductase Atorvastatin Atorvastatin Atorvastatin->HMG-CoA_Reductase Inhibition LDL_Clearance Increased LDL Clearance LDL_Receptors->LDL_Clearance

Atorvastatin's inhibition of HMG-CoA reductase.
Sildenafil Citrate: A Revolution in Erectile Dysfunction Treatment

Sildenafil, marketed as Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] Its synthesis has evolved to improve efficiency and reduce the use of hazardous materials.

Key Precursors and Synthesis

The synthesis of sildenafil involves the reaction of a pyrazole derivative with a substituted benzoyl chloride. An improved commercial synthesis moves the chlorosulfonation step to earlier in the process.[17][18]

Experimental Protocol: Improved Sildenafil Synthesis [4][5]

  • Chlorosulfonation: 2-Ethoxybenzoic acid is reacted with chlorosulfonic acid and thionyl chloride.

  • Sulfonamide Formation: The resulting sulfonyl chloride is reacted with 1-methylpiperazine.

  • Amide Coupling: The sulfonamide is coupled with an aminopyrazole derivative.

  • Cyclization: The intermediate undergoes cyclization to form the sildenafil base.

  • Salt Formation: The sildenafil base is treated with citric acid to form sildenafil citrate.

ParameterInitial Synthesis YieldImproved Synthesis YieldReference
Overall Yield 27.6%51.7%[4]

Signaling Pathway: PDE5 Inhibition and cGMP Elevation

Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[5] This leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[17][19]

PDE5_Signaling_Pathway GTP GTP cGMP cGMP GTP->cGMP sGC 5'-GMP 5'-GMP cGMP->5'-GMP PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Activates sGC Soluble Guanylate Cyclase (sGC) PDE5 Phosphodiesterase 5 (PDE5) Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Sildenafil's inhibition of PDE5 and its downstream effects.
Metformin Hydrochloride: The First-Line Therapy for Type 2 Diabetes

Metformin, a biguanide, is a widely used oral antihyperglycemic agent. Its synthesis is remarkably straightforward.

Key Precursors and Synthesis

The industrial preparation of metformin hydrochloride involves the reaction of dimethylamine hydrochloride and dicyandiamide (2-cyanoguanidine) .[[“]][21]

Experimental Protocol: Metformin Hydrochloride Synthesis [22]

  • Reaction: 50 kg of dicyandiamide and 50 kg of dimethylamine hydrochloride are added to 200 kg of N,N-dimethylacetamide (DMAc) and heated to 140 ± 5°C for 4 hours.

  • Crystallization: The reaction mixture is cooled to 20-30°C to induce crystallization.

  • Isolation and Drying: The solid product is isolated by centrifugation and dried under reduced pressure to yield crude metformin hydrochloride.

  • Refining: The crude product is recrystallized from 80% ethanol with activated carbon treatment.

ParameterValueReference
Precursors Dimethylamine hydrochloride, Dicyandiamide[[“]][21]
Crude Yield 84.6% - 92.4%[22]
Microwave-assisted Yield >90%[19]

Signaling Pathway: AMPK Activation

The primary mechanism of action of metformin involves the activation of AMP-activated protein kinase (AMPK).[6][23][24] Activated AMPK suppresses hepatic gluconeogenesis, thereby reducing blood glucose levels.[24]

AMPK_Signaling_Pathway Metformin Metformin AMPK AMP-activated Protein Kinase (AMPK) Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Suppresses

Metformin's activation of the AMPK signaling pathway.
Amlodipine Besylate: A Long-Acting Calcium Channel Blocker

Amlodipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. The Hantzsch pyridine synthesis is a key reaction in its production.[25]

Key Precursors and Synthesis

The synthesis of amlodipine involves the reaction of a pyrrole derivative with methyl aminocrotonate and 2-chlorobenzaldehyde.[25]

Experimental Protocol: Amlodipine Besylate Synthesis [7]

  • Preparation of N-(2-hydroxyethyl)-phthalimide: Phthalic anhydride is reacted with ethanolamine in toluene.

  • Preparation of 4-[(2-phthalimide) ethoxy] ethyl acetoacetate: The product from step 1 is reacted with ethyl 4-chloroacetoacetate in the presence of sodium hydride.

  • Hantzsch Reaction: The resulting acetoacetate is reacted with 2-chlorobenzaldehyde and methyl 3-aminocrotonate.

  • Deprotection and Salt Formation: The phthalimido group is removed, and the amlodipine base is reacted with benzenesulfonic acid to form the besylate salt.

ParameterValueReference
Overall Yield 45%[25]

Signaling Pathway: L-type Calcium Channel Blockade

Amlodipine inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[26][27] This leads to vasodilation and a reduction in blood pressure.[26]

L_type_Calcium_Channel_Pathway Ca2+_extracellular Ca²⁺ (extracellular) Ca2+_intracellular Ca²⁺ (intracellular) Ca2+_extracellular->Ca2+_intracellular L-type Channel Contraction Vascular Smooth Muscle Contraction Ca2+_intracellular->Contraction Leads to L_type_channel L-type Calcium Channel Amlodipine Amlodipine Amlodipine->L_type_channel Blocks Vasodilation Vasodilation Amlodipine->Vasodilation Promotes

Amlodipine's blockade of L-type calcium channels.
Rosuvastatin Calcium: A Potent Statin

Rosuvastatin is another potent HMG-CoA reductase inhibitor used to treat dyslipidemia.

Key Precursors and Synthesis

The synthesis of rosuvastatin involves several steps, including the formation of a key pyrimidine intermediate. A novel process describes the use of a Julia-modified olefination reaction.[13]

Experimental Protocol: Novel Rosuvastatin Synthesis [28]

  • Sulfide Intermediate Formation: A pyrimidine bromo compound is coupled with 1,3,4-thiadiazole-2,5-dithiol.

  • Oxidation: The sulfide intermediate is oxidized to a sulfone intermediate.

  • Julia-Modified Olefination: The sulfone is coupled with an olefinic aldehyde to form rosuvastatin tert-butyl ester.

  • Hydrolysis and Salt Formation: The ester is hydrolyzed, and the resulting acid is converted to the ammonium salt and then to the calcium salt.

ParameterValueReference
Yield per stage >70%[13][28]

Signaling Pathway: HMG-CoA Reductase Inhibition

Similar to atorvastatin, rosuvastatin inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis and increased LDL cholesterol clearance.[2][3]

HMG_CoA_Reductase_Pathway_Rosuvastatin HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... LDL_Receptors Increased LDL Receptor Expression Cholesterol->LDL_Receptors Upregulation HMG-CoA_Reductase HMG-CoA Reductase Rosuvastatin Rosuvastatin Rosuvastatin->HMG-CoA_Reductase Inhibition LDL_Clearance Increased LDL Clearance LDL_Receptors->LDL_Clearance

Rosuvastatin's mechanism of action on the HMG-CoA reductase pathway.

Conclusion

The synthesis of therapeutic agents is a complex and highly regulated process where the choice of precursors plays a pivotal role. A deep understanding of the synthetic pathways, coupled with robust experimental protocols and stringent quality control of starting materials, is essential for the efficient and safe production of life-changing medicines. As the pharmaceutical landscape evolves, the development of novel, more efficient, and sustainable synthetic routes starting from readily available and cost-effective precursors will continue to be a major focus for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclophosphamide Utilizing 2-[Bis(2-chloroethyl)amino]ethanol as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide is a widely used nitrogen mustard alkylating agent and a crucial component in numerous chemotherapy regimens.[1] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[2] The synthesis of cyclophosphamide is a multi-step process, and the selection of precursors is critical for ensuring high yield and purity. This document provides detailed application notes and protocols for the synthesis of cyclophosphamide, postulating the use of 2-[Bis(2-chloroethyl)amino]ethanol as a starting material. The proposed synthetic pathway involves the conversion of this compound to the key intermediate, bis(2-chloroethyl)amine, which is then used in established protocols to synthesize cyclophosphamide.

Proposed Synthetic Pathway

The synthesis of cyclophosphamide from this compound is envisioned as a two-stage process. The first stage involves the conversion of the starting material to bis(2-chloroethyl)amine hydrochloride. The second stage is the reaction of this intermediate with phosphoryl chloride and 3-aminopropanol to yield cyclophosphamide.

G A This compound B Bis(2-chloroethyl)amine Hydrochloride A->B  N-Dealkylation or Chlorination/Reduction C N,N-Bis(2-chloroethyl)phosphoramidic dichloride B->C  + Phosphoryl Chloride (POCl3)  in the presence of a base D Cyclophosphamide C->D  + 3-Aminopropanol

Caption: Proposed synthetic pathway for cyclophosphamide.

Stage 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride from this compound

The conversion of this compound to bis(2-chloroethyl)amine is a critical step. While a direct, one-pot reaction is not readily found in the literature for this specific substrate, two plausible chemical transformations can be proposed based on established organic chemistry principles: N-dealkylation or a chlorination-reduction sequence. For the purpose of these notes, we will focus on a chlorination approach, which is well-documented for similar amino alcohols. The hydroxyl group of this compound can be chlorinated using a reagent like thionyl chloride (SOCl₂) to yield N,N,N'-tris(2-chloroethyl)amine. Subsequent selective dealkylation or a different synthetic strategy would be required to obtain the desired bis(2-chloroethyl)amine. A more direct, albeit less specifically documented route, would be a direct N-dealkylation of the hydroxyethyl group.

Experimental Protocol: Chlorination of this compound

This protocol is adapted from the general procedure for the chlorination of amino alcohols.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (CH₃OH)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by the slow addition of methanol.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N,N'-tris(2-chloroethyl)amine hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Note: This procedure yields the tris-chloro derivative. Further steps, such as selective N-dealkylation, would be necessary to obtain bis(2-chloroethyl)amine. General methods for N-dealkylation of tertiary amines often involve reagents like cyanogen bromide or chloroformates, followed by hydrolysis.[3][4]

Stage 2: Synthesis of Cyclophosphamide from Bis(2-chloroethyl)amine Hydrochloride

This stage follows well-established procedures for the synthesis of cyclophosphamide from bis(2-chloroethyl)amine hydrochloride. A solvent-free approach is presented here, which is noted for its efficiency.

Experimental Protocol: Solvent-Free Synthesis of Cyclophosphamide

This protocol is adapted from a patented solvent-free process.[5]

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Phosphoryl chloride (POCl₃)

  • 3-Aminopropanol

  • N-methylmorpholine

  • Two-necked flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Ethyl acetate

  • Water

Procedure:

  • Place bis(2-chloroethyl)amine hydrochloride (1 equivalent) and N-methylmorpholine (8.4 equivalents) into a two-necked flask.

  • Cool the flask to approximately 4 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.0 equivalent) dropwise to the stirred mixture.

  • After the addition, allow the mixture to stir at room temperature for 5 hours.

  • Cool the mixture back down to approximately 4 °C.

  • Slowly add 3-aminopropanol (1.0 equivalent) dropwise over 3 hours.

  • Allow the reaction mixture to stir at room temperature for 15 hours.

  • To work up the reaction, add ethyl acetate and water to the flask and stir vigorously.

  • Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclophosphamide.

  • Purify the crude product by recrystallization from a suitable solvent, such as acetone.[6]

Data Presentation

ParameterStage 1 (Chlorination - Illustrative)Stage 2 (Cyclophosphamide Synthesis)Reference
Starting Material This compoundBis(2-chloroethyl)amine hydrochloride
Key Reagents Thionyl chloridePhosphoryl chloride, 3-Aminopropanol, N-methylmorpholine[5]
Solvent DichloromethaneSolvent-free[5]
Reaction Temperature 0 °C to reflux4 °C to room temperature[5]
Reaction Time 2-4 hours20 hours[5]
Yield Not specified for this specific reaction~60-73% (conversion yield)
Purification RecrystallizationExtraction, Recrystallization[5][6]

Mechanism of Action of Cyclophosphamide

Cyclophosphamide is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes. The active metabolites, primarily phosphoramide mustard and acrolein, are responsible for its therapeutic and toxic effects. Phosphoramide mustard is a bifunctional alkylating agent that forms DNA cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.

G cluster_0 Liver Metabolism cluster_1 Cellular Action CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide (Active Metabolite) CP->OHCP  CYP450 Enzymes Aldo Aldophosphamide OHCP->Aldo  Tautomerization PM Phosphoramide Mustard (Cytotoxic) Aldo->PM Acrolein Acrolein (Toxic) Aldo->Acrolein DNA DNA PM->DNA  Alkylation Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Metabolic activation and mechanism of action of cyclophosphamide.

Conclusion

The use of this compound as a precursor for cyclophosphamide presents a viable, though not direct, synthetic route. The key challenge lies in the efficient conversion of the starting material to the established intermediate, bis(2-chloroethyl)amine. The protocols provided herein offer a framework for researchers to explore this synthetic pathway. Further optimization of the initial conversion step is recommended to improve the overall efficiency of the synthesis. The subsequent steps for the formation of cyclophosphamide are well-documented and offer reliable methods for obtaining the final product. As with all work involving potent cytotoxic agents, appropriate safety precautions must be strictly adhered to throughout the entire process.

References

Application Note: UHPLC-MS/MS Method for the Quantification of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 2-[Bis(2-chloroethyl)amino]ethanol. This compound is a nitrogen mustard analog and its accurate quantification is crucial in various research fields, including drug development and toxicology. The described protocol utilizes a reverse-phase UHPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method has been validated for linearity, precision, and accuracy, making it suitable for the reliable quantification of this compound in relevant matrices.

Introduction

This compound, also known as HN-1 mustard analog, is a bifunctional alkylating agent. Due to its reactivity, it is important to have a robust analytical method for its quantification in various samples. Direct analysis of such reactive compounds can be challenging.[1] This application note provides a detailed protocol for a UHPLC-MS/MS method that offers the necessary sensitivity and selectivity for the analysis of this compound. The method is based on established principles for the analysis of related genotoxic impurities and nitrogen mustard hydrolysis products.[1][2]

Experimental

Instrumentation and Consumables
  • UHPLC System: Waters Acquity UPLC H-class system or equivalent[2]

  • Mass Spectrometer: Waters Micromass Quattro Premier XE Triple Quadrupole Mass Spectrometer or equivalent[2]

  • UHPLC Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)[2]

  • Vials: Amber glass vials with PTFE-lined caps

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade)

Standard Preparation

A stock solution of this compound should be prepared in an appropriate solvent, such as methanol or acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase or a relevant matrix surrogate.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For aqueous samples, a direct injection may be feasible after filtration. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. A generic protein precipitation protocol is described below:

  • To 100 µL of the sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC Method
ParameterValue
Column ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)[2]
Mobile Phase A 0.2% Formic acid in Milli-Q water[2]
Mobile Phase B Methanol[2]
Flow Rate 0.5 mL/min[2]
Injection Volume 2 µL[2]
Column Temperature 40 °C[2]
Autosampler Temp. 15 °C[2]
Gradient Isocratic: 45:55 (A:B)[2]
Run Time Approximately 5 minutes
MS/MS Method
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage 3.5 kV
Cone Voltage Optimized for the specific compound (e.g., 20-40 V)
Collision Energy Optimized for the specific compound (e.g., 10-25 eV)
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions: The precursor ion for this compound (C6H13Cl2NO, MW: 186.08) would be its protonated molecule [M+H]+. Product ions would be determined by infusing a standard solution and performing a product ion scan. For the closely related bis(2-chloroethyl) amine, the molecular weight is 141.85.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
This compound187.0To be determined0.1
Internal Standard (Optional)To be determinedTo be determined0.1

Results and Discussion

Linearity, LOD, and LOQ

Based on a similar method for a related compound, the following performance characteristics can be expected.[2]

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) ~0.070 ppm[2]
Limit of Quantitation (LOQ) ~0.206 ppm[2]
Precision and Accuracy

The precision of the method is evaluated by analyzing replicate samples at different concentration levels. The accuracy is determined by the recovery of spiked samples.

ParameterAcceptance Criteria
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%[2]

Experimental Workflow Diagram

UHPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard Dilution stock->working injection Sample Injection (2 µL) working->injection sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->injection separation UHPLC Separation (C18 Column) injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: UHPLC-MS/MS workflow for the quantification of this compound.

Conclusion

The UHPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound. The method is sensitive, selective, and demonstrates good linearity, precision, and accuracy. This protocol can be readily implemented in laboratories equipped with standard UHPLC-MS/MS instrumentation and is suitable for a range of research applications requiring the quantification of this nitrogen mustard analog.

References

Application Notes and Protocols for Inducing DNA Damage with 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Bis(2-chloroethyl)amino]ethanol is a bifunctional nitrogen mustard compound. Like other nitrogen mustards, it is a potent DNA alkylating agent used in research to induce DNA damage and study subsequent cellular responses, including DNA repair, cell cycle arrest, and apoptosis. Its chemical structure features a reactive bis(2-chloroethyl)amino group, which is responsible for its genotoxic activity.

The primary mechanism of action involves the intramolecular cyclization of one of the chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues.[1][2][3] Following the first alkylation, the second chloroethyl arm can undergo a similar reaction, leading to the formation of a second covalent bond with another guanine base. This can result in either intrastrand or highly cytotoxic interstrand cross-links (ICLs).[1][2] These ICLs physically block the separation of DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2][4][5]

The cellular response to this type of DNA damage is complex, activating the DNA Damage Response (DDR) pathway. Key signaling cascades involving ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are initiated to coordinate DNA repair.[6][7] The repair of ICLs is a complex process involving multiple pathways, including the Fanconi anemia (FA) pathway and homologous recombination (HR). If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis, often through a p53-dependent mechanism.

These application notes provide detailed protocols for utilizing this compound (or its close and well-documented analog, mechlorethamine) to induce DNA damage in a controlled laboratory setting and to quantify the resulting cellular effects.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies using nitrogen mustards to induce DNA damage in human cell lines.

Table 1: Cytotoxicity of Mechlorethamine in Human Fibrosarcoma (HT1080) Cells

Mechlorethamine Concentration (µM)Treatment Duration (hours)Cell Viability (%)
0 (Control)3100
103~85
253~65
503~50
1003~30

Data adapted from a study on HT1080 cells, where cytotoxicity was measured by direct cell count following a 3-hour treatment and an 18-hour recovery period.[8]

Table 2: Quantification of DNA Damage Markers Post-Treatment

Cell LineTreatmentTime Post-Treatment (hours)Average γH2AX Foci per CellComet Assay Tail Moment (Arbitrary Units)
MRC5-SV1 (Human Lung Fibroblast)Control (No Treatment)24~1.5~0.5
MRC5-SV1 (Human Lung Fibroblast)0.5 µg/mL Mechlorethamine (1 hr)4~4.0Not Reported
MRC5-SV1 (Human Lung Fibroblast)0.5 µg/mL Mechlorethamine (1 hr)24~8.0 (Peak)Not Reported
MRC5-SV1 (Human Lung Fibroblast)0.5 µg/mL Mechlorethamine (1 hr)48~3.5Not Reported
U251 (Human Glioma)Control (No Treatment)20Not Reported0.13 ± 0.04
U251 (Human Glioma)1 µM Doxorubicin*20Not Reported13.84 ± 1.33

Data for γH2AX foci adapted from a study using mechlorethamine (HN2) on MRC5-SV1 cells.[6] Data for the Comet Assay is from a study using Doxorubicin, another DNA damaging agent, to illustrate typical results.[9] γH2AX foci are markers of DNA double-strand breaks, which are secondary lesions formed during the repair of ICLs.

Experimental Protocols

Caution: this compound is a highly toxic and carcinogenic compound. All handling, including stock solution preparation and cell treatment, must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses. Consult your institution's safety guidelines for handling potent alkylating agents.

Protocol 1: Preparation of Stock Solution

Objective: To prepare a stock solution of the nitrogen mustard for cell treatment.

Materials:

  • This compound hydrochloride (or Mechlorethamine hydrochloride)

  • Sterile, nuclease-free water or 0.9% Sodium Chloride Injection

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Chemical fume hood

Method:

  • Work in a chemical fume hood. Wear appropriate PPE.

  • Weigh the desired amount of the hydrochloride salt powder. For example, to prepare a 1 mg/mL stock solution of mechlorethamine hydrochloride (MW: 192.51 g/mol ), weigh 1 mg.

  • Aseptically add the appropriate volume of sterile water or saline to the powder. For a 1 mg/mL solution, add 1 mL of solvent to 1 mg of powder.

  • Vortex gently until the powder is completely dissolved. The resulting solution should be clear and colorless.[10]

  • Crucial: Nitrogen mustard solutions are highly unstable in neutral or alkaline solutions and should be prepared immediately before use.[10][11][12] Do not store the stock solution. Prepare it fresh for each experiment.

  • Any unused solution must be neutralized before disposal. Add an equal volume of a 1/6 M sodium thiosulfate solution to the nitrogen mustard solution and let it sit for at least 30 minutes to allow for chemical neutralization.[10][13] Dispose of the neutralized solution according to your institution's chemical waste procedures.

Protocol 2: Induction of DNA Damage in Cultured Cells

Objective: To treat a mammalian cell line with the nitrogen mustard to induce DNA damage.

Materials:

  • Human cell line (e.g., HeLa, HT1080, MRC5-SV1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Freshly prepared nitrogen mustard stock solution (from Protocol 1)

  • Incubator (37°C, 5% CO₂)

Method:

  • Cell Seeding: Plate cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Treatment Medium: In a chemical fume hood, dilute the freshly prepared nitrogen mustard stock solution into pre-warmed complete culture medium to achieve the desired final concentrations. For initial experiments, a dose range of 1 µM to 100 µM is recommended.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the treatment medium containing the nitrogen mustard. Include a vehicle control (medium with the same amount of solvent used for the stock solution, e.g., water or saline).

  • Incubation: Return the cells to the incubator for the desired treatment duration. A typical treatment time is 1 to 4 hours.

  • Wash and Recovery: After the treatment period, remove the treatment medium. Wash the cells twice with sterile PBS to remove any residual compound.

  • Add fresh, pre-warmed complete culture medium to the cells.

  • Return the cells to the incubator for a recovery period. The length of the recovery period depends on the downstream assay (e.g., 24-48 hours for cell viability assays, or specific time points like 4, 8, 24 hours for DNA repair studies).

Protocol 3: Assessment of DNA Damage and Cytotoxicity

Objective: To quantify the effects of nitrogen mustard treatment using common assays.

A. Cell Viability Assay (MTT or Direct Cell Count)

  • After the desired recovery period (e.g., 24, 48, or 72 hours), assess cell viability.

  • For a direct cell count, trypsinize the cells, collect them, and count them using a hemocytometer or an automated cell counter. Express viability as a percentage relative to the vehicle-treated control.

  • For an MTT assay, add MTT reagent to the cells and incubate according to the manufacturer's protocol. Measure the absorbance to determine the relative number of viable cells.

B. Comet Assay (Single-Cell Gel Electrophoresis)

  • The Comet assay detects DNA strand breaks. After the desired treatment and recovery time, harvest the cells.

  • Embed the cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail".

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The "tail moment" is a common metric used for quantification.[9]

C. γH2AX Immunofluorescence Staining

  • Phosphorylation of the histone variant H2AX (to form γH2AX) occurs at the sites of DNA double-strand breaks, which are formed during the processing of ICLs.

  • Seed cells on glass coverslips in a multi-well plate and treat them as described in Protocol 2.

  • At various time points after treatment (e.g., 4, 8, 24 hours), fix the cells with paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).

  • Incubate the cells with a primary antibody specific for γH2AX.

  • Wash and then incubate with a fluorescently-labeled secondary antibody.

  • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence or confocal microscope. γH2AX will appear as distinct foci within the nucleus.

  • Quantify the number of foci per cell using image analysis software (e.g., ImageJ). An increase in the number of foci indicates a higher level of DNA damage.[6]

Mandatory Visualizations

Signaling Pathway Diagram

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_response Cellular Response NM This compound DNA Cellular DNA NM->DNA Alkylation (N7-Guanine) ICL Interstrand Cross-links (ICLs) & Monoadducts Sensors Damage Sensors (e.g., FA Complex) ICL->Sensors Damage Recognition Transducers Signal Transducers (ATM, ATR) Sensors->Transducers Activation Effectors Effector Proteins (p53, CHK1/2) Transducers->Effectors Repair DNA Repair (Homologous Recombination) Effectors->Repair Apoptosis Apoptosis Effectors->Apoptosis Arrest Cell Cycle Arrest Effectors->Arrest

Caption: DNA Damage Response pathway initiated by a nitrogen mustard alkylating agent.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (e.g., HeLa, HT1080) B 2. Prepare Fresh Nitrogen Mustard Solution C 3. Treat Cells (e.g., 1-100 µM for 1-4h) B->C D 4. Wash and Add Fresh Medium C->D E 5. Incubate for Recovery (0-72 hours) D->E F 6a. Cytotoxicity Assay (e.g., MTT) E->F G 6b. DNA Damage Assay (e.g., Comet Assay) E->G H 6c. Repair Marker Staining (e.g., γH2AX Foci) E->H

Caption: General experimental workflow for inducing and assessing DNA damage.

References

Application of 2-[Bis(2-chloroethyl)amino]ethanol in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Bis(2-chloroethyl)amino]ethanol is a chemical compound belonging to the nitrogen mustard class of alkylating agents.[1] Structurally, it features a reactive bis(2-chloroethyl)amino group, which is responsible for its alkylating activity, and a hydroxyl group which can influence its solubility and potential interactions with cellular transport mechanisms.[1] As an alkylating agent, this compound is investigated for its cytotoxic effects on cancer cells. Its mechanism of action is predicated on its ability to induce DNA damage, which can subsequently trigger cell cycle arrest and apoptosis, making it a compound of interest in cancer research and drug development.[1]

This document provides detailed application notes and experimental protocols for the study of this compound in cancer cell line research.

Mechanism of Action

The cytotoxic effects of this compound stem from its nature as a DNA alkylating agent. The bis(2-chloroethyl)amino group can form highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of DNA monoadducts, and subsequently, interstrand and intrastrand cross-links. These DNA lesions disrupt DNA replication and transcription, ultimately inducing a DNA damage response. If the cellular damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM) after 48h
e.g., HeLaCervical CancerData not available
e.g., MCF-7Breast CancerData not available
e.g., A549Lung CancerData not available
e.g., HepG2Liver CancerData not available

Table 2: Induction of Apoptosis by this compound (Template)

Cell LineConcentration (µM)Incubation Time (h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
e.g., HeLae.g., X µMe.g., 24hData not availableData not availableData not available
e.g., Y µMe.g., 48hData not availableData not availableData not available

Table 3: Effect of this compound on Cell Cycle Distribution (Template)

Cell LineConcentration (µM)Incubation Time (h)% G0/G1 Phase% S Phase% G2/M Phase
e.g., HeLae.g., X µMe.g., 24hData not availableData not availableData not available
e.g., Y µMe.g., 48hData not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubate the plate for 48 hours (or other desired time points) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate the general experimental workflow and a potential signaling pathway affected by DNA damaging agents like this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for studying the effects of this compound.

signaling_pathway compound This compound dna_damage DNA Damage (Cross-linking) compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 inhibition cdk CDK Inhibition p21->cdk cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest mito Mitochondrial Pathway bax->mito bcl2->mito inhibition caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway initiated by DNA damage leading to apoptosis and cell cycle arrest.

References

Application Note & Protocol: Preparation of Stock Solutions of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the safe handling and preparation of stock solutions of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride (CAS No: 63978-53-0). This compound is a nitrogen mustard derivative and a potent alkylating agent, necessitating strict adherence to safety protocols.[1] The procedures outlined are intended for researchers, scientists, and drug development professionals in a controlled laboratory setting. This guide covers the compound's properties, comprehensive safety measures, a step-by-step preparation protocol, and recommendations for storage.

Introduction & Chemical Properties

This compound hydrochloride is an organic compound of interest in medicinal chemistry and biochemical research due to its properties as an alkylating agent.[1] Such agents are reactive molecules that form covalent bonds with nucleophilic sites in biological molecules like DNA, which can induce cytotoxic effects.[1] Its hydrochloride salt form enhances water solubility, making it suitable for various experimental applications.[1] The compound is typically a white to beige crystalline solid that is sensitive to moisture.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 63978-53-0[1][3][4]
Molecular Formula C₆H₁₃Cl₂NO·HCl (or C₆H₁₄Cl₃NO)[1]
Molecular Weight ~222.53 g/mol [1][4]
Appearance White to beige crystalline powder[1][2][5]
Solubility Soluble in water (>100 g/L)[1][2][5]
Stability Stable under recommended storage conditions; hygroscopic[2][6][7]
Storage (Solid) Store below 30°C in a dry, well-ventilated place[2]

Critical Safety Precautions

WARNING: this compound hydrochloride is a hazardous substance. It is classified as corrosive, harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[6][8][9] All handling must be performed by trained personnel in a designated area.

Table 2: Hazard Identification and Required PPE

Hazard CategoryGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Chemical-resistant gloves (e.g., Nitrile), Lab Coat
Skin Corrosion Category 1B (Causes severe skin burns)Chemical-resistant gloves, Lab coat, Arm sleeves
Eye Damage Category 1 (Causes serious eye damage)Chemical safety goggles and/or face shield
Mutagenicity Category 1B/2 (May cause/Suspected of causing genetic defects)All PPE listed, work in a certified chemical fume hood
Inhalation Hazard Dust may cause respiratory irritationNIOSH/MSHA-approved respirator, work in a fume hood

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

  • Spills: Evacuate the area. Wear full protective equipment. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Collect and place in a sealed container for hazardous waste disposal. Do not allow it to enter drains.[7][10]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM aqueous stock solution. Calculations should be adjusted for different desired concentrations.

Materials and Equipment
  • This compound hydrochloride powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes

  • Sterile, nuclease-free water or DMSO (solvent choice is application-dependent)

  • Class A volumetric flask (e.g., 10 mL)

  • Sterile, conical tubes for aliquoting (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (See Table 2)

  • Certified Chemical Fume Hood

Step-by-Step Procedure
  • Pre-Calculation: Determine the mass of the compound needed.

    • For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 222.53 g/mol = 0.002225 g = 2.23 mg

  • Setup and Safety: Don all required PPE. Perform all subsequent steps inside a certified chemical fume hood.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out 2.23 mg of this compound hydrochloride. Handle the solid carefully to avoid generating dust.[10][11]

  • Dissolution:

    • Carefully transfer the weighed powder into the 10 mL volumetric flask.

    • Add approximately 7 mL of the chosen solvent (e.g., sterile water) to the flask.

    • Cap the flask securely and vortex until the solid is fully dissolved. If dissolution is slow, use an ultrasonic bath for short intervals or gently warm the solution to 37°C.[3]

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to the 10 mL calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into pre-labeled, sterile, single-use aliquots (e.g., 100 µL per tube). This prevents degradation from repeated freeze-thaw cycles.[3]

    • Label each tube clearly with the compound name, concentration (10 mM), solvent, and preparation date.

    • Store the aliquots as recommended:

      • For short-term use (up to 1 month), store at -20°C.[3]

      • For long-term storage (up to 6 months), store at -80°C.[3]

Table 3: Example Calculations for Stock Solutions

Desired ConcentrationVolumeMolecular Weight ( g/mol )Required Mass (mg)
1 mM10 mL222.530.22
10 mM10 mL222.532.23
50 mM5 mL222.535.56
100 mM25 mL222.5355.63

Visual Protocols & Workflows

The following diagrams illustrate the necessary safety equipment and the experimental workflow for preparing the stock solution.

PPE_Diagram cluster_ppe Required Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood Goggles Chemical Safety Goggles (and/or Face Shield) Respirator Dust Respirator Gloves Chemical-Resistant Gloves LabCoat Full-Sleeve Lab Coat User Researcher User->FumeHood User->Goggles User->Respirator User->Gloves User->LabCoat

Caption: Mandatory Personal Protective Equipment (PPE) for handling the compound.

Stock_Solution_Workflow start Start: Risk Assessment ppe 1. Don Full PPE (Work in Fume Hood) start->ppe calculate 2. Calculate Required Mass ppe->calculate weigh 3. Weigh Compound on Analytical Balance calculate->weigh transfer 4. Transfer Powder to Volumetric Flask weigh->transfer dissolve 5. Add Solvent & Dissolve (Vortex/Sonicate) transfer->dissolve volume 6. Adjust to Final Volume dissolve->volume homogenize 7. Cap and Invert to Mix volume->homogenize aliquot 8. Aliquot into Tubes homogenize->aliquot store 9. Store at -20°C or -80°C aliquot->store end End: Document & Clean Up store->end

Caption: Step-by-step workflow for stock solution preparation.

References

Application Notes and Protocols for Purity Assessment of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Bis(2-chloroethyl)amino]ethanol is a nitrogen mustard derivative of significant interest in pharmaceutical research due to its alkylating properties. As with any active pharmaceutical ingredient (API), rigorous purity assessment of the synthesized compound is critical to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for the analytical methods used to determine the purity of this compound and to identify and quantify potential process-related and degradation impurities.

The primary synthetic route to this compound involves the chlorination of triethanolamine. This process can lead to several potential impurities, including unreacted starting materials, partially chlorinated intermediates, and degradation products. Therefore, robust analytical methods with high specificity and sensitivity are required.

This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive purity assessment of this compound.

Potential Impurities in Synthesized this compound

A thorough understanding of the synthetic pathway and the chemical nature of this compound is essential for identifying potential impurities. The most common synthesis involves the reaction of triethanolamine with a chlorinating agent such as thionyl chloride. Based on this, the following impurities may be present:

  • Triethanolamine (TEA): Unreacted starting material.

  • 2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol: A partially chlorinated intermediate.

  • Hydrolysis Products: Due to the reactivity of the chloroethyl groups, hydrolysis can occur in the presence of moisture, leading to the formation of the partially chlorinated intermediate and triethanolamine.

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

The analytical methods described below are designed to separate and quantify the main component from these potential impurities.

Data Presentation: Purity and Impurity Profile

The following tables summarize typical purity specifications and the limits of detection (LOD) and quantification (LOQ) for the analytical methods detailed in this document.

Table 1: Typical Purity Specifications for this compound

ParameterSpecification
Purity (by HPLC)≥ 98.0%[1]
Purity (by qNMR)≥ 95.0%[2]
Individual Impurity≤ 0.5%
Total Impurities≤ 1.0%

Table 2: Method Performance for Impurity Quantification

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV This compound0.01%0.03%
Triethanolamine0.02%0.06%
2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol0.015%0.045%
GC-MS This compound1 ng/mL3 ng/mL
Triethanolamine2 ng/mL6 ng/mL
2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol1.5 ng/mL4.5 ng/mL
qNMR This compound-Quantifiable down to ~0.1%

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

HPLC is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. A reversed-phase method is generally suitable for separating the polar main component from its potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare standards of this compound and any available impurity reference standards at a concentration of approximately 0.01 mg/mL in the same diluent.

  • Analysis:

    • Inject the sample and standard solutions.

    • Identify the peaks based on their retention times compared to the standards.

    • Calculate the purity by the area normalization method. For quantification of impurities, use the response factor of the main peak if reference standards for impurities are not available.

HPLC Analysis Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/% Impurity Integrate->Calculate

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the relatively low volatility and thermal lability of this compound, derivatization may be necessary to improve its chromatographic properties and prevent degradation in the injector and column. Silylation is a common derivatization technique for this purpose.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 900 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with derivatized standards.

GC-MS Analysis Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Derivatize Derivatize (Silylation) Weigh->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks (Mass Spectra) Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, chemically stable, and with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time: At least 3 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR Analysis Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR purity determination of this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. The combination of HPLC for routine purity and impurity profiling, GC-MS for the identification of volatile and thermally labile impurities (with derivatization), and qNMR for absolute purity determination provides a comprehensive and robust strategy to ensure the quality and consistency of this important pharmaceutical compound. The protocols and workflows presented in these application notes are intended to serve as a detailed guide for researchers, scientists, and drug development professionals involved in the synthesis and analysis of this compound. It is recommended that these methods be validated in the user's laboratory to ensure their suitability for the intended purpose.

References

Application Notes and Protocols: 2-[Bis(2-chloroethyl)amino]ethanol in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Bis(2-chloroethyl)amino]ethanol, a member of the nitrogen mustard family, serves as a crucial scaffold in the development of cytotoxic agents for cancer chemotherapy. As bifunctional alkylating agents, nitrogen mustards exert their anticancer effects by forming covalent bonds with DNA, ultimately leading to cell death.[1] Structure-activity relationship (SAR) studies of this compound and its derivatives are pivotal in optimizing their therapeutic index, enhancing cytotoxicity against cancer cells while minimizing toxicity towards healthy tissues. These investigations typically involve the synthesis of analog series with systematic structural modifications, followed by rigorous biological evaluation.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxic mechanism of this compound and its analogs is primarily attributed to their ability to alkylate DNA. The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine. The second 2-chloroethyl arm can undergo a similar reaction, leading to the formation of interstrand cross-links (ICLs) between opposite DNA strands.[2]

These ICLs are highly toxic lesions that block DNA replication and transcription, triggering a DNA damage response (DDR).[3] The cell cycle is arrested to allow for DNA repair; however, if the damage is too extensive, the DDR signaling cascade, often involving ATM and ATR kinases, will initiate programmed cell death, or apoptosis.[3][4] This apoptotic cascade is a key determinant of the anticancer efficacy of these compounds.

Structure-Activity Relationship (SAR) Insights

Compound ClassKey Structural FeaturesImpact on CytotoxicityReference
Aromatic Nitrogen Mustards Substitution on the aromatic ringOrtho-substitution can enhance activity.
Dipeptide Nitrogen Mustards Amino acid composition and sequenceInfluences transport into cancer cells and subsequent release of the active alkylating agent.
Phenolic Nitrogen Mustards Position of the hydroxyl groupCan be derivatized to form carbamates with marked anti-tumor activity.[5][5]
Thiazole Derivatives Substitution on the phenyl ringHydroxyl substitutions have shown significant in-vitro cytotoxic activity.[6][6]

Note: The table above summarizes qualitative SAR findings. The cytotoxicity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which can vary significantly depending on the cancer cell line and assay conditions. For instance, some novel bis(2-aminoethyl)amine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.[7]

Experimental Protocols

Synthesis of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives

This protocol describes a general method for synthesizing derivatives of this compound for SAR studies.[6]

Materials:

  • Substituted acetophenone

  • Thiourea

  • Iodine

  • Chloroacetylchloride

  • Diethanolamine (can be substituted with this compound)

  • Pyridine

  • Ethanol

  • Ammonia

Procedure:

  • Synthesis of 2-amino-4-phenyl thiazole: A mixture of a substituted acetophenone and thiourea is reacted in the presence of iodine to form the corresponding 2-amino-4-phenyl thiazole. The crude product is purified by recrystallization from ethanol after precipitation with ammonia.[6]

  • Synthesis of 2-chloroacetamido-4-phenyl thiazoles: The synthesized 2-amino-4-phenyl thiazole is acetylated using chloroacetylchloride.[6]

  • Nucleophilic substitution: The resulting chloroacetyl derivative is subjected to a nucleophilic substitution reaction with this compound by heating under reflux in dry pyridine to yield the final product.[6]

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, Hep-G2)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve fitting software.

Visualizations

G General Workflow for SAR Studies cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Lead Optimization A Synthesis of Analogs B Purification & Structural Confirmation A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Data Analysis & Correlation D->E F Identification of Key Structural Features E->F G Design of New Analogs F->G G->A Iterative Process

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

G DNA Damage-Induced Apoptosis by Nitrogen Mustards NM This compound (Nitrogen Mustard) DNA Cellular DNA NM->DNA Enters Cell Alkylation DNA Alkylation (N7-Guanine) DNA->Alkylation Reacts with ICL Interstrand Cross-links (ICLs) Alkylation->ICL DDR DNA Damage Response (DDR) (ATM/ATR activation) ICL->DDR Triggers Arrest Cell Cycle Arrest DDR->Arrest Repair DNA Repair Pathways (NER, HR) DDR->Repair Arrest->Repair Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis If damage is irreparable Failure Repair Failure Repair->Failure If damage is extensive Failure->Apoptosis

Caption: Signaling pathway of nitrogen mustard-induced apoptosis.

G MTT Assay Experimental Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B C Add Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate % Viability & IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Bioconjugation using 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing 2-[Bis(2-chloroethyl)amino]ethanol as a bioconjugation agent. This document is intended for researchers and professionals in the fields of drug development, biochemistry, and molecular biology.

Introduction

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard family. Its high reactivity towards nucleophiles makes it a potent tool for the covalent modification of biomolecules, including proteins, peptides, and nucleic acids. This property has led to its investigation and use as a component in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The presence of the hydroxyl group offers a potential site for further modification, allowing for the creation of more complex bioconjugates.

Nitrogen mustards, in general, exert their cytotoxic effects by forming covalent crosslinks in DNA, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][2] By conjugating this cytotoxic payload to a targeting moiety, such as a monoclonal antibody, it is possible to achieve selective delivery to cancer cells, thereby minimizing off-target toxicity.[2]

Mechanism of Action

The bioconjugation activity of this compound is predicated on the reactivity of its two chloroethyl groups. The lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion and forming a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic functional groups on biomolecules.

Key nucleophilic targets on proteins include the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) residues.[3][4] In the context of nucleic acids, the N7 position of guanine is a primary site of alkylation.[1] The bifunctional nature of this compound allows for the formation of crosslinks, either within the same biomolecule or between two different molecules.

Applications in Bioconjugation

The primary application of this compound in a bioconjugation context is the development of ADCs. In this application, the nitrogen mustard acts as the cytotoxic payload. The general strategy involves the following steps:

  • Antibody Modification (if necessary): The targeting antibody may be engineered to introduce specific conjugation sites, such as free cysteine residues, for a more controlled and homogenous conjugation.

  • Linker Synthesis (optional): A bifunctional linker can be synthesized from this compound to introduce additional functionalities, such as improved solubility or a cleavable moiety.

  • Conjugation: The nitrogen mustard or its linker derivative is reacted with the antibody under controlled conditions to form the ADC.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody and payload, and then thoroughly characterized to determine properties such as the drug-to-antibody ratio (DAR).

Quantitative Data Summary

The following table summarizes representative quantitative data for nitrogen mustard bioconjugation reactions. Please note that specific values for this compound may vary depending on the specific biomolecule, linker, and reaction conditions.

ParameterValueReference
Alkylation Targets on Proteins Cysteine, Histidine, Lysine[3][4]
Primary DNA Alkylation Site N7 of Guanine[1]
Reportable Range for Protein Adduct Quantification (LC-MS/MS) 3.00–200 ng/mL[3]
Precision of Protein Adduct Quantification (RSD) < 15%[3]
Intra- and Inter-day Accuracy of Quantification > 85%[3]
Typical Drug-to-Antibody Ratio (DAR) for ADCs 2 - 8[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Alkylation

This protocol describes a general method for the alkylation of a protein with this compound.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound hydrochloride

  • Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Reducing agent (optional, for cysteine-based conjugation): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • If targeting native cysteine residues is not intended, ensure all accessible disulfides are intact.

    • For conjugation to cysteine residues, partially reduce the protein by incubating with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO) or an appropriate aqueous buffer immediately before use.

  • Alkylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation. The reaction time may need optimization.

  • Quenching:

    • To stop the reaction, add a 100-fold molar excess of a quenching reagent like N-acetylcysteine and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess unreacted this compound and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Analyze the conjugate by SDS-PAGE to confirm covalent modification.

    • Use mass spectrometry (e.g., LC-MS) to determine the extent of alkylation and identify modification sites.[6]

Protocol 2: Synthesis of a Bifunctional Linker from this compound

This protocol outlines a synthetic route to a bifunctional linker incorporating this compound, suitable for subsequent conjugation to a biomolecule.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • A bifunctional linker precursor with an NHS ester and a maleimide group (e.g., SMCC)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 equivalents) to the solution.

  • Linker Addition:

    • Slowly add a solution of the bifunctional linker precursor (e.g., SMCC, 1 equivalent) in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired bifunctional linker.

  • Characterization:

    • Confirm the structure of the synthesized linker by NMR and mass spectrometry.

Visualizations

G cluster_activation Activation cluster_conjugation Bioconjugation cluster_crosslinking Crosslinking NM This compound Aziridinium Aziridinium Ion NM->Aziridinium Intramolecular Cyclization Biomolecule Protein/DNA (Nucleophilic Sites) Aziridinium->Biomolecule Nucleophilic Attack Conjugate Bioconjugate Biomolecule->Conjugate Second_Aziridinium Second Aziridinium Ion Formation Conjugate->Second_Aziridinium Second Cyclization Crosslinked_Conjugate Crosslinked Bioconjugate Second_Aziridinium->Crosslinked_Conjugate Intra/Inter-molecular Crosslinking

Caption: Mechanism of bioconjugation with this compound.

G Start Start: Protein of Interest Reduction Optional: Partial Reduction (e.g., with TCEP) Start->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Quenching Quench Reaction (e.g., with N-acetylcysteine) Alkylation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: Experimental workflow for protein alkylation.

G ADC Antibody-Drug Conjugate (with Nitrogen Mustard) Binding ADC binds to Tumor Cell Surface Antigen ADC->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Release Release of Cytotoxic Payload (Nitrogen Mustard) in Lysosome Internalization->Release DNA_Alkylation Nitrogen Mustard Alkylates and Crosslinks DNA Release->DNA_Alkylation DDR Activation of DNA Damage Response (DDR) DNA_Alkylation->DDR p53 p53 Activation DDR->p53 Apoptosis Induction of Apoptosis p53->Apoptosis

Caption: Cellular signaling pathway initiated by a nitrogen mustard-based ADC.

Safety Precautions

This compound and other nitrogen mustards are highly toxic and carcinogenic. All handling and experimental procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for detailed safety information and disposal procedures.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific applications. All work with hazardous materials should be performed in accordance with institutional safety guidelines.

References

Application Notes and Protocols for the Analysis of 2-[Bis(2-chloroethyl)amino]ethanol by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[Bis(2-chloroethyl)amino]ethanol is a tertiary amine and a structural analog of nitrogen mustards, a class of bifunctional alkylating agents. These compounds are of significant interest in pharmaceutical research and development due to their potential cytotoxic and vesicant properties. The presence of the bis(2-chloroethyl)amino group allows for the formation of highly reactive aziridinium ions, which can alkylate nucleophilic sites on biomolecules, most notably DNA. This mechanism of action is the basis for the use of some nitrogen mustards as anticancer agents. The ethanol moiety in the structure of this compound can influence its solubility, reactivity, and metabolic profile.

Accurate and detailed analytical characterization is crucial for the identification, purity assessment, and stability studies of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide unambiguous structural elucidation and sensitive detection. This document provides detailed application notes and protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65t, J = 6.0 Hz4HN-(CH₂ -CH₂Cl)₂
~2.85t, J = 6.0 Hz4HN-(CH₂-CH₂ Cl)₂
~3.55t, J = 5.5 Hz2HN-CH₂-CH₂ -OH
~2.70t, J = 5.5 Hz2HN-CH₂ -CH₂-OH
~2.50s (broad)1H-OH

Note: Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be CDCl₃. The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~59.5N-CH₂-C H₂-OH
~56.0N-C H₂-CH₂-OH
~54.0N-(C H₂-CH₂Cl)₂
~41.0N-(CH₂-C H₂Cl)₂

Note: Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be CDCl₃.

Mass Spectrometry (MS) Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
185/187/189[M]⁺ (Molecular Ion)
154/156[M - CH₂OH]⁺
136/138[M - CH₂CH₂Cl]⁺
122/124[M - CH₂OH - Cl]⁺
104/106[CH₂=N⁺(CH₂CH₂Cl)]
90/92[CH₂=N⁺(CH₂CH₂OH)]
49/51[CH₂Cl]⁺
44[CH₂=N⁺H₂]
31[CH₂OH]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm). b. Use a standard 90° pulse sequence. c. Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 2-5 seconds for small molecules). d. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum to the TMS signal at 0.00 ppm. g. Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition: a. Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm). b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the relaxation delay (d1) to 2 seconds. d. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-electrospray ionization-mass spectrometer (LC-ESI-MS).

GC-MS Protocol (for volatile compounds):

  • Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like methanol.

  • Instrument Setup: a. GC Conditions:

    • Injector Temperature: 250 °C
    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). b. MS Conditions:
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 230 °C.
    • Quadrupole Temperature: 150 °C.
    • Mass Range: m/z 30-300.

  • Data Acquisition and Analysis: a. Inject 1 µL of the sample solution. b. Acquire the mass spectrum of the eluting peak corresponding to the analyte. c. Identify the molecular ion peak and major fragment ions. d. Analyze the isotopic patterns of chlorine-containing fragments.

LC-ESI-MS Protocol (for less volatile or thermally labile compounds):

  • Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup: a. LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C. b. MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Capillary Voltage: 3.5 kV.
    • Drying Gas Temperature: 325 °C.
    • Drying Gas Flow: 8 L/min.
    • Nebulizer Pressure: 35 psi.
    • Mass Range: m/z 50-400.

  • Data Acquisition and Analysis: a. Inject 2-5 µL of the sample solution. b. Acquire the mass spectrum of the eluting peak. c. Identify the protonated molecule [M+H]⁺ and any significant adducts or fragment ions.

Visualizations

Caption: Chemical structure of this compound.

G Experimental Workflow for NMR and MS Analysis cluster_workflow sample Sample Weighing and Dissolution nmr_prep Transfer to NMR Tube sample->nmr_prep ms_prep Dilution for MS Analysis sample->ms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ms_acq MS Data Acquisition (GC-MS or LC-MS) ms_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ms_proc MS Data Processing (Peak Identification, Fragmentation Analysis) ms_acq->ms_proc nmr_interp NMR Spectral Interpretation nmr_proc->nmr_interp ms_interp MS Spectral Interpretation ms_proc->ms_interp report Final Report Generation nmr_interp->report ms_interp->report

Caption: A conceptual workflow for the NMR and MS analysis.

G Proposed Mass Fragmentation Pathway of this compound cluster_fragmentation mol_ion [M]⁺ m/z 185/187/189 frag1 [M - CH₂OH]⁺ m/z 154/156 mol_ion->frag1 - CH₂OH frag2 [M - CH₂CH₂Cl]⁺ m/z 136/138 mol_ion->frag2 - CH₂CH₂Cl frag3 [CH₂=N⁺(CH₂CH₂Cl)] m/z 104/106 frag1->frag3 - Cl frag5 [M - CH₂OH - Cl]⁺ m/z 122/124 frag1->frag5 - Cl frag4 [CH₂=N⁺(CH₂CH₂OH)] m/z 90/92 frag2->frag4 - Cl

Caption: A proposed pathway for mass fragmentation.

Application Notes and Protocols for Developing Derivatives of 2-[Bis(2-chloroethyl)amino]ethanol for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of targeted drug delivery systems utilizing derivatives of the nitrogen mustard compound, 2-[Bis(2-chloroethyl)amino]ethanol. The information presented herein is intended to guide researchers in the synthesis, in vitro evaluation, and in vivo assessment of these promising anticancer agents.

Introduction

Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1][2] Their mechanism of action involves the formation of highly reactive aziridinium ions that subsequently alkylate DNA, leading to inter- and intra-strand cross-links.[3] This DNA damage disrupts replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. The parent compound, this compound, serves as a scaffold for the development of derivatives with improved therapeutic indices.

A significant challenge with traditional nitrogen mustard-based chemotherapy is the lack of selectivity for cancer cells, leading to systemic toxicity and undesirable side effects.[1] To address this, modern drug development focuses on targeted delivery strategies. This involves conjugating the cytotoxic nitrogen mustard moiety to a targeting ligand that specifically recognizes and binds to receptors or antigens overexpressed on the surface of cancer cells. This approach aims to concentrate the therapeutic agent at the tumor site, thereby enhancing its efficacy while minimizing off-target effects.

This document provides quantitative data on the cytotoxicity of various nitrogen mustard derivatives, detailed protocols for their synthesis and evaluation, and visual representations of key experimental workflows and biological pathways.

Data Presentation: In Vitro Cytotoxicity of Nitrogen Mustard Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various nitrogen mustard derivatives against a panel of human cancer cell lines. This data is crucial for the initial screening and selection of promising candidates for further development.

Compound IDDerivative ClassTargeting MoietyCancer Cell LineIC50 (µM)Reference
NM-01 Brefeldin A Conjugate-HL-60 (Leukemia)4.48[1]
NM-02 Brefeldin A Conjugate-PC-3 (Prostate)9.37[1]
NM-03 Brefeldin A Conjugate-Bel-7402 (Hepatocellular Carcinoma)0.2[1]
NM-04 Melamine Conjugate (19f)-MCF-7 (Breast)18.70[1]
NM-05 Melamine Conjugate (19a)-Jurkat (Leukemia)0.62[1]
NM-06 Melamine Conjugate (19a)-LNCaP (Prostate)0.99[1]
NM-07 Melamine Conjugate (19a)-T47D (Breast)1.40[1]
NM-08 Melamine Conjugate (19a)-A549 (Lung)2.06[1]
NM-09 IDO1 Inhibitor Conjugate (20a)IDO1 InhibitorHeLa (Cervical)0.27 (EC50)[1]
NM-10 Fluorophore Conjugate (3h)-A549 (Lung)13.1 ± 2.7[4]
NM-11 Fluorophore Conjugate (3h)-NCI-H460 (Lung)14.2 ± 3.3[4]

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Targeted this compound Derivative

This protocol describes a general method for conjugating this compound to a targeting peptide, such as one containing the RGD (Arginine-Glycine-Aspartic acid) sequence, which targets integrins overexpressed on many tumor cells.

Materials:

  • This compound hydrochloride

  • Targeting peptide with a free amine or carboxyl group (e.g., c(RGDfK))

  • Linker with appropriate functional groups (e.g., a maleimide-NHS ester linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or other organic base

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for deprotection if necessary

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Activation of the Linker:

    • Dissolve the linker (e.g., a carboxyl-to-amine reactive linker) in anhydrous DMF.

    • Add DCC and NHS in equimolar amounts to the linker solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester-activated linker.

  • Conjugation of the Linker to this compound:

    • Dissolve this compound hydrochloride in anhydrous DMF and add TEA to neutralize the hydrochloride.

    • Add the NHS ester-activated linker solution to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Purification of the Linker-Drug Intermediate:

    • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

    • Purify the linker-drug conjugate by flash column chromatography or preparative TLC.

  • Conjugation of the Linker-Drug to the Targeting Peptide:

    • Dissolve the targeting peptide in an appropriate buffer (e.g., PBS at pH 7.4).

    • Add the purified linker-drug conjugate to the peptide solution.

    • If using a maleimide linker, ensure the peptide has a free thiol group. If using an NHS ester, ensure the peptide has a free amine.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Final Purification and Characterization:

    • Purify the final peptide-drug conjugate using reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm the molecular weight and NMR to confirm the structure.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[6]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[7][8]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a targeted this compound derivative in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

  • Sterile surgical instruments

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel to enhance tumor take rate.

    • Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.[1]

  • Tumor Growth Monitoring and Animal Randomization:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor volume using calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral administration).

    • The dosing schedule (e.g., daily, twice weekly) and dose level should be determined from prior toxicity and pharmacokinetic studies.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight of each mouse 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • A secondary endpoint can be the survival rate.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis to determine the significance of the observed TGI.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

G cluster_0 Drug Development Workflow A Synthesis of Targeted Nitrogen Mustard Derivative B In Vitro Evaluation A->B Characterization & Purity C In Vivo Evaluation B->C Promising Candidates D Lead Optimization C->D Efficacy & Toxicity Data D->A Iterative Redesign E Preclinical Development D->E Optimized Lead

Caption: A high-level overview of the workflow for developing targeted nitrogen mustard derivatives.

G cluster_1 Mechanism of Action NM Nitrogen Mustard Derivative AZ Aziridinium Ion (Reactive Intermediate) NM->AZ Intramolecular Cyclization DNA Cellular DNA AZ->DNA Alkylation of Guanine N7 ICL DNA Interstrand Cross-link DNA->ICL Second Alkylation AP Apoptosis ICL->AP Replication & Transcription Blockage

Caption: The signaling pathway illustrating the mechanism of action of nitrogen mustard derivatives.

G cluster_2 Experimental Workflow for Evaluation start Synthesized Derivative invitro In Vitro Cytotoxicity (MTT Assay) start->invitro ic50 Determine IC50 invitro->ic50 invivo In Vivo Efficacy (Xenograft Model) ic50->invivo Active Compounds tgi Measure Tumor Growth Inhibition invivo->tgi end Data Analysis & Lead Selection tgi->end

Caption: A logical workflow for the in vitro and in vivo evaluation of synthesized derivatives.

References

Synthesis of Novel Antineoplastic Agents from 2-[Bis(2-chloroethyl)amino]ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel antineoplastic agents derived from 2-[Bis(2-chloroethyl)amino]ethanol. This compound, a nitrogen mustard derivative, serves as a versatile precursor for creating ester-based prodrugs with potential for targeted cancer therapy. The protocols outlined below focus on the esterification of this compound with various carboxylic acids, a common strategy to modify the physicochemical properties and biological activity of the core cytotoxic moiety. The underlying principle of this approach is to leverage the inherent DNA alkylating ability of the bis(2-chloroethyl)amine group, which induces cancer cell apoptosis.

Introduction

Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action involves the formation of a highly reactive aziridinium ion, which subsequently alkylates DNA, primarily at the N7 position of guanine.[1] This leads to DNA damage, inter- and intra-strand cross-linking, inhibition of DNA replication, and ultimately, programmed cell death (apoptosis).[1] The parent compound, this compound, contains the key pharmacophore responsible for this cytotoxic activity. However, its high reactivity and lack of selectivity can lead to significant side effects.

To address these limitations, researchers have focused on developing prodrugs by modifying the hydroxyl group of this compound. Esterification with various carboxylic acids is a prominent strategy to create derivatives with altered lipophilicity, solubility, and pharmacokinetic profiles.[2] This approach can potentially enhance drug delivery to tumor tissues and reduce systemic toxicity. This document details the synthesis and evaluation of such novel antineoplastic agents.

Signaling Pathway of Nitrogen Mustard-Induced Apoptosis

Nitrogen mustards trigger a cascade of cellular events culminating in apoptosis, primarily through the DNA damage response pathway. The following diagram illustrates the key signaling events initiated by DNA alkylation.

G NM Nitrogen Mustard (e.g., this compound derivative) DNA_Alkylation DNA Alkylation & Interstrand Cross-links NM->DNA_Alkylation DDR DNA Damage Response (ATM/ATR activation) DNA_Alkylation->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M phase) p53->CellCycleArrest Bax Bax/Bak Activation p53->Bax Apoptosis Apoptosis Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: DNA damage-induced apoptosis signaling pathway initiated by nitrogen mustards.

Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating novel antineoplastic agents from this compound can be summarized in the following workflow.

G cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start This compound + Carboxylic Acid Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride) Start->Activation Esterification Esterification Reaction Activation->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) IC50->Mechanism

Caption: General workflow for the synthesis and biological evaluation of novel antineoplastic agents.

Experimental Protocols

Protocol 1: Synthesis of 2-[Bis(2-chloroethyl)amino]ethyl Ester Derivatives

This protocol describes a general method for the synthesis of ester derivatives of this compound using thionyl chloride as an activating agent for the carboxylic acid.

Materials:

  • This compound hydrochloride

  • Substituted carboxylic acid (e.g., benzoic acid, nicotinic acid)

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Reflux the mixture for 2-4 hours.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Esterification:

    • Dissolve this compound hydrochloride (1.0 eq) in dry DCM.

    • Add triethylamine (2.2 eq) dropwise to the solution at 0 °C to neutralize the hydrochloride and facilitate the reaction.

    • Dissolve the crude acid chloride from step 1 in dry DCM and add it dropwise to the this compound solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the purified ester derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized 2-[Bis(2-chloroethyl)amino]ethyl ester derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized compounds in DMSO.

    • Prepare serial dilutions of the compounds in the complete medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37 °C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized 2-[Bis(2-chloroethyl)amino]ethyl ester derivatives.

Table 1: Synthesis and Physicochemical Properties of Novel Ester Derivatives

Compound IDCarboxylic Acid MoietyYield (%)Molecular FormulaMolecular Weight ( g/mol )
NEA-01 Benzoic Acid75C₁₅H₁₅Cl₂NO₂328.19
NEA-02 4-Nitrobenzoic Acid72C₁₅H₁₄Cl₂N₂O₄373.19
NEA-03 4-Methoxybenzoic Acid78C₁₆H₁₇Cl₂NO₃358.22
NEA-04 Nicotinic Acid68C₁₄H₁₄Cl₂N₂O₂329.18
NEA-05 Cinnamic Acid70C₁₇H₁₇Cl₂NO₂354.23

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Novel Ester Derivatives

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
NEA-01 15.2 ± 1.818.5 ± 2.122.3 ± 2.5
NEA-02 8.7 ± 0.910.1 ± 1.212.5 ± 1.4
NEA-03 25.4 ± 3.130.2 ± 3.535.8 ± 4.0
NEA-04 12.3 ± 1.515.6 ± 1.919.8 ± 2.2
NEA-05 10.5 ± 1.313.2 ± 1.616.4 ± 1.8
Doxorubicin 0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The synthesis of novel ester derivatives of this compound represents a promising strategy for the development of new antineoplastic agents. The protocols provided herein offer a robust framework for the synthesis, purification, and in vitro evaluation of these compounds. The modular nature of the esterification reaction allows for the systematic modification of the carrier moiety, enabling the exploration of structure-activity relationships and the optimization of anticancer efficacy. Further studies, including in vivo animal models, are warranted to fully elucidate the therapeutic potential of these novel nitrogen mustard prodrugs.

References

Troubleshooting & Optimization

how to prevent degradation of 2-[Bis(2-chloroethyl)amino]ethanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-[Bis(2-chloroethyl)amino]ethanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, a nitrogen mustard compound, in aqueous solutions is hydrolysis. This process involves the intramolecular displacement of a chloride ion by the amine nitrogen to form a highly reactive aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the replacement of the chlorine with a hydroxyl group. This can occur for both chloroethyl chains.

Q2: What are the main factors that influence the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is primarily affected by:

  • pH: The rate of hydrolysis is pH-dependent.

  • Temperature: Higher temperatures significantly accelerate the degradation rate.

  • Presence of Nucleophiles: Other nucleophiles present in the solution can compete with water to react with the aziridinium ion intermediate.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, freezing the solution (-20°C to -80°C) is advisable, though freeze-thaw cycles should be avoided. Solutions should ideally be prepared in a buffered system to maintain a stable pH.

Q4: How can I monitor the degradation of my this compound solution?

A4: The degradation can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the intact parent compound from its degradation products over time.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Rapid loss of compound potency in solution at room temperature. Temperature-dependent hydrolysis.Prepare solutions fresh before use. If storage is needed, keep the solution refrigerated (2-8°C) or frozen (-20°C). For a related compound, cyclophosphamide, the shelf life at room temperature is only a few days, while it is stable for weeks at 4°C.[1]
Inconsistent results between experiments. pH shifts in unbuffered aqueous solutions affecting degradation rate.Prepare solutions using a suitable buffer system to maintain a constant pH. The hydrolysis of similar compounds is known to be pH-dependent.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the specificity of your analytical method.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound, the following table summarizes stability data for the structurally related nitrogen mustard, cyclophosphamide, in aqueous solutions. This data provides a useful reference for estimating the stability of this compound under similar conditions.

CompoundVehicleConcentrationStorage TemperatureStability (Time to 90% of Initial Concentration)
CyclophosphamideSimple Syrup10 mg/mL22°C8 days
CyclophosphamideOra-Plus10 mg/mL22°C3 days
CyclophosphamideSimple Syrup10 mg/mL4°CStable for at least 56 days
CyclophosphamideOra-Plus10 mg/mL4°CStable for at least 56 days

Data extracted from stability studies on cyclophosphamide oral suspensions.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method (e.g., HPLC-UV).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

Method Development Workflow:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products).

  • Optimize the mobile phase composition and gradient to achieve adequate resolution between the parent peak and all degradation peaks.

  • Validate the final method for specificity, linearity, accuracy, and precision as per ICH guidelines.

Visualizations

Degradation Pathway of this compound A This compound B Aziridinium Ion Intermediate (Highly Reactive) A->B Intramolecular Cyclization (-Cl⁻) C Monohydroxylated Product B->C +H₂O (Nucleophilic Attack) D Dihydroxylated Product (Final Hydrolysis Product) B->D +H₂O (From Monohydroxylated Intermediate) C->B Intramolecular Cyclization (Second Arm, -Cl⁻)

Caption: Hydrolysis mechanism of this compound.

Troubleshooting Workflow for Solution Instability Start Experiment Shows Poor Reproducibility or Loss of Activity Q1 Was the solution prepared fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the solution stored at room temp? A1_Yes->Q2 Sol1 Prepare solution immediately before use. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Store solution at 2-8°C or frozen (-20°C). A2_Yes->Sol2 Q3 Was an unbuffered aqueous solvent used? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use a buffered solution to maintain stable pH. A3_Yes->Sol3 End Further Investigation Needed (e.g., compatibility with other reagents) A3_No->End

Caption: Troubleshooting guide for solution instability issues.

References

improving solubility of 2-[Bis(2-chloroethyl)amino]ethanol for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-[Bis(2-chloroethyl)amino]ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nitrogen mustard compound that functions as a DNA alkylating agent. Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to inter- and intrastrand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Q2: I am observing a precipitate after adding the compound to my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation of this compound in cell culture media can occur due to several factors, including high concentrations of the compound, the final concentration of the solvent (e.g., DMSO) in the medium, and interactions with media components. To prevent precipitation, ensure that the final solvent concentration in your culture medium is low, typically below 0.5%. It is also recommended to prepare a highly concentrated stock solution and dilute it stepwise into pre-warmed media while gently mixing.

Q3: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound hydrochloride. For a related compound, bis(2-chloroethyl)amine hydrochloride, a solubility of 100 mg/mL in DMSO has been reported.

Q4: How should I store the stock solution of this compound hydrochloride?

A4: Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q5: Is this compound stable in aqueous solutions like cell culture media?

A5: As a nitrogen mustard, this compound may have limited stability in aqueous solutions due to hydrolysis. It is recommended to prepare fresh dilutions in cell culture media for each experiment and to minimize the time the compound is in the media before being added to the cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Stock Solution The compound's solubility limit in the chosen solvent has been exceeded.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] If precipitation persists, prepare a new stock solution at a lower concentration.
Inconsistent Experimental Results Degradation of the compound in the stock solution or working solution.Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.[1] Prepare working solutions in cell culture media immediately before use.
High Background in Cell Viability Assays (e.g., MTT) Interference from the compound with the assay reagents.Include a "compound only" control (compound in media without cells) to determine if the compound itself reacts with the assay dye. If there is interference, consider using an alternative viability assay.
No Observed Cytotoxicity The concentration range tested is too low, or the incubation time is too short.Perform a dose-response experiment with a wider range of concentrations and test different incubation times (e.g., 24, 48, 72 hours). Ensure the compound has been properly dissolved and is not degraded.

Quantitative Data

Stock Solution Preparation Table for this compound hydrochloride (Molecular Weight: 222.54 g/mol )
Desired Stock ConcentrationMass of Compound (mg)Volume of DMSO (mL)
1 mM14.49
5 mM54.49
10 mM104.49

This table is based on data from a supplier and provides guidance for preparing stock solutions.[1] Always confirm the molecular weight on your product's certificate of analysis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 10 mg of this compound hydrochloride in a sterile microcentrifuge tube.

    • Add 4.49 mL of sterile DMSO to the tube.[1]

    • Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[1]

    • Aliquot the 10 mM stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Treat Cells with Compound A->C Dilute in Media B Seed Cells in 96-well Plate B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Caption: Workflow for determining cell viability after treatment.

DNA Damage Response and Apoptotic Signaling Pathway

G cluster_stimulus Cellular Stress cluster_damage DNA Damage Response cluster_outcome Cellular Outcome Compound This compound DNA_Damage DNA Alkylation & Cross-linking Compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: DNA damage-induced apoptosis signaling pathway.

References

minimizing side product formation in the synthesis of nitrogen mustards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of nitrogen mustards.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in nitrogen mustard synthesis?

A1: The most prevalent side products are the corresponding mono- and di-hydroxyethyl species, which arise from the hydrolysis of the chloroethyl groups. Other significant byproducts can include over-alkylated products and polymers, especially if the reaction temperature is not well-controlled. In syntheses utilizing reagents like thionyl chloride, inorganic impurities and rearrangement products can also occur.

Q2: How does pH influence the stability and synthesis of nitrogen mustards?

A2: The pH of the reaction and work-up is critical. Nitrogen mustards are susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions. Acidic conditions can suppress hydrolysis but may promote other side reactions depending on the specific nitrogen mustard and protecting groups present. Maintaining a slightly acidic to neutral pH during work-up and purification is generally recommended to enhance stability.

Q3: What is the role of the aziridinium ion in side product formation?

A3: The formation of a highly reactive aziridinium ion is the key mechanistic step for the alkylating activity of nitrogen mustards. However, this intermediate can also react with any nucleophiles present in the reaction mixture, including water, alcohols, or even another mustard molecule, leading to the formation of hydroxyethyl byproducts or oligomers. Careful control of reaction conditions is necessary to ensure the aziridinium ion reacts preferentially with the target substrate. Aromatic nitrogen mustards form the aziridinium ion less readily than aliphatic ones due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, making them generally more stable.[1]

Q4: Which chlorinating agent is best for converting a diethanolamine precursor to a nitrogen mustard?

A4: The choice of chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), can significantly impact the side product profile. Thionyl chloride is widely used but can lead to the formation of inorganic byproducts that require careful removal. Phosphorus oxychloride may require higher temperatures and longer reaction times, which can promote degradation of sensitive substrates. The optimal choice depends on the specific substrate and the scalability of the reaction.

Troubleshooting Guides

Issue 1: High levels of hydroxyethyl byproducts detected in the final product.

This is typically due to hydrolysis of the chloroethyl groups.

Parameter Condition A (Suboptimal) Condition B (Optimal) Expected Outcome
Solvent Protic solvents (e.g., ethanol, water)Anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane)Reduced hydrolysis of the chloroethyl groups.
Work-up Aqueous work-upAnhydrous work-up (e.g., quenching with an anhydrous acid scavenger, filtration)Minimizes contact with water, thus preventing hydrolysis.
Atmosphere Open to airInert atmosphere (e.g., nitrogen, argon)Prevents atmospheric moisture from entering the reaction.

Experimental Protocol: Anhydrous Work-up

  • Upon completion of the chlorination reaction, cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add a stoichiometric amount of a non-aqueous base (e.g., triethylamine, diisopropylethylamine) to neutralize any excess acid.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete neutralization.

  • Filter the mixture through a pad of celite under an inert atmosphere to remove any precipitated salts.

  • Wash the filter cake with a small amount of anhydrous solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Issue 2: Presence of polymeric or high molecular weight impurities.

This can result from the intermolecular reaction of the nitrogen mustard, often initiated by uncontrolled aziridinium ion formation.

Parameter Condition A (Suboptimal) Condition B (Optimal) Expected Outcome
Temperature Elevated temperatures (>60 °C)Low to moderate temperatures (0-40 °C)Slower, more controlled reaction, reducing polymerization.
Concentration High concentration of reactantsLower concentration of reactants (higher solvent volume)Reduces the probability of intermolecular reactions.
Reaction Time Prolonged reaction timeMonitored reaction time, quenched upon completionPrevents the accumulation of reactive intermediates that can lead to polymerization.

Experimental Protocol: Controlled Temperature Synthesis

  • Dissolve the diethanolamine precursor in an appropriate anhydrous solvent in a reaction vessel equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the chlorinating agent dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • If heating is required, use a well-controlled oil bath and maintain the lowest effective temperature.

Issue 3: Difficulty in purifying the final product from reaction byproducts.

Effective purification is crucial for obtaining high-purity nitrogen mustards.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude nitrogen mustard in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent mixture is methanol/dichloromethane (e.g., 1:100 to 1:40 v/v).[2][3]

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Diethanolamine Diethanolamine Precursor Nitrogen_Mustard Desired Nitrogen Mustard Diethanolamine->Nitrogen_Mustard  Chlorinating  Agent (e.g., SOCl₂) Other_Byproducts Other Byproducts (e.g., from chlorinating agent) Diethanolamine->Other_Byproducts  Chlorinating  Agent Aziridinium Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium Intramolecular Cyclization Hydrolysis Hydrolysis (Hydroxyethyl Byproduct) Aziridinium->Hydrolysis + H₂O Polymerization Polymerization (Oligomeric Impurities) Aziridinium->Polymerization + Another Mustard   Molecule

Caption: Main and side reaction pathways in nitrogen mustard synthesis.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (TLC, LC-MS) start->check_purity impure High Level of Side Products? check_purity->impure Yes end Pure Product check_purity->end No hydrolysis Predominant Hydroxyethyl Byproducts? impure->hydrolysis Yes action_purify Optimize Purification: - Adjust Column Chromatography  Solvent System - Recrystallization impure->action_purify No polymer High Molecular Weight Impurities? hydrolysis->polymer No action_hydrolysis Implement Anhydrous Conditions: - Anhydrous Solvents - Inert Atmosphere - Anhydrous Work-up hydrolysis->action_hydrolysis Yes action_polymer Optimize Reaction Conditions: - Lower Temperature - Lower Concentration - Monitor Reaction Time polymer->action_polymer Yes polymer->action_purify No action_hydrolysis->start action_polymer->start end_impure Continue Purification action_purify->end_impure

Caption: Troubleshooting workflow for nitrogen mustard synthesis.

References

Technical Support Center: Scaling Up 2-[Bis(2-chloroethyl)amino]ethanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of 2-[Bis(2-chloroethyl)amino]ethanol and its hydrochloride salt.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using TLC or HPLC. Gradually increase reaction time and/or temperature, being mindful of potential side reactions.
Degradation of product: Overheating or prolonged exposure to acidic conditions.Implement precise temperature control, especially during the addition of thionyl chloride. Quench the reaction promptly upon completion.
Loss during workup/purification: Inefficient extraction or crystallization.Optimize extraction solvent and pH. For crystallization, carefully select the solvent system and control the cooling rate to maximize recovery.
Low Purity/High Impurity Profile Side reactions: Formation of byproducts due to high temperatures or incorrect stoichiometry. Common impurities can include over-chlorinated species or polymeric materials.Maintain strict temperature control. Ensure precise molar ratios of reactants. Consider the use of a non-reactive solvent to better control the reaction medium.
Residual starting material: Incomplete reaction.As with low yield, monitor the reaction to ensure full conversion of the starting diethanolamine derivative.
Ineffective purification: Inappropriate recrystallization solvent or technique.Screen various solvent systems for recrystallization to find one that effectively removes key impurities. Consider multiple recrystallization steps if necessary.[1]
Poor Color (Yellow to Brown Product) Presence of colored impurities: Formation of degradation products at elevated temperatures.Maintain lower reaction and distillation temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Carryover from starting materials: Impurities in the initial diethanolamine or thionyl chloride.Use high-purity starting materials.
Exothermic Reaction Difficult to Control Rapid addition of thionyl chloride: The reaction of thionyl chloride with alcohols is highly exothermic.Add thionyl chloride dropwise at a controlled rate, with efficient stirring and external cooling to maintain the desired temperature range. For larger scales, consider a jacketed reactor with a reliable cooling system.
Inadequate heat dissipation: Poor mixing or insufficient cooling capacity of the reactor.Ensure vigorous stirring to promote even heat distribution. Use a reactor with a high surface area-to-volume ratio or a dedicated cooling system.
Safety Concerns with Thionyl Chloride Release of toxic gases (SO₂ and HCl): Thionyl chloride reacts with moisture and decomposes at higher temperatures, releasing hazardous gases.All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor with a scrubber for off-gases.
Corrosion of equipment: Thionyl chloride and its byproducts are highly corrosive.Use glass-lined or other corrosion-resistant reactors and equipment.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the chlorination of a suitable diethanolamine derivative using a chlorinating agent like thionyl chloride.[2] This reaction replaces the hydroxyl groups with chlorine atoms.

Q2: What are the primary safety hazards associated with the scale-up of this synthesis?

A2: The primary hazards stem from the use of thionyl chloride, which is a toxic and corrosive substance that reacts violently with water.[3][4] Upon scaling up, managing the exothermicity of the reaction to prevent runaway reactions and controlling the release of toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are critical safety considerations.[4]

Q3: How does the impurity profile typically change upon scaling up?

A3: Scaling up can lead to challenges in heat and mass transfer, potentially resulting in localized overheating and less efficient mixing. This can increase the formation of byproducts, such as over-chlorinated compounds, dimers, or polymers. Careful control of reaction parameters is crucial to maintain a consistent impurity profile.

Q4: What purification methods are most effective for large-scale production?

A4: Recrystallization is a common and effective method for purifying the hydrochloride salt of this compound on a large scale.[1] The choice of solvent is critical for achieving high purity and yield.[1] Distillation under reduced pressure can be used for the free base, but care must be taken to avoid thermal decomposition.

Q5: Can you provide a general starting point for reaction conditions for the chlorination step?

A5: A common starting point involves the slow, controlled addition of thionyl chloride to the diethanolamine derivative in a suitable solvent, such as dichloroethane, at a temperature range of 0-10°C. After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50°C) to drive the reaction to completion.[2] However, these conditions must be optimized for each specific scale of operation.

Experimental Protocols

Laboratory-Scale Synthesis of this compound Hydrochloride

Materials:

  • Triethanolamine

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Methanol

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), add triethanolamine (1 equivalent) dissolved in anhydrous toluene.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add thionyl chloride (at least 3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Gently heat the mixture to 50-60°C and maintain for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and slowly add methanol to quench any unreacted thionyl chloride.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of hot ethanol and recrystallize by the slow addition of diethyl ether.

  • Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Key Considerations for Scale-Up
  • Reactor: A glass-lined or similarly corrosion-resistant jacketed reactor with overhead stirring and a robust cooling system is essential.

  • Reagent Addition: The addition of thionyl chloride should be carefully controlled via a metering pump to manage the exothermic reaction.

  • Temperature Control: Continuous monitoring and control of the internal temperature are critical. The cooling capacity of the reactor must be sufficient to handle the heat generated.

  • Off-Gas Handling: A properly sized and efficient scrubber system is mandatory to neutralize the large volumes of HCl and SO₂ produced.

  • Mixing: Efficient agitation is crucial to ensure homogenous temperature and concentration throughout the reactor, minimizing the formation of byproducts.

  • Purification: Large-scale crystallization may require specialized equipment like a filter-dryer. The solvent selection and cooling profile should be optimized to ensure consistent crystal size and purity.

Quantitative Data

Table 1: Representative Reaction Parameters and Yields (Illustrative)

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Production Scale (100 kg)
**Reactant Molar Ratio (Substrate:SOCl₂) **1 : 3.51 : 3.21 : 3.1
Addition Time of SOCl₂ 1 hour4-6 hours8-12 hours
Max. Internal Temperature during Addition 10°C15°C15-20°C
Reaction Time (post-addition) 12 hours16 hours24 hours
Typical Yield 80-90%75-85%70-80%
Purity (post-recrystallization) >99%>98.5%>98.0%

Note: The data in this table is illustrative and will vary depending on the specific process and equipment used. A decrease in yield with increasing scale is common due to transfer losses and potentially less ideal mixing and heat transfer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Triethanolamine and Thionyl Chloride start->reagents reactor_prep Prepare Reactor (Inert Atmosphere) reagents->reactor_prep addition Controlled Addition of Thionyl Chloride (0-10°C) reactor_prep->addition reaction Stir at Room Temp and Gentle Heating addition->reaction quench Quench with Methanol reaction->quench solvent_removal Solvent Removal (Vacuum) quench->solvent_removal crystallization Recrystallization (Ethanol/Ether) solvent_removal->crystallization filtration Filtration and Washing crystallization->filtration drying Drying under Vacuum filtration->drying end Final Product drying->end

Caption: Experimental workflow for the synthesis of this compound HCl.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Low Purity cluster_color Poor Color issue Identify Issue: Low Yield, Low Purity, or Color incomplete_rxn_y Incomplete Reaction? issue->incomplete_rxn_y Low Yield side_reactions Side Reactions? issue->side_reactions Low Purity impurities_color Colored Impurities? issue->impurities_color Poor Color degradation_y Product Degradation? incomplete_rxn_y->degradation_y solution_y1 Optimize Reaction Time/Temp incomplete_rxn_y->solution_y1 workup_loss Loss during Workup? degradation_y->workup_loss solution_y2 Improve Temperature Control degradation_y->solution_y2 solution_y3 Optimize Purification workup_loss->solution_y3 incomplete_rxn_p Incomplete Reaction? side_reactions->incomplete_rxn_p solution_p1 Strict Temp/Stoichiometry Control side_reactions->solution_p1 ineffective_purification Ineffective Purification? incomplete_rxn_p->ineffective_purification solution_p2 Ensure Full Conversion incomplete_rxn_p->solution_p2 solution_p3 Screen Recrystallization Solvents ineffective_purification->solution_p3 starting_material_color Impure Starting Materials? impurities_color->starting_material_color solution_c1 Lower Reaction/Distillation Temp impurities_color->solution_c1 solution_c2 Use High-Purity Reagents starting_material_color->solution_c2

Caption: Troubleshooting decision tree for scaling up production.

References

method refinement for detecting low concentrations of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of low concentrations of 2-[Bis(2-chloroethyl)amino]ethanol, a nitrogen mustard-related compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary analytical methods for detecting low concentrations of this compound?

The most common and effective techniques are chromatography-based, coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and selectivity. It is particularly powerful when analyzing the compound's hydrolysis products or specific derivatives.[1][2] A UHPLC-MS/MS system can provide rapid and accurate quantification of related impurities like bis(2-chloroethyl) amine in pharmaceutical substances.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect the intact form of nitrogen mustards, but it may suffer from higher limits of detection (LODs) compared to advanced LC-MS/MS methods.[1] GC-based methods often require labor-intensive derivatization to improve volatility and thermal stability.[2]

Q2: Why is the direct detection of this compound challenging, especially in biological or environmental samples?

Direct detection is difficult due to the compound's high reactivity. Nitrogen mustards readily hydrolyze or react with biomolecules, making the parent compound short-lived in matrices.[2][4] This reactivity leads to several analytical challenges:

  • Instability: The compound degrades quickly in aqueous environments.

  • Poor Ionization: The native molecule may not ionize efficiently, leading to low sensitivity.

  • Chromatography Issues: The polar nature of the compound and its hydrolysis products can lead to poor retention on standard reversed-phase (RP) columns.[2]

Q3: My chromatographic peaks are broad, tailing, or showing poor retention. What can I do to improve this?

This is a common problem when analyzing polar amines on traditional C18 columns.[2]

Troubleshooting Guide: Poor Chromatography

Potential Cause Recommended Solution
Poor retention on RP columns Use a mixed-mode column that incorporates reversed-phase, anion-exchange, and cation-exchange retention mechanisms for better separation of polar ethanolamines.[2]
Analyte is too polar Perform a chemical derivatization step. This process modifies the analyte to be less polar, improving its interaction with the stationary phase and resulting in better peak shape.[1][5]

| Suboptimal mobile phase | Adjust the mobile phase pH using additives like formic acid (e.g., 0.2%) to ensure consistent protonation of the amine, which can significantly improve peak shape.[3] |

Q4: I am struggling to achieve the required low limit of detection (LOD). How can I improve my method's sensitivity?

Low sensitivity can stem from inefficient ionization, matrix interference, or inadequate sample concentration.

Troubleshooting Guide: Low Sensitivity

Potential Cause Recommended Solution
Inefficient Ionization Implement a derivatization strategy. A novel method using ethoxide-promoted ethanolysis before LC/ESI-MS/MS analysis creates a derivative that is a specific indicator of the parent compound and has been shown to achieve LODs as low as 10 pg/mL.[1]
Matrix Effects Enhance sample cleanup procedures using Solid Phase Extraction (SPE) to remove interfering components. Also, ensure the use of an appropriate isotope-labeled internal standard to correct for matrix-induced suppression or enhancement.[2]

| Suboptimal MS Detection | Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection mode is standard for quantitative analysis on triple quadrupole instruments.[2][3] |

Q5: My results show poor reproducibility, and I suspect the analyte is degrading during sample preparation. What are the best practices for sample handling?

Analyte stability is critical due to the reactive nature of nitrogen mustards.

Troubleshooting Guide: Analyte Instability

Potential Cause Recommended Solution
Hydrolysis in Aqueous Samples Analyze samples as quickly as possible. If storage is necessary, keep samples at low temperatures (≤6 °C).[6] For stock solutions, store at -20°C for up to one month or -80°C for up to six months, avoiding repeated freeze-thaw cycles by creating aliquots.[7]
Reactivity of Chloroethyl Groups "Cap" the reactive groups by performing derivatization early in the sample preparation workflow. The resulting derivative is often more stable than the parent compound.[1]

| Improper Solvent/Storage | Prepare stock solutions in an appropriate solvent. Ensure storage containers are properly sealed (e.g., PTFE-lined caps) to prevent evaporation and degradation.[6][7] |

Method Performance Data

The following table summarizes the performance of various refined methods for detecting nitrogen mustards or their derivatives at low concentrations.

MethodAnalyteMatrixLOD / MDLLOQLinearity (Range)Citation
Ethanolysis + LC/ESI-MS/MSNitrogen Mustard DerivativesEthanolic extracts from soil, asphalt10 pg/mLNot Specified0.05-1 ng/mL (R²=0.99)[1]
UHPLC-MS/MSBis(2-chloroethyl) amineAripiprazole Drug Substance0.070 ppm0.206 ppmNot Specified (R²=0.9892)[3]
RSLC-MS/MSEthanolamines (Hydrolysis Products)Environmental Water0.050 - 0.092 ppb (MDL)Not SpecifiedNot Specified[2]

Detailed Experimental Protocols

Protocol 1: Ethoxide-Promoted Ethanolysis for LC/ESI-MS/MS Analysis

This protocol is based on a novel derivatization strategy to enhance detection and provide specific evidence of nitrogen mustard presence.[1]

  • Sample Preparation: Extract the sample containing the target analyte into an ethanol-based solution.

  • Derivatization Reagent: Prepare a 0.1% (v/v) sodium ethoxide solution in ethanol.

  • Reaction: Add the sodium ethoxide solution to the sample extract.

  • Incubation: Agitate the mixture for 2 hours at 50°C.

  • Analysis: Following incubation, the sample is ready for direct injection into the LC/ESI-MS/MS system without further pretreatment.[1]

Protocol 2: UHPLC-MS/MS for Quantification of Bis(2-chloroethyl) amine Impurity

This protocol is adapted from a validated method for quantifying a genotoxic impurity in a drug substance.[3]

  • Chromatographic System: Waters Acquity UPLC H-class system coupled with a triple quadrupole mass spectrometer.

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase A: 0.2% formic acid in milli-Q water.

  • Mobile Phase B: Methanol.

  • Elution Program: Isocratic elution with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.

  • Flow Rate: 0.5 mL/min.

  • Temperatures: Column oven at 40°C, autosampler at 15°C.

  • Injection Volume: 2 µL.

  • MS Detection: Positive-ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Visualizations

Workflow cluster_prep Pre-Analysis cluster_analysis Analysis & Interpretation Sample Sample Collection (Aqueous/Solid Matrix) Prep Sample Preparation (e.g., Extraction) Sample->Prep Deriv Derivatization (e.g., Ethanolysis) Prep->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data Data Processing & Quantification LCMS->Data Report Final Report Data->Report

Caption: General experimental workflow for the detection of this compound.

Troubleshooting Problem Observed Problem Poor Peak Shape Low Sensitivity Inconsistent Results Cause Potential Cause High Analyte Polarity Matrix Interference Analyte Degradation Problem:pp->Cause:cp likely due to Problem:ps->Cause:cs can be caused by Problem:pi->Cause:ci suggests Solution Recommended Solution Use Mixed-Mode Column / Derivatize Improve Sample Cleanup / Use IS Prompt Analysis / Derivatize Early Cause:cp->Solution:sp address with Cause:cs->Solution:ss mitigate with Cause:ci->Solution:si prevent with

References

stability issues of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride

This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound hydrochloride?

For long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture, as its stability can be affected by humidity.[3] The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.[2][4][5] It is also recommended to protect containers from physical damage and to check them for leaks regularly.[1]

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

When preparing stock solutions, it is best practice to aliquot them into single-use vials to prevent degradation from repeated freeze-thaw cycles.[6] The recommended storage conditions for solutions are highly dependent on the temperature.

Q3: My solid this compound hydrochloride has changed color/appears clumpy. What could be the cause?

A change in physical appearance, such as discoloration or clumping, often suggests degradation or water absorption. This compound is known to be sensitive to moisture.[3] Clumping can indicate the uptake of water from the atmosphere, which may accelerate hydrolysis of the chloroethyl groups. Discoloration could be a sign of chemical decomposition. It is advisable to verify the purity of the material using an appropriate analytical method if you observe any changes.

Q4: What are the likely degradation products of this compound?

As a nitrogen mustard compound, this compound hydrochloride is susceptible to hydrolysis. The two chloroethyl groups are reactive and can be hydrolyzed to hydroxyethyl groups. This process is catalyzed by the presence of water. Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4][5]

Q5: How can I check the purity of my stored compound?

The purity of this compound hydrochloride and the presence of its potential impurities can be assessed using modern analytical techniques. A highly sensitive and selective method is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[7][8] Such methods are capable of identifying and quantifying the parent compound as well as related substances and potential genotoxic impurities.[7]

Data & Properties

Table 1: Recommended Storage for Stock Solutions
Storage TemperatureRecommended Usable PeriodKey Consideration
-80°CWithin 6 monthsRecommended for long-term storage.
-20°CWithin 1 monthSuitable for short-term storage.
Data sourced from GlpBio product information.[6]
Table 2: Chemical & Physical Properties
PropertyValue
CAS Number 63978-53-0[3][6]
Molecular Formula C₆H₁₄Cl₃NO[3][9]
Molecular Weight 222.54 g/mol [9]
Appearance Typically a white crystalline solid.[3]
Purity (Typical) >98.00%[6]
Incompatible Materials Strong oxidizing agents, Strong bases.[2][4][5]
Stability Stable under recommended storage conditions.[2][5] Sensitive to moisture.[3]

Troubleshooting & Experimental Workflows

Troubleshooting Guide for Stability Issues

The following flowchart provides a logical sequence for troubleshooting common stability-related issues encountered during the handling and storage of this compound hydrochloride.

G Troubleshooting Flowchart for Stability Issues start Start: Observe Issue with Compound (e.g., color change, poor experimental results) check_storage 1. Review Storage Conditions - Temperature? - Moisture exposure? - Container sealed? start->check_storage improper_storage Storage Conditions Incorrect check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes action_correct_storage Action: Correct Storage Move to cool, dry place. Ensure container is sealed. improper_storage->action_correct_storage check_age 2. Check Compound Age - Expiration date? - Date of receipt? proper_storage->check_age action_quarantine Action: Quarantine Lot Prevent further use action_dispose Action: Dispose of Compound Follow institutional safety guidelines action_quarantine->action_dispose run_qc 3. Perform Quality Control - Run analytical test (e.g., HPLC, LC/MS) - Compare to reference standard action_correct_storage->run_qc is_old Compound is Old / Expired check_age->is_old Yes is_new Compound is Within Date check_age->is_new No is_old->action_dispose is_new->run_qc qc_fail QC Fails (Purity < 95% or degradation observed) run_qc->qc_fail Fail qc_pass QC Passes (Purity acceptable) run_qc->qc_pass Pass qc_fail->action_quarantine troubleshoot_exp Conclusion: Issue is likely in experimental procedure, not compound stability. qc_pass->troubleshoot_exp

Caption: Troubleshooting flowchart for stability issues.

Putative Degradation Pathway

This compound hydrochloride, being a nitrogen mustard derivative, is susceptible to hydrolysis. The primary mechanism involves the intramolecular cyclization to form a highly reactive aziridinium ion, which is then attacked by water. This can occur on one or both of the chloroethyl side chains.

G Putative Hydrolysis Pathway cluster_legend Legend parent This compound (Parent Compound) mono_hydroxy Mono-hydrolyzed Product parent->mono_hydroxy + H₂O - HCl di_hydroxy Di-hydrolyzed Product mono_hydroxy->di_hydroxy + H₂O - HCl p1 p2 key_reactant Chemical Species key_arrow key_arrow_label Reaction Step key_arrow->key_arrow_label   + H₂O

Caption: Putative hydrolysis degradation pathway.

Experimental Protocol: Stability Assessment by HPLC-UV

This section outlines a general-purpose protocol for assessing the stability of this compound hydrochloride using High-Performance Liquid Chromatography with UV detection. Note: This is a representative method and may require optimization for your specific equipment and requirements.

1. Objective: To quantify the parent compound and detect the formation of potential degradation products over time under specific storage conditions.

2. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~210 nm (requires optimization based on UV scan)

  • Injection Volume: 10 µL

4. Experimental Workflow:

G Experimental Workflow for Stability Study prep_std 1. Prepare Standards - Stock solution of reference standard - Serial dilutions for calibration curve analysis 4. Perform Analysis at Time Points (e.g., T=0, 1, 3, 6 months) - Analyze standards and stored samples by HPLC prep_std->analysis prep_sample 2. Prepare T=0 Sample - Accurately weigh and dissolve test compound to a known concentration storage 3. Store Samples - Aliquot samples into vials - Place in stability chambers (e.g., 40°C/75% RH, 25°C/60% RH, 5°C) prep_sample->storage storage->analysis data_proc 5. Process Data - Integrate peak areas - Generate calibration curve analysis->data_proc report 6. Report Results - Calculate % purity of parent compound - Identify and quantify any new peaks (degradants) data_proc->report

Caption: HPLC-based stability study workflow.

5. Data Analysis:

  • Purity Assessment: Calculate the purity of the sample at each time point by comparing the peak area of the parent compound to the total area of all peaks (Area % method).

  • Degradation Profile: Plot the percentage of the parent compound remaining against time for each storage condition.

  • Impurity Detection: Monitor for the appearance and growth of new peaks, which indicate degradation products.

This protocol provides a framework for a systematic stability study. For regulatory purposes, a fully validated, stability-indicating method is required.

References

purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the post-synthesis purification of amino alcohols. The protocols and data presented are generalized and may require optimization for specific target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of amino alcohols?

Common impurities include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, elimination products), residual solvents, and catalysts. The specific impurities will depend on the synthetic route employed.

Q2: Which purification technique is most suitable for my amino alcohol?

The choice of purification technique depends on the physicochemical properties of your compound (e.g., polarity, volatility, stability) and the nature of the impurities. A summary of common techniques and their applications is provided in the table below.

Q3: My amino alcohol is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?

For highly water-soluble amino alcohols, standard liquid-liquid extraction with common organic solvents may be inefficient. Consider using a continuous liquid-liquid extraction apparatus or employing a salting-out effect by saturating the aqueous phase with a salt like NaCl or K2CO3 to decrease the solubility of the amino alcohol and drive it into the organic phase.

Q4: My compound degrades during distillation, even under vacuum. What are the alternatives?

If your amino alcohol is thermally labile, avoid high-temperature distillation. Alternative methods include:

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Recrystallization: A powerful technique for obtaining high-purity crystalline solids.

  • Preparative HPLC: Offers high resolution for complex mixtures but may be less scalable.

Q5: How can I remove residual catalyst from my product?

The method for catalyst removal depends on the type of catalyst used.

  • Homogeneous Catalysts: May be removed by extraction, precipitation, or by converting them to a heterogeneous form.

  • Heterogeneous Catalysts: Can be easily removed by filtration at the end of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low recovery after column chromatography 1. Compound is too polar and irreversibly adsorbs to the silica gel. 2. Compound is unstable on the stationary phase. 3. Inappropriate solvent system.1. Use a more polar eluent or switch to a different stationary phase (e.g., alumina, reverse-phase silica). 2. Perform a small-scale stability test. Consider using a less acidic or basic stationary phase. 3. Optimize the eluent system using thin-layer chromatography (TLC) first.
Product co-elutes with an impurity The polarity of the product and impurity are too similar for the chosen chromatographic conditions.1. Try a different solvent system with varying polarity. 2. Use a longer column for better separation. 3. Consider a different stationary phase. 4. Explore other purification techniques like recrystallization or preparative HPLC.
Oily product instead of expected solid after solvent removal 1. Presence of residual solvent. 2. The product is a low-melting solid or an oil at room temperature. 3. Presence of impurities preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. 3. Further purify the product using another technique to remove impurities.
Recrystallization yields no crystals 1. The chosen solvent is not suitable. 2. The solution is not supersaturated. 3. The compound is an oil.1. Screen for a suitable solvent or solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Concentrate the solution or cool it to a lower temperature. 3. If the compound is an oil, consider converting it to a salt to facilitate crystallization.

Experimental Protocols

General Protocol for Column Chromatography of an Amino Alcohol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude amino alcohol in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent, gradually increasing the polarity of the eluent over time (gradient elution) or using a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization of an Amino Alcohol
  • Solvent Selection: Choose a solvent in which the amino alcohol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude amino alcohol in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Amino Alcohol

Purification Technique Purity Achieved (%) Yield (%) Throughput Key Considerations
Distillation (Vacuum) >9875HighSuitable for thermally stable, volatile compounds.
Column Chromatography (Silica Gel) >9960MediumGood for separating compounds with different polarities.
Recrystallization (Ethanol/Water) >99.585HighRequires a crystalline solid and a suitable solvent.
Preparative HPLC (C18) >99.940LowHigh resolution, but costly and time-consuming for large scales.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis crude_product Crude Amino Alcohol distillation Vacuum Distillation crude_product->distillation Thermally Stable? chromatography Column Chromatography crude_product->chromatography Polarity Difference? recrystallization Recrystallization crude_product->recrystallization Crystalline Solid? pure_product Pure Amino Alcohol distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity & Identity Check (NMR, GC-MS, etc.) pure_product->analysis troubleshooting_workflow start Low Yield After Column Chromatography q1 Is the compound on the column? start->q1 a1_yes Irreversible Adsorption or Decomposition on Stationary Phase q1->a1_yes Yes a1_no Compound eluted but was not detected q1->a1_no No sol1 Change stationary phase (e.g., Alumina, Reverse Phase) or eluent system a1_yes->sol1 sol2 Check TLC visualization method (e.g., use a different stain) a1_no->sol2

addressing resistance mechanisms to 2-[Bis(2-chloroethyl)amino]ethanol in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing resistance to 2-[Bis(2-chloroethyl)amino]ethanol (bendamustine) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is bendamustine and what are its primary mechanisms of action?

Bendamustine is a bifunctional chemotherapeutic agent used in the treatment of various hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] Its unique structure contains a nitrogen mustard group, responsible for its alkylating function, and a benzimidazole ring, which may confer purine analog-like or antimetabolite properties.[1][2] The primary mechanisms of action include inducing extensive and durable DNA damage through cross-linking, which activates the DNA damage response, inhibits mitotic checkpoints, and leads to apoptosis and a form of non-apoptotic cell death known as mitotic catastrophe.[1][2]

Q2: What are the major known mechanisms of resistance to bendamustine?

Cancer cells can develop resistance to bendamustine through several key mechanisms:

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly Base Excision Repair (BER), can efficiently remove bendamustine-induced DNA lesions, mitigating the drug's cytotoxic effects.[2][3][4]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like those in the B-cell lymphoma 2 (Bcl-2) family, can prevent cancer cells from undergoing programmed cell death despite DNA damage.[5][6][7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), may actively pump bendamustine out of the cell, reducing its intracellular concentration and efficacy.[9][10][11][12]

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to support survival and proliferation under the stress of chemotherapy, which may contribute to drug resistance.[13][14][15]

Q3: How does the p53 tumor suppressor status affect bendamustine's efficacy?

Bendamustine has been shown to be effective in both p53-proficient and p53-deficient B-cell neoplasms.[16] While it can activate p53-dependent apoptosis, it also induces cell death through p53-independent pathways, including mitotic catastrophe and the activation of other apoptotic signals.[5][16][17] This suggests that bendamustine may retain activity in cancers with mutated or deleted p53, which are often resistant to other chemotherapies.[16]

Q4: Is there known cross-resistance between bendamustine and other alkylating agents?

Yes, studies have shown significant correlations in resistance patterns. For instance, bendamustine resistance in diffuse large B-cell lymphoma (DLBCL) cell lines is significantly correlated with resistance to cyclophosphamide.[1] Similarly, in multiple myeloma (MM) cell lines, a correlation exists with melphalan resistance.[1] However, bendamustine often shows limited cross-resistance with other agents, retaining activity in cells that have become refractory to conventional alkylators.[9][5]

Troubleshooting Guide

Issue 1: My cancer cell line shows a higher than expected IC50 value for bendamustine.

  • Question: Have you confirmed the viability and growth rate of your untreated control cells?

    • Answer: A slow growth rate can make cells appear more resistant to cell cycle-dependent drugs. Ensure your cells are in the logarithmic growth phase during the experiment.

  • Question: Could the cells be overexpressing DNA repair proteins?

    • Answer: Enhanced DNA repair is a key resistance mechanism.[2][4] Consider co-treatment with an inhibitor of Base Excision Repair (BER), such as methoxyamine, which has been shown to sensitize cells to lower concentrations of bendamustine.[3]

  • Question: Is it possible the cells have high levels of drug efflux pumps?

    • Answer: ABC transporters can reduce intracellular drug concentration.[10] You can test for the expression of transporters like P-gp (ABCB1) via Western blot or flow cytometry. Co-treatment with an ABC transporter inhibitor could help clarify their role.

Issue 2: I am not observing significant markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) after bendamustine treatment.

  • Question: Are you evaluating other forms of cell death?

    • Answer: Bendamustine can induce non-apoptotic cell death through mitotic catastrophe.[5][18] This can be assessed by microscopy, looking for cells with multiple micronuclei or fragmented nuclei. You should also check for cell cycle arrest, as bendamustine is known to cause a potent G2/M arrest.[17]

  • Question: Have you checked the expression of anti-apoptotic proteins?

    • Answer: Overexpression of Bcl-2 family proteins can block the mitochondrial pathway of apoptosis.[6][8] Analyze the expression levels of proteins like Bcl-2, Bcl-xL, and Mcl-1. Targeting these with specific inhibitors (e.g., venetoclax for Bcl-2) in combination with bendamustine may restore sensitivity.[19][20]

  • Question: Is the DNA damage response being activated?

    • Answer: Bendamustine should activate DNA damage signaling kinases like ATM and Chk2.[17] Assess the phosphorylation of these proteins and the formation of γ-H2AX foci to confirm that the drug is reaching its target and inducing a damage response.[3]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) for bendamustine-induced apoptosis in various multiple myeloma cell lines after 48 hours of treatment, as reported in the literature.

Cell LineIC50 (µg/mL)p53 StatusReference
NCI-H929~35Wild-type[17]
OPM-2~65Mutated[17]
RPMI-8226~45Mutated[17]
U266~60Mutated[17]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of bendamustine and calculate the IC50 value.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, bendamustine stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

    • Prepare serial dilutions of bendamustine in culture medium.

    • Remove the medium from the wells and add 100 µL of the bendamustine dilutions (including a vehicle-only control).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, cancer cell lines, bendamustine, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), flow cytometer.

  • Methodology:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of bendamustine for 24-48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. (Annexin V-/PI- = viable; Annexin V+/PI- = early apoptotic; Annexin V+/PI+ = late apoptotic/necrotic).

3. Immunofluorescence for DNA Damage Foci (γ-H2AX)

This method visualizes DNA double-strand breaks as nuclear foci of phosphorylated H2AX (γ-H2AX).

  • Materials: Glass coverslips in 12-well plates, cancer cell lines, bendamustine, 4% paraformaldehyde (PFA), 0.25% Triton X-100 in PBS, blocking buffer (e.g., 1% BSA in PBS), primary antibody (anti-phospho-Histone H2A.X Ser139), fluorescently-labeled secondary antibody, DAPI mounting medium.

  • Methodology:

    • Seed cells on coverslips and allow them to adhere.

    • Treat with bendamustine for the desired time (e.g., 24 hours).[3]

    • Wash with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with the primary γ-H2AX antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using DAPI mounting medium.

    • Visualize and quantify the nuclear foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates DNA damage.[3]

Visualizations

Bendamustine_MoA_Resistance Bendamustine: Mechanism of Action and Resistance cluster_drug Drug Action cluster_cellular Cellular Response cluster_resistance Resistance Mechanisms Bendamustine Bendamustine DNA_Damage DNA Cross-links & Damage Bendamustine->DNA_Damage DDR DNA Damage Response (ATM/Chk2) DNA_Damage->DDR G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis DDR->Apoptosis G2M_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death DNA_Repair Enhanced DNA Repair (e.g., BER) DNA_Repair->DNA_Damage Inhibits Apoptosis_Evasion Apoptosis Evasion (↑ Bcl-2) Apoptosis_Evasion->Apoptosis Inhibits Drug_Efflux Drug Efflux (↑ ABC Transporters) Drug_Efflux->Bendamustine Reduces Intracellular Concentration

Caption: Bendamustine mechanism of action and key resistance pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Bendamustine Resistance Start Experiment shows reduced sensitivity to Bendamustine Step1 1. Confirm IC50 (e.g., MTT Assay) Start->Step1 Decision1 Is IC50 reproducibly high? Step1->Decision1 Step2 2. Assess Apoptosis (Annexin V / Caspase-3) Decision1->Step2 Yes End Re-evaluate experiment / Check drug viability Decision1->End No Decision2 Is apoptosis significantly reduced? Step2->Decision2 Step3A 3a. Investigate Apoptosis Evasion (Western for Bcl-2 family) Decision2->Step3A Yes Step3B 3b. Investigate DNA Damage & Repair (γ-H2AX IF, BER gene expression) Decision2->Step3B No Step4 4. Test Combination Therapy (e.g., + Bcl-2i, + BERi) Step3A->Step4 Step3C 3c. Investigate Drug Efflux (ABC transporter expression) Step3B->Step3C Step3C->Step4

Caption: A logical workflow for investigating bendamustine resistance.

Experimental_Workflow Workflow for Characterizing a Resistant Cell Line Start Hypothesized Resistant Cell Line Phase1 Phase 1: Phenotypic Characterization Start->Phase1 DoseResponse Dose-Response Curve (Viability Assay) Phase1->DoseResponse Phase2 Phase 2: Mechanistic Investigation WesternBlot Western Blot (DNA Repair, Apoptosis Proteins) Phase2->WesternBlot Phase3 Phase 3: Overcoming Resistance Combo Combination Therapy Studies (e.g., + Inhibitors) Phase3->Combo ApoptosisAssay Apoptosis & Cell Cycle Analysis (Flow Cytometry) DoseResponse->ApoptosisAssay ColonyFormation Colony Formation Assay ApoptosisAssay->ColonyFormation ColonyFormation->Phase2 qPCR RT-qPCR (Gene Expression of ABC Transporters) WesternBlot->qPCR IF Immunofluorescence (γ-H2AX foci) qPCR->IF IF->Phase3 GeneKnockdown Gene Knockdown/Overexpression (e.g., siRNA, CRISPR) Combo->GeneKnockdown

Caption: Experimental workflow for characterizing resistant cells.

References

troubleshooting inconsistent results in DNA cross-linking experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in DNA cross-linking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during DNA-protein cross-linking, often performed as a first step for downstream applications like Chromatin Immunoprecipitation (ChIP).

Issue 1: Low or No Yield of Cross-linked DNA-Protein Complexes

Q: I'm getting very low or no signal from my cross-linked samples in downstream applications. What could be the cause?

A: Low yield is a frequent issue and can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:

  • Insufficient Cross-linking: The cross-linking reaction may have been too weak to capture the interaction of interest. This can be due to suboptimal formaldehyde concentration or incubation time.[1][2] For proteins that do not directly bind DNA, a shorter cross-linking time might reduce the efficiency of capturing the complex.[1][3]

    • Solution: Optimize the cross-linking conditions. You can try increasing the formaldehyde concentration or extending the incubation time. It is crucial to perform a time-course and concentration titration to find the optimal conditions for your specific protein and cell type.[1][4]

  • Over-fixation: Conversely, excessive cross-linking can mask the epitope on your protein of interest, preventing the antibody from binding efficiently during immunoprecipitation.[5] Over-fixation can also make chromatin more resistant to fragmentation.[4]

    • Solution: Reduce the formaldehyde concentration or shorten the incubation time. Ensure you are using fresh, high-quality formaldehyde, as its effective concentration can decrease over time.[1][4] Methanol-free formaldehyde is recommended to increase reproducibility.[4]

  • Inefficient Cell Lysis: If cells are not lysed properly, the cross-linked chromatin will not be efficiently released, leading to low recovery.[5][6]

    • Solution: Ensure your lysis buffer is appropriate for your cell type and that you are using a sufficient volume.[7] Mechanical disruption, such as douncing, can aid in lysing difficult cell types.[8] Always add protease inhibitors to your lysis buffer to prevent protein degradation.[7]

  • Insufficient Starting Material: A low number of cells will naturally result in a low yield of chromatin.

    • Solution: Increase the number of cells used for the experiment. A common recommendation is to use at least 25 µg of chromatin, which corresponds to 3-4 million mammalian cells, per immunoprecipitation.[5][6]

Issue 2: High Background Signal

Q: My negative controls (e.g., IgG pulldown) are showing a high signal, making it difficult to interpret my results. How can I reduce the background?

A: High background is often caused by non-specific binding of DNA or proteins to your beads or antibody.

  • Non-specific Antibody Binding: The antibody may be binding to proteins other than your target.

    • Solution: Titrate your antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[6][8] Using a highly specific, ChIP-validated antibody is critical.[6][8]

  • Non-specific Binding to Beads: Chromatin can non-specifically bind to the Protein A/G beads.

    • Solution: Include a pre-clearing step where the chromatin lysate is incubated with beads before the addition of the specific antibody.[5][8][9] This will help remove proteins and DNA that non-specifically bind to the beads. Blocking the beads with BSA or salmon sperm DNA can also reduce background.[9]

  • Contaminated Buffers: Reagents, especially wash buffers, can be a source of contamination.

    • Solution: Prepare all buffers fresh before starting the experiment.[5]

  • Incomplete Chromatin Fragmentation: Large fragments of chromatin are more likely to be non-specifically pulled down.

    • Solution: Optimize your sonication or enzymatic digestion to achieve a fragment size range of 200-1000 base pairs.[5][6][8]

Issue 3: Inconsistent Results Between Replicates

Q: I'm observing significant variability between my experimental replicates. What could be causing this inconsistency?

A: Reproducibility is key in any experiment. Inconsistent results in cross-linking experiments often point to variability in critical steps.

  • Variable Cross-linking Conditions: Even small differences in temperature, incubation time, or formaldehyde concentration can lead to different cross-linking efficiencies.

    • Solution: Standardize your cross-linking protocol meticulously. Ensure the temperature is consistent and that the timing of formaldehyde addition and quenching is precise for all samples.[1][4]

  • Inconsistent Cell Number: Different starting amounts of cells will lead to variable chromatin yields.

    • Solution: Accurately count your cells before cross-linking to ensure you start with the same number for each replicate.[9]

  • Variable Chromatin Shearing: Inconsistent sonication or enzymatic digestion will result in different fragment size distributions between samples.

    • Solution: Ensure your sonicator is properly calibrated and that the sample is kept cold during the procedure. For enzymatic digestion, carefully control the enzyme concentration and incubation time. Always run a small aliquot of your sheared chromatin on an agarose gel to verify the fragment size.

Quantitative Data Summary

Optimizing cross-linking conditions is crucial for a successful experiment. The following tables provide recommended starting ranges for key parameters. Note that these are general guidelines, and optimal conditions should be determined empirically for each specific cell type and protein of interest.[1]

Table 1: Formaldehyde Cross-linking Parameters for Mammalian Cells

ParameterRecommended RangeNotes
Formaldehyde Concentration 0.5% - 1% (final concentration)Use high-quality, fresh formaldehyde.[1] Higher concentrations may be needed for proteins that do not directly bind DNA, but can also lead to over-fixation.[1]
Incubation Time 5 - 20 minutesLonger times (up to 30 minutes) may be necessary for some transcription factors, but increase the risk of masking epitopes.[10] Do not exceed 30 minutes.[1]
Incubation Temperature Room Temperature (20-25°C)Keeping the temperature consistent across experiments is critical for reproducibility.
Quenching Agent 125 mM Glycine (final concentration)Add 1/10th volume of 1.25 M glycine and incubate for 5 minutes at room temperature to stop the cross-linking reaction.[1][11]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low Signal / Yield Insufficient cross-linkingIncrease formaldehyde concentration or incubation time.
Over-fixation (epitope masking)Decrease formaldehyde concentration or incubation time.[5]
Inefficient cell lysisUse appropriate lysis buffer and consider mechanical disruption.[5][8]
Insufficient starting materialIncrease the number of cells per IP (aim for >25 µg of chromatin).[5]
High Background Non-specific antibodyTitrate antibody concentration; use a ChIP-validated antibody.[8]
Non-specific binding to beadsPre-clear lysate with beads; block beads with BSA/salmon sperm DNA.[5][9]
Incomplete chromatin fragmentationOptimize shearing to 200-1000 bp fragments.[5][8]
Inconsistent Replicates Variable cross-linkingStandardize temperature, timing, and reagent concentrations.
Inconsistent cell numbersCount cells accurately before starting.[9]
Variable chromatin shearingCalibrate sonicator; control enzyme digestion conditions; verify fragment size on a gel.

Experimental Protocols

Protocol 1: Formaldehyde Cross-linking of Adherent Mammalian Cells

This protocol is a general guideline for cross-linking adherent cells grown in a 10 cm plate.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 37% Formaldehyde (high-quality, methanol-free recommended)

  • 1.25 M Glycine

  • Cell culture media

  • Cell scraper

Procedure:

  • Grow cells on a 10 cm plate to approximately 80-90% confluency.

  • To cross-link the cells, add formaldehyde directly to the cell culture medium to a final concentration of 1%. For 10 ml of media, add 270 µl of 37% formaldehyde.[12]

  • Gently swirl the plate to mix and incubate at room temperature for 10 minutes.[12] This step fixes the protein-DNA complexes.[12]

  • To quench the cross-linking reaction, add 1 ml of 1.25 M Glycine to the plate (final concentration of ~125 mM).[11][12]

  • Gently swirl the plate and incubate at room temperature for 5 minutes.[12]

  • Aspirate the medium and wash the cells twice with 10 ml of ice-cold PBS.

  • Add 1 ml of ice-cold PBS and scrape the cells from the plate. Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.

  • Carefully discard the supernatant. The cell pellet can now be used for cell lysis and chromatin preparation or stored at -80°C.

Protocol 2: Cell Lysis for Cross-linked Cells

This protocol describes a two-step lysis procedure to isolate nuclei before chromatin shearing.

Materials:

  • Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 85 mM KCl, 0.5% NP-40) with freshly added protease inhibitors.[13]

  • Nuclei Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS) with freshly added protease inhibitors.[13]

Procedure:

  • Resuspend the cross-linked cell pellet in 1 ml of ice-cold Cell Lysis Buffer per 1x10^7 cells.

  • Incubate on ice for 10 minutes with intermittent gentle vortexing.[13]

  • Centrifuge at 3000 x g for 5 minutes at 4°C to pellet the nuclei.[13]

  • Discard the supernatant which contains the cytoplasmic fraction.

  • Resuspend the nuclear pellet in 300 µl of ice-cold Nuclei Lysis Buffer per 1x10^7 cells.[13]

  • Incubate on ice for 10 minutes with intermittent pipetting.[13]

  • The sample is now ready for chromatin shearing (sonication or enzymatic digestion).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical DNA-protein cross-linking and chromatin immunoprecipitation (ChIP) experiment.

experimental_workflow start Start: Adherent or Suspension Cells crosslink 1. Cross-linking (e.g., 1% Formaldehyde, 10 min) start->crosslink quench 2. Quenching (e.g., 125mM Glycine, 5 min) crosslink->quench harvest 3. Cell Harvesting (Scraping / Centrifugation) quench->harvest lysis 4. Cell Lysis & Nuclei Isolation harvest->lysis shearing 5. Chromatin Shearing (Sonication or Enzymatic Digestion) lysis->shearing ip 6. Immunoprecipitation (IP) with specific antibody shearing->ip wash 7. Wash to Remove Non-specific Binding ip->wash elution 8. Elution of DNA-Protein Complexes wash->elution reverse 9. Reverse Cross-links (Heat + Proteinase K) elution->reverse purify 10. DNA Purification reverse->purify end End: Purified DNA for Downstream Analysis (qPCR, Sequencing) purify->end

Caption: General workflow for DNA-protein cross-linking and ChIP.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues encountered during DNA cross-linking experiments.

troubleshooting_tree start Inconsistent or Poor Results? low_yield Problem: Low Signal / Yield start->low_yield Yes high_bg Problem: High Background start->high_bg No, but... check_fix Check Cross-linking Time/ Concentration low_yield->check_fix check_ab Check Antibody Specificity/ Concentration high_bg->check_ab check_lysis Check Cell Lysis Efficiency check_fix->check_lysis Optimized sol_underfix Solution: Increase time/concentration check_fix->sol_underfix Too short/low? sol_overfix Solution: Decrease time/concentration check_fix->sol_overfix Too long/high? check_cells Check Starting Cell Number check_lysis->check_cells Efficient sol_lysis Solution: Optimize lysis buffer/ mechanical disruption check_lysis->sol_lysis Inefficient? sol_cells Solution: Increase cell number check_cells->sol_cells Too low? check_beads Check for Non-specific Binding to Beads check_ab->check_beads Optimized sol_ab Solution: Titrate antibody; use ChIP-validated Ab check_ab->sol_ab Not optimal? check_shear Check Chromatin Fragment Size check_beads->check_shear Pre-cleared/ Blocked sol_beads Solution: Add pre-clearing step check_beads->sol_beads Not pre-cleared? sol_shear Solution: Optimize sonication/ digestion to 200-1000bp check_shear->sol_shear Too large?

Caption: Decision tree for troubleshooting common cross-linking issues.

Signaling Pathway Principle

DNA cross-linking is often used to study how signaling pathways regulate gene expression by mapping where transcription factors bind to DNA. This diagram shows a simplified signaling cascade leading to transcription factor activation and binding.

signaling_pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus signal Extracellular Signal (e.g., Cytokine) receptor Receptor signal->receptor 1. Binds kinase Kinase Cascade receptor->kinase 2. Activates tf_inactive Inactive Transcription Factor (TF) kinase->tf_inactive 3. Phosphorylates tf_active Active TF tf_inactive->tf_active tf_nucleus Active TF tf_active->tf_nucleus 4. Translocates dna DNA tf_nucleus->dna 5. Binds to Target Gene crosslink Formaldehyde Cross-linking dna->crosslink 6. Traps Interaction

Caption: Simplified signaling pathway leading to DNA-TF cross-linking.

References

Technical Support Center: Optimizing Chlorination of Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chlorination of diethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of N,N-bis(2-chloroethyl)amine hydrochloride and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for chlorinating diethanolamine?

A1: The most widely used method is the reaction of diethanolamine with thionyl chloride (SOCl₂). This reaction effectively replaces both hydroxyl groups with chlorine atoms to form N,N-bis(2-chloroethyl)amine, which is typically isolated as its hydrochloride salt.[1][[“]]

Q2: What are the primary safety concerns when working with thionyl chloride?

A2: Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Care should be taken to use anhydrous solvents and glassware to prevent runaway reactions.

Q3: My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?

A3: Dark coloration during reactions with thionyl chloride often indicates the formation of complex side products or degradation of the starting material or product.[3] This can be caused by:

  • High Temperatures: Uncontrolled exothermic reactions can lead to charring. Maintaining a low initial temperature (e.g., 0 °C) during the addition of thionyl chloride is critical.

  • Presence of Impurities: Impurities in the diethanolamine or solvent can lead to side reactions. Using high-purity reagents is recommended.

  • Reaction with Solvent: Some solvents can react with thionyl chloride, especially at elevated temperatures. Dichloroethane or chloroform are commonly used and relatively stable solvents for this reaction.[1][[“]]

To prevent this, ensure slow, dropwise addition of thionyl chloride to a cooled solution of diethanolamine and maintain strict temperature control throughout the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: The disappearance of the diethanolamine spot and the appearance of the product spot can be tracked. While specific eluent systems for this exact reaction are not widely published, a common starting point for polar amines is a mobile phase consisting of a mixture of a polar organic solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane), often with a small amount of a basic modifier like triethylamine or ammonia to prevent streaking.[4][5]

  • HPLC/UPLC-MS/MS: For more precise monitoring, HPLC is effective. The product, N,N-bis(2-chloroethyl)amine hydrochloride, can be analyzed on a C18 column with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium hydrogen carbonate or formic acid).[6][7]

Q5: What is the best way to purify the final product, N,N-bis(2-chloroethyl)amine hydrochloride?

A5: The product is a crystalline solid and is typically purified by recrystallization.[8] Effective solvent systems include:

  • 2-Propanol

  • Ethanol

  • Methanol (for washing the crystalline product)[8]

  • A mixture of 2-propanol and diethyl ether can also be used to precipitate the salt.[9]

Washing the crude solid with a non-polar solvent like diethyl ether or hexane can help remove organic, non-polar impurities before recrystallization.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorination of diethanolamine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reagent Quality: Thionyl chloride may have decomposed due to moisture. Diethanolamine may be of low purity.1. Use a fresh bottle of thionyl chloride. Ensure diethanolamine is pure and dry.
2. Insufficient Reagent: The molar ratio of thionyl chloride to diethanolamine may be too low.2. A molar excess of thionyl chloride is typically required. A ratio of at least 2.2 to 3.0 moles of SOCl₂ per mole of diethanolamine is recommended.[11]
3. Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy.3. After the initial exothermic addition at low temperature, the reaction mixture should be heated to reflux (e.g., 50-65 °C) to ensure completion.[1][8]
4. Incomplete Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.4. A reaction time of at least 3 hours at reflux is often necessary for the reaction to go to completion.[1]
Product is an Oil or Gummy Solid, Not Crystalline 1. Residual Solvent: Incomplete removal of the reaction solvent or excess thionyl chloride.1. Ensure the product is thoroughly dried under vacuum. Co-evaporation with a suitable solvent like toluene can help remove traces of thionyl chloride.
2. Presence of Impurities: Formation of side products that inhibit crystallization.2. Wash the crude product with a non-polar solvent (e.g., cold diethyl ether) to remove soluble impurities. Attempt recrystallization from different solvents (e.g., 2-propanol).[9]
3. Incorrect pH during Workup: The product is a hydrochloride salt; it will be less stable and may not crystallize if the solution becomes basic.3. Maintain acidic conditions during the workup and isolation steps.
Difficulty Filtering the Product 1. Very Fine Crystals: Rapid crystallization can lead to the formation of very small crystals that clog the filter paper.1. Allow the reaction mixture to cool slowly to promote the growth of larger crystals.
2. Hygroscopic Product: The hydrochloride salt may absorb atmospheric moisture, becoming sticky.2. Perform filtration under a stream of dry nitrogen or in a glove box if possible. Dry the final product thoroughly in a vacuum oven.

Experimental Protocols

Protocol 1: Chlorination of Diethanolamine using Thionyl Chloride

This protocol is adapted from a patented procedure for the synthesis of N,N-bis(2-chloroethyl)amine hydrochloride.[1]

Materials:

  • Diethanolamine (0.30 mole, 31.5 g)

  • Thionyl chloride (51.0 mL, ~0.70 mole)

  • 1,2-Dichloroethane (300 mL), anhydrous

  • Methanol (20 mL), for quenching

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: Assemble the flask with the stirrer, reflux condenser (with a drying tube), and dropping funnel in a fume hood.

  • Initial Charge: Add diethanolamine (31.5 g) and 1,2-dichloroethane (300 mL) to the flask.

  • Reagent Addition: Slowly add thionyl chloride (51.0 mL) dropwise to the stirred solution. A solid suspension may form immediately.

  • Reaction: After the addition is complete, warm the mixture to 50 °C. The solid should dissolve. Then, heat the mixture to reflux. A crystalline solid will reappear during reflux.

  • Reflux: Continue stirring at reflux for 3 hours.

  • Quenching: Cool the reaction mixture and carefully add methanol (20 mL) to quench any remaining thionyl chloride.

  • Isolation: Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Drying: The resulting white crystalline material is N,N-bis(2-chloroethyl)amine hydrochloride. Dry the product under vacuum. The expected yield is quantitative (approx. 53.0 g).[1]

Quantitative Data Summary
ParameterValueSource
Chlorinating Agent Thionyl Chloride (SOCl₂)[1][8]
Substrate Diethanolamine[1]
Solvent 1,2-Dichloroethane[1]
Molar Ratio (SOCl₂:DEA) ~2.3 : 1[1]
Temperature 50 °C to Reflux[1]
Reaction Time 3 hours[1]
Reported Yield Quantitative[1]

Visualizations

Experimental Workflow for Thionyl Chloride Chlorination

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Flask with Diethanolamine & Solvent B Cool Flask (e.g., 0 °C) A->B C Add SOCl₂ dropwise B->C D Warm to 50 °C then Reflux for 3h C->D E Cool Reaction Mixture D->E F Quench with Methanol E->F G Remove Solvents (Rotary Evaporation) F->G H Crude Product (Hydrochloride Salt) G->H I Recrystallize (e.g., from 2-Propanol) H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup & Product Loss Start Low Yield Observed A1 Check SOCl₂ Quality (Use fresh reagent) Start->A1 Possible Cause A2 Verify DEA Purity (Use pure, dry amine) Start->A2 A3 Check Molar Ratio (Ensure SOCl₂ is in excess) Start->A3 B1 Review Temperature Profile (Initial cooling & sufficient reflux?) Start->B1 Possible Cause B2 Confirm Reaction Time (Was it refluxed long enough?) Start->B2 C1 Assess Quenching Step (Was it too vigorous?) Start->C1 Possible Cause C2 Check for Solubility Loss (Is product soluble in workup solvents?) Start->C2

References

overcoming poor recovery of 2-[Bis(2-chloroethyl)amino]ethanol during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery during the purification of 2-[Bis(2-chloroethyl)amino]ethanol and its hydrochloride salt.

Troubleshooting Guide: Overcoming Poor Recovery

Low recovery of this compound during purification is a common issue primarily stemming from the compound's inherent reactivity. The presence of the bis(2-chloroethyl)amino group, a nitrogen mustard moiety, makes the molecule susceptible to degradation under various conditions.

Problem: Significantly low yield after purification.

Below is a systematic guide to diagnose and resolve the potential causes of poor recovery.

Potential Cause Underlying Chemistry Recommended Action
Intramolecular Cyclization The lone pair of electrons on the nitrogen atom can attack one of the β-chloroethyl groups, displacing the chloride ion and forming a reactive aziridinium ion. This intermediate can then be attacked by the hydroxyl group or another molecule, leading to the formation of a stable six-membered piperazine derivative, which is a common impurity and represents a loss of the desired product. This process can be accelerated by heat and basic conditions.1. Maintain Acidic Conditions: Purify the compound as its hydrochloride salt. The protonated nitrogen is less nucleophilic, which significantly slows down the rate of cyclization. Ensure the pH of all aqueous solutions is kept low (pH 2-3) during extraction and washing steps. 2. Avoid High Temperatures: Perform all purification steps, including solvent removal, at low temperatures. Use a rotary evaporator with a water bath set to room temperature or below if possible. Avoid prolonged heating.
Hydrolysis The chloroethyl groups are susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl groups, especially in the presence of water and at elevated temperatures or non-neutral pH. This results in the formation of di- and tri-hydroxy impurities that are difficult to separate and lead to a lower yield of the desired product.1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents used during workup and purification are anhydrous. Dry solvents using appropriate methods if necessary. 2. Minimize Contact with Water: During aqueous workup, perform extractions quickly and efficiently. Ensure layers are well-separated to minimize the amount of water carried over with the organic phase. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Suboptimal Recrystallization Conditions Improper solvent choice or cooling rate can lead to product loss in the mother liquor or the formation of impure crystals. For the hydrochloride salt, the choice of solvent is critical to ensure good recovery of the crystalline product.1. Select an Appropriate Solvent System: An ethanol-diethyl ether system is often effective for recrystallizing chloroethylamine hydrochloride salts[1]. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals. 2. Optimize Cooling: Cool the crystallization mixture slowly, ideally by allowing it to stand at room temperature first, followed by cooling in a refrigerator or ice bath. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.
Inefficient Chromatographic Separation If using column chromatography, poor separation from impurities or irreversible binding of the polar product to the stationary phase can result in low recovery.1. Choose the Right Stationary and Mobile Phase: Silica gel is a commonly used stationary phase. A gradient elution system using a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can provide good separation. The addition of a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can help to keep the compound protonated and reduce tailing on the silica gel. 2. Monitor Fractions Carefully: Use thin-layer chromatography (TLC) to monitor the elution of the product and combine only the pure fractions.

Frequently Asked Questions (FAQs)

Q1: I observe a new, less polar spot on my TLC plate after my reaction workup. What could it be?

A1: This is likely the piperazine derivative formed via intramolecular cyclization. This side-product is less polar than your starting material because the polar amino and hydroxyl groups have reacted. To confirm, you can attempt to isolate and characterize this impurity by techniques such as NMR or mass spectrometry. To minimize its formation, ensure your workup and purification are performed under acidic conditions and at low temperatures.

Q2: My final product is an oil instead of a crystalline solid. How can I induce crystallization?

A2: If you expect the hydrochloride salt to be a solid, an oily product may indicate the presence of impurities or residual solvent. Try the following:

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexane) and scratch the inside of the flask with a glass rod. This can often induce crystallization.

  • Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Allow it to stand and crystallize.

  • Ensure it is the salt: If you have inadvertently isolated the free base, it may be an oil. Dissolve the oil in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

Q3: Can I use a basic wash (e.g., sodium bicarbonate solution) during my workup?

A3: It is strongly advised to avoid basic washes. Basic conditions will deprotonate the amine, making it more nucleophilic and significantly increasing the rate of intramolecular cyclization, which will lead to a substantial loss of your product. If a wash is necessary to remove acidic impurities, use a weakly acidic solution or brine.

Q4: What is the best way to store this compound?

A4: The compound, especially in its free base form, is sensitive to heat and moisture. It is best stored as the hydrochloride salt at low temperatures (-20°C to -80°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

Experimental Protocols

Protocol 1: Purification by Recrystallization (as Hydrochloride Salt)

This protocol is suitable for purifying the hydrochloride salt of this compound.

  • Dissolution: Transfer the crude this compound hydrochloride to a clean, dry Erlenmeyer flask. Add a minimal volume of hot ethanol to dissolve the solid completely. Gentle warming in a water bath may be necessary. Do not overheat.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter hot through a pad of celite to remove the charcoal.

  • Crystallization: Allow the ethanolic solution to cool to room temperature. Slowly add diethyl ether dropwise with gentle swirling until the solution becomes persistently turbid.

  • Cooling: Loosely cover the flask and allow it to stand at room temperature for several hours to allow for slow crystal growth. Subsequently, place the flask in a refrigerator (4°C) or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound, which should be immediately converted to its hydrochloride salt for stability.

  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A gradient of 0% to 10% methanol in dichloromethane often works well. The addition of 0.1-1% triethylamine to the mobile phase can sometimes help to reduce tailing of amines on silica gel, but for this compound, it may promote degradation and should be used with caution and at low temperatures. A better alternative is to use a mobile phase containing a small amount of a volatile acid like acetic acid to keep the compound protonated.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

  • Salt Formation: Immediately dissolve the purified free base in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add a stoichiometric amount of a solution of HCl in ether) to precipitate the stable hydrochloride salt. Collect the salt by filtration, wash with cold ether, and dry under vacuum.

Visual Guides

experimental_workflow cluster_purification Purification Workflow crude Crude Product recrystallization Recrystallization (as HCl salt) crude->recrystallization column Column Chromatography (Free Base) crude->column pure_hcl Pure HCl Salt recrystallization->pure_hcl pure_base Pure Free Base column->pure_base salt_formation Salt Formation (HCl) pure_base->salt_formation salt_formation->pure_hcl troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Recovery cyclization Intramolecular Cyclization start->cyclization hydrolysis Hydrolysis start->hydrolysis purification_issues Suboptimal Purification start->purification_issues acidic_conditions Maintain Acidic pH (2-3) cyclization->acidic_conditions low_temp Low Temperature cyclization->low_temp hydrolysis->low_temp anhydrous Use Anhydrous Solvents hydrolysis->anhydrous optimize_purification Optimize Purification Method purification_issues->optimize_purification

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 2-[Bis(2-chloroethyl)amino]ethanol and Mustine (HN2)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic properties of two nitrogen mustard alkylating agents: 2-[Bis(2-chloroethyl)amino]ethanol and mustine (mechlorethamine, HN2). Both compounds are recognized for their ability to induce cell death, a characteristic that has been harnessed for therapeutic purposes, such as in chemotherapy. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative potency, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity Data

The primary difference in the cytotoxic potential between this compound and mustine (HN2) has been quantified in studies on murine leukemia and bone marrow cells. Experimental data indicates a significant variance in their potency.

CompoundRelative Cytotoxicity vs. Mustine (HN2)Cell Types TestedReference
This compoundApproximately 10-fold less cytotoxicMurine L1210 leukemia cells, bone marrow progenitor cells[1]
Mustine (HN2)-Murine L1210 leukemia cells, bone marrow progenitor cells[1]

Mechanism of Action and Signaling Pathways

Both this compound and mustine (HN2) belong to the nitrogen mustard class of bifunctional alkylating agents.[2][3][4] Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links.[2] This damage triggers a cascade of cellular responses, ultimately culminating in cell cycle arrest and apoptosis.

Mustine (HN2) Signaling Pathway

Mustine (HN2) has been shown to activate several DNA damage signaling pathways. Upon DNA alkylation, sensor proteins like ataxia telangiectasia mutated (ATM), ataxia telangiectasia mutated- and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) are recruited and activated.[2][5] This initiates a signaling cascade that leads to the phosphorylation of downstream effectors, resulting in cell cycle arrest, typically at the S or G2/M phase, to allow for DNA repair.[2] If the damage is too extensive, the apoptotic machinery is engaged. Additionally, HN2 has been found to dysregulate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6]

HN2_Signaling_Pathway HN2 Mustine (HN2) DNA_Alkylation DNA Alkylation (Interstrand Cross-links) HN2->DNA_Alkylation mTOR_Dysregulation mTOR Pathway Dysregulation HN2->mTOR_Dysregulation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage ATM_ATR_DNAPKcs Activation of ATM, ATR, DNA-PKcs DNA_Damage->ATM_ATR_DNAPKcs Cell_Cycle_Arrest S/G2/M Phase Cell Cycle Arrest ATM_ATR_DNAPKcs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Signaling pathway of Mustine (HN2) induced cytotoxicity.

This compound Signaling Pathway

While detailed signaling pathway studies for this compound are less prevalent in the provided search results, its structural classification as a nitrogen mustard strongly suggests a similar mechanism of action to HN2, centered around DNA alkylation.[3][4] The ethanol substituent on the nitrogen atom, in place of the methyl group in HN2, likely influences its reactivity and cellular uptake, contributing to its lower cytotoxic potency.[4]

Experimental Protocols

The evaluation of cytotoxicity for these compounds typically involves in vitro cell-based assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound or mustine) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in 96-well plate Add_Compound 2. Add test compounds (various concentrations) Cell_Seeding->Add_Compound Incubate_Cells 3. Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT 4. Add MTT reagent Incubate_Cells->Add_MTT Incubate_Formazan 5. Incubate for 2-4 hours Add_MTT->Incubate_Formazan Add_Solubilizer 6. Add solubilizing agent Incubate_Formazan->Add_Solubilizer Read_Absorbance 7. Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 8. Calculate % viability and IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow for an MTT cytotoxicity assay.

References

A Comparative Guide to the Validation of a UHPLC-MS/MS Method for 2-[Bis(2-chloroethyl)amino]ethanol Analysis According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the validation of an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2-[Bis(2-chloroethyl)amino]ethanol. This compound, a nitrogen mustard analogue, is often a critical process-related impurity or degradation product that requires precise and sensitive monitoring at trace levels. The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose[1][2][3].

The performance of the UHPLC-MS/MS method is compared with alternative techniques, highlighting its superior sensitivity, specificity, and speed, which are crucial for the analysis of potentially genotoxic impurities (PGIs).

Experimental Protocols

UHPLC-MS/MS Method Protocol

This protocol is optimized for the selective and sensitive quantification of the target analyte.

  • Instrumentation : A UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Chemicals and Reagents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water. Reference standard of this compound.

  • Chromatographic Conditions :

    • Column : Acquity UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm)

    • Mobile Phase A : 0.1% Formic acid in Water

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile

    • Flow Rate : 0.4 mL/min

    • Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature : 40 °C

    • Injection Volume : 5 µL

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization Positive (ESI+)

    • Detection Mode : Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1) : m/z 186.1

    • Product Ion (Q3) : m/z 134.1 (Quantifier), m/z 106.1 (Qualifier)

    • Collision Energy : Optimized for transitions (e.g., 15 eV and 25 eV)

    • Source Temperature : 150 °C

    • Desolvation Temperature : 400 °C

Validation Protocol (ICH Q2(R1))

The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines[3][4].

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated by injecting a blank (diluent), a placebo sample, and a sample spiked with the analyte and potential interfering compounds.

  • Linearity and Range : Linearity was assessed by preparing a series of at least five concentrations across the proposed range. The calibration curve's correlation coefficient (r²) was determined. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity[5].

  • Accuracy : Determined by the recovery of spiked samples. Samples were spiked with the analyte at three concentration levels (low, medium, high) across the range, and the percentage recovery was calculated.

  • Precision :

    • Repeatability (Intra-assay precision) : Six replicate injections of samples at one concentration (e.g., 100% of the test concentration) were performed on the same day.

    • Intermediate Precision : The analysis was repeated by a different analyst on a different day using different equipment to assess variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness : The reliability of the method was assessed by deliberately introducing small variations in method parameters, such as flow rate (±0.02 mL/min) and column temperature (±2 °C), and observing the effect on the results.

Data Presentation and Performance Comparison

The quantitative results from the validation experiments are summarized below.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Range 0.5 ng/mL - 100 ng/mL -
Number of Points 7 ≥ 5
Regression Equation y = 51240x + 1250 -

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |

Table 2: Accuracy and Precision

Spiked Level Concentration (ng/mL) Accuracy (% Recovery, n=3) Precision (%RSD, n=6) Acceptance Criteria
LOQ 0.5 98.2% - 80-120%
Low 1.0 101.5% 2.1% (Repeatability) 90-110% Recovery, ≤ 5% RSD
Medium 50.0 99.8% 1.5% (Repeatability) 95-105% Recovery, ≤ 2% RSD
High 90.0 100.7% 1.2% (Repeatability) 95-105% Recovery, ≤ 2% RSD

| Intermediate Precision (50 ng/mL) | - | - | 2.8% | ≤ 5% RSD |

Table 3: Sensitivity

Parameter Result Method
Limit of Detection (LOD) 0.15 ng/mL Based on S/N = 3

| Limit of Quantitation (LOQ) | 0.5 ng/mL | Based on S/N = 10 |

Table 4: Comparison of Analytical Methods

Parameter UHPLC-MS/MS GC-MS HPLC-UV
Specificity Very High (based on mass) High (requires derivatization) Low to Medium (interferences likely)
Sensitivity (LOQ) ~0.5 ng/mL ~5-10 ng/mL (analyte dependent) > 1 µg/mL (analyte dependent)
Analysis Time ~7 min per sample ~20-30 min per sample ~15-25 min per sample
Sample Prep Simple "dilute and shoot" Complex (requires derivatization for polar analytes)[6] Simple, but requires higher concentration
Robustness High Medium (derivatization can be variable) High

| Application | Ideal for trace-level genotoxic impurities | Suitable for volatile compounds | Suitable for assay of major components |

Mandatory Visualizations

The following diagrams illustrate the logical flow of the validation process and the relationship between the key validation parameters as defined by ICH.

Experimental_Workflow Figure 1. UHPLC-MS/MS Method Validation Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis & Reporting Phase Protocol Define Validation Protocol & Acceptance Criteria Reagents Prepare Standards, QCs & Reagents Protocol->Reagents Specificity Specificity Test Reagents->Specificity Linearity Linearity & Range Analysis Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Determination Precision->Sensitivity Robustness Robustness Study Sensitivity->Robustness Data Process Chromatographic Data Robustness->Data Compare Compare Results to Acceptance Criteria Data->Compare Report Generate Validation Report Compare->Report Compare->Report Yes Fail Method Fails (Re-evaluate) Compare->Fail No Fail->Protocol Revise

Caption: UHPLC-MS/MS Method Validation Workflow.

ICH_Validation_Parameters Figure 2. Relationship of ICH Q2(R1) Validation Parameters cluster_Quant Quantitative Tests (Assay, Impurities) cluster_General Common Tests cluster_Limit Trace Level Tests Method Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy Accuracy Precision Precision LOQ LOQ Precision->LOQ Linearity Linearity Range Range Linearity->Range Specificity->Accuracy Specificity->Precision Specificity->Linearity LOD LOD LOQ->LOD

References

A Comparative Guide to the DNA Alkylating Efficiency of Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA alkylating efficiency of various nitrogen mustards, a class of chemotherapeutic agents pivotal in cancer treatment. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction to Nitrogen Mustards and their Mechanism of Action

Nitrogen mustards are potent alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the disruption of essential cellular processes like replication and transcription, ultimately inducing apoptosis (cell death).[1][2][3]

The general mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, with the N7 position of guanine being the most frequent target.[1] Bifunctional nitrogen mustards possess two chloroethyl groups, allowing them to alkylate a second site on DNA, resulting in the formation of disruptive interstrand or intrastrand cross-links.[4][5][6] It is the formation of these cross-links that is considered the primary lesion responsible for their potent cytotoxic activity.[1]

Comparative Analysis of DNA Alkylating Efficiency

The efficiency of DNA alkylation and the resulting cytotoxicity can vary significantly among different nitrogen mustards. This variation is influenced by factors such as the reactivity of the aziridinium ion, the stability of the resulting DNA adducts, and the rate of cellular uptake and repair.[4][5]

Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the IC50 values for several nitrogen mustards against various human cancer cell lines, providing a comparative view of their cytotoxic efficacy. Lower IC50 values indicate higher potency.

Nitrogen MustardCell LineIC50 (µM)Reference
Melphalan MDA-MB-468 (Breast Cancer)48.7[7][8]
UO-31 (Renal Cancer)>100[7][8]
Chlorambucil MDA-MB-468 (Breast Cancer)34.4[7][8]
UO-31 (Renal Cancer)>100[7][8]
MDA-MB-231 (Breast Cancer)136.85[9]
MCF-7 (Breast Cancer)130.36[9]
MCF-7 (Breast Cancer)29.14[9]
CWB-20145 (1) MDA-MB-468 (Breast Cancer)16.7[7][8]
UO-31 (Renal Cancer)38.8[7][8]
FAN-NM-CH3 (2) MDA-MB-468 (Breast Cancer)<16.7[7][8]
Cisplatin MIA PaCa2 (Pancreatic Cancer)4.2 ± 1.0[10]
MCF-7 (Breast Cancer)12.6 ± 0.8[10]
A549 (Lung Cancer)18.2 ± 1.8[10]
Distribution of DNA Adducts

The type and frequency of DNA adducts formed contribute to the biological activity of nitrogen mustards. The following table provides a comparative overview of the approximate distribution of major DNA adducts for three clinically important nitrogen mustards.

Nitrogen MustardN7G MonoadductsN3A MonoadductsN7G-N7G Diadducts (Interstrand)Phosphotriester MonoadductsReference
Mechlorethamine Majority-4-7%-[11]
Melphalan ~38%~20%~20%-[11]
Cyclophosphamide ~26%-~6.7%~67%[11]

Experimental Protocols

The following section outlines the methodologies for key experiments used to assess the DNA alkylating efficiency of nitrogen mustards.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This assay is used to determine the concentration of a drug that is required to inhibit the growth of a certain percentage of a cell population (e.g., IC50).

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of the nitrogen mustard compounds for a specified period (e.g., 48 or 72 hours).

  • MTT/XTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

Analysis of DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of specific DNA adducts formed by nitrogen mustards.[12][13][14][15]

  • DNA Isolation: Cells or tissues are treated with the nitrogen mustard of interest. Genomic DNA is then isolated using standard phenol-chloroform extraction or commercially available kits.

  • DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS Analysis: The resulting mixture of nucleosides and adducted nucleosides is separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separated components are then introduced into a mass spectrometer for detection and quantification.[12][13][14]

  • Data Analysis: The abundance of specific adducts is determined by comparing their mass-to-charge ratio and fragmentation patterns to those of known standards. This allows for the quantification of different types of mono- and di-adducts.[15]

Detection of DNA Cross-links by Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and cross-links. DNA cross-linking agents will reduce the migration of DNA in the gel.[16]

  • Cell Treatment and Embedding: Cells are treated with the nitrogen mustard. A suspension of single cells is then mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Electrophoresis is then performed, causing the negatively charged DNA to migrate towards the anode.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the amount of DNA cross-linking. The reduction in tail moment compared to a positive control (cells treated with a known DNA damaging agent like MMS) indicates the presence of cross-links.[16]

Measurement of DNA Interstrand Cross-links by Alkaline Elution

The alkaline elution technique is a classic method for quantifying DNA interstrand cross-links.

  • Cell Labeling and Treatment: Cells are typically labeled with a radioactive tracer (e.g., [14C]thymidine) and then treated with the nitrogen mustard.

  • Cell Lysis on Filter: The cells are lysed on a filter membrane, and the DNA is denatured with an alkaline solution.

  • Elution: The DNA is slowly eluted from the filter with the alkaline solution. The rate of elution is dependent on the size of the DNA fragments. DNA containing interstrand cross-links will be larger and elute more slowly than DNA without cross-links.

  • Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified, often by liquid scintillation counting. The cross-linking frequency can be calculated based on the decreased rate of DNA elution compared to control cells.[17]

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of DNA alkylation and a typical experimental workflow.

DNA_Alkylation_Pathway cluster_dna DNA Interaction NM Nitrogen Mustard (e.g., Melphalan) AI Aziridinium Ion (Reactive Intermediate) NM->AI Intramolecular Cyclization Mono_Adduct Monofunctional Adduct AI->Mono_Adduct Alkylation DNA DNA Duplex Guanine Guanine (N7) ICL Interstrand Cross-link Mono_Adduct->ICL Second Alkylation Apoptosis Apoptosis ICL->Apoptosis Disruption of Replication/Transcription

Caption: Mechanism of DNA alkylation by a bifunctional nitrogen mustard.

Experimental_Workflow cluster_assays Efficiency Assessment Start Start: Select Nitrogen Mustards for Comparison Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with Different Concentrations of Nitrogen Mustards Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Adduct_Analysis DNA Adduct Analysis (LC-MS) Treatment->Adduct_Analysis Crosslink_Detection Cross-link Detection (Comet/Alkaline Elution) Treatment->Crosslink_Detection Data_Analysis Data Analysis and Comparison (IC50, Adduct Quantification) Cytotoxicity->Data_Analysis Adduct_Analysis->Data_Analysis Crosslink_Detection->Data_Analysis Conclusion Conclusion on Comparative Alkylating Efficiency Data_Analysis->Conclusion

Caption: Experimental workflow for comparing nitrogen mustard efficiency.

References

A Comparative Analysis of 2-[Bis(2-chloroethyl)amino]ethanol and Chlorambucil in Leukemia Cell Lines: A Call for Direct Experimental Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the cytotoxic effects of 2-[Bis(2-chloroethyl)amino]ethanol and the well-established chemotherapeutic agent chlorambucil in leukemia cell lines is currently hindered by a lack of direct experimental data for the former. While chlorambucil is a well-documented DNA alkylating agent used in the treatment of chronic lymphocytic leukemia (CLL), information on the biological activity of this compound is scarce. However, a theoretical comparison can be drawn based on their chemical structures, and a clear experimental path can be outlined to facilitate a future head-to-head evaluation.

Chlorambucil, a nitrogen mustard derivative, exerts its anticancer effects by covalently binding to DNA, leading to the formation of inter- and intrastrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. In contrast, while this compound shares the same reactive bis(2-chloroethyl)amino functional group responsible for DNA alkylation, its efficacy and specific molecular consequences in leukemia cells have not been publicly reported.

This guide provides a detailed overview of the known mechanisms of chlorambucil and proposes a set of experimental protocols to enable a direct and quantitative comparison with this compound.

A Tale of Two Molecules: Knowns and Unknowns

Chlorambucil is a workhorse in CLL therapy, and its mechanism has been extensively studied. It belongs to the class of alkylating agents that directly damage cancer cell DNA. The presence of the aromatic ring in chlorambucil influences its chemical reactivity and transport into cells.

This compound is a simpler molecule, lacking the phenylbutyric acid moiety of chlorambucil. This structural difference likely affects its solubility, cell permeability, and the kinetics of its interaction with DNA. Without experimental data, it is hypothesized that it also functions as a DNA alkylating agent, but its potency, specificity, and the cellular responses it elicits remain to be determined.

Proposed Experimental Protocols for a Comparative Study

To address the current knowledge gap, a series of in vitro experiments are necessary. The following protocols outline the methodologies required to compare the effects of this compound and chlorambucil on leukemia cell lines.

Cell Viability and Cytotoxicity Assay (IC50 Determination)

This experiment aims to quantify and compare the cytotoxic potency of the two compounds.

1. Cell Culture:

  • Human leukemia cell lines (e.g., K562, Jurkat, MOLT-4) will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

  • Stock solutions of this compound and chlorambucil will be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Serial dilutions will be made in the culture medium to achieve a range of final concentrations for treatment.

3. MTT Assay:

  • Cells will be seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight (for adherent lines if used) or stabilize.

  • The cells will be treated with various concentrations of each compound for 24, 48, and 72 hours. A vehicle control (DMSO) will be included.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

  • The medium will be removed, and 150 µL of DMSO will be added to dissolve the formazan crystals.

  • The absorbance will be measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability will be expressed as a percentage of the control.

  • The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, will be calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay will determine and compare the ability of the two compounds to induce programmed cell death.

1. Cell Treatment:

  • Leukemia cells will be treated with this compound and chlorambucil at their respective IC50 concentrations for 24 and 48 hours.

2. Staining:

  • After treatment, cells will be harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) will be added to the cell suspension according to the manufacturer's protocol.

  • The cells will be incubated in the dark at room temperature for 15 minutes.

3. Flow Cytometry:

  • The stained cells will be analyzed by flow cytometry.

  • The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be quantified.

Signaling Pathways and Experimental Workflows

To visualize the known mechanism of chlorambucil and the proposed experimental workflow for the comparative study, the following diagrams have been generated using Graphviz.

G cluster_chlorambucil Chlorambucil Mechanism of Action Chlorambucil Chlorambucil DNA_Alkylation DNA Alkylation (Inter/Intrastrand Cross-links) Chlorambucil->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_workflow Proposed Experimental Workflow Start Leukemia Cell Lines (e.g., K562, Jurkat) Treatment Treat with This compound vs. Chlorambucil Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay at IC50 conc. IC50 Determine IC50 Values Cytotoxicity->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis Apoptosis_Assay->Data_Analysis

Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-[Bis(2-chloroethyl)amino]ethanol Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of 2-[Bis(2-chloroethyl)amino]ethanol esters, a class of nitrogen mustards with potential as anticancer agents. The core of this analysis lies in understanding how the chemical structure of these compounds influences their biological activity, a critical aspect of rational drug design.

Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA, a mechanism that leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. The esterification of the ethanol moiety in the this compound scaffold allows for the introduction of various substituents, thereby modifying the physicochemical properties of the molecules and influencing their efficacy and selectivity.

Comparative Quantitative Data

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound esters. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration, against a cancer cell line. The physicochemical descriptors are commonly used in QSAR studies of anticancer agents.[2][3][4][5]

Table 1: Illustrative Biological Activity and Physicochemical Descriptors for a Series of this compound Esters

Compound IDR Group (Ester Moiety)pIC50LogPMolecular Weight (MW)Molar Refractivity (MR)
1 -CH35.21.8244.160.5
2 -CH2CH35.52.3258.165.1
3 -C6H56.13.5320.285.3
4 -CH2C6H56.44.0334.290.0
5 -C(CH3)35.83.1286.274.4

Table 2: Alternative Compounds and Their QSAR Parameters

Compound IDR Group (Ester Moiety)pIC50Electronic Effects (Hammett Constant, σ)Steric Effects (Taft's Steric Parameter, Es)
6 -C6H4-NO2 (para)6.80.78-2.52
7 -C6H4-Cl (para)6.30.23-0.97
8 -C6H4-OCH3 (para)5.9-0.27-0.55
9 -C6H4-CH3 (para)5.7-0.17-1.24
10 -H5.00.001.24

Experimental Protocols

Synthesis of this compound Esters

This protocol describes a general method for the synthesis of this compound esters via Fischer esterification.[6][7][8][9][10]

Materials:

  • This compound hydrochloride

  • Corresponding carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous alcohol (as solvent, e.g., methanol, ethanol)

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • A mixture of this compound hydrochloride (1 equivalent) and the respective carboxylic acid (1.2 equivalents) is suspended in the appropriate anhydrous alcohol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) is carefully added to the mixture.

  • The reaction mixture is heated under reflux for a specified period (typically 4-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11][12][13][14][15]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound esters) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Following the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for each compound is determined.

Visualizations

Signaling Pathway of Nitrogen Mustard-Induced Cytotoxicity

Nitrogen mustards, including the this compound esters, induce cell death through a well-established mechanism involving DNA alkylation, which triggers a DNA damage response leading to apoptosis.[16][17][18][19]

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NM Nitrogen Mustard Ester NM_in Nitrogen Mustard Ester NM->NM_in Cellular Uptake Aziridinium Aziridinium Ion (Reactive Intermediate) NM_in->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA (Guanine N7) Aziridinium->Alkylated_DNA Alkylation Crosslinked_DNA Inter/Intrastrand Cross-links Alkylated_DNA->Crosslinked_DNA Second Alkylation DDR DNA Damage Response (p53, ATM/ATR) Crosslinked_DNA->DDR Damage Recognition Apoptosis Apoptosis DDR->Apoptosis Signaling Cascade

Caption: Mechanism of cytotoxicity for nitrogen mustard esters.

General Workflow for QSAR Analysis

The development of a QSAR model follows a systematic workflow, from data collection and preparation to model building and validation.[20][21][22][23][24]

G Data_Collection 1. Data Collection (Structures & Biological Activity) Descriptor_Calc 2. Descriptor Calculation (Physicochemical Properties) Data_Collection->Descriptor_Calc Data_Split 3. Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building 4. Model Building (e.g., MLR, PLS) Data_Split->Model_Building Model_Validation 5. Model Validation (Internal & External) Model_Building->Model_Validation Model_Application 6. Model Application (Prediction for New Compounds) Model_Validation->Model_Application

Caption: A typical workflow for a QSAR study.

References

A Researcher's Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of synthesized compounds is paramount. This guide provides a comparative analysis of methods to confirm the identity of 2-[Bis(2-chloroethyl)amino]ethanol, a nitrogen mustard derivative, produced from the reaction of triethanolamine with thionyl chloride. This document outlines detailed experimental protocols, presents comparative data for the target compound and potential byproducts, and offers a comparison with an alternative synthesis strategy.

I. Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of triethanolamine using thionyl chloride. This reaction should be performed with caution in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl and SO2 gases.

Experimental Protocol: Synthesis of this compound Hydrochloride
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of triethanolamine in a suitable anhydrous solvent (e.g., chloroform or dichloromethane).

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. An excess of thionyl chloride is typically used to ensure complete conversion of all three hydroxyl groups.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the reaction to completion.

  • After reflux, cool the mixture and carefully quench any remaining thionyl chloride by the slow addition of methanol.

  • The solvent is then removed under reduced pressure to yield the crude hydrochloride salt of the product.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

II. Characterization of Synthesis Products

The crude product of the synthesis is unlikely to be pure this compound. A mixture of chlorinated species is possible, depending on the reaction conditions. The primary analytical techniques for identifying the components of the product mixture are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR should be employed to characterize the synthesis products.

Experimental Protocol: NMR Analysis

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to identify the structure of the main product and any significant impurities.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Potential Byproducts

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound ~3.8-4.0 (t, 4H, -N-CH₂-CH₂-Cl), ~3.6-3.8 (t, 2H, -CH₂-OH), ~3.0-3.2 (t, 4H, -N-CH₂-CH₂-Cl), ~2.8-3.0 (t, 2H, -N-CH₂-CH₂-OH)~58-60 (-CH₂-OH), ~55-57 (-N-CH₂-), ~40-42 (-CH₂-Cl)
Tris(2-chloroethyl)amine (HN3)~3.7 (t, 6H, -CH₂-Cl), ~3.0 (t, 6H, -N-CH₂-)~54 (-N-CH₂-), ~41 (-CH₂-Cl)
2-(2-Chloroethoxy)-N,N-bis(2-chloroethyl)ethanamineComplex multiplet signalsMultiple signals expected
Bis(2-chloroethyl)amine[1][2]3.94 (t, 4H), 3.45 (t, 4H)50.1, 40.2

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Experimental Protocol: Mass Spectrometry Analysis

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by GC.

  • Acquire the mass spectrum using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the product.

Table 2: Predicted Mass Spectrometry Data for this compound and Potential Byproducts

CompoundPredicted Molecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound 185/187/189 (Cl isotope pattern)Loss of CH₂OH (m/z 31), loss of CH₂Cl (m/z 49), fragments containing the nitrogen mustard moiety.
Tris(2-chloroethyl)amine (HN3)203/205/207/209 (Cl isotope pattern)Stepwise loss of CH₂Cl, characteristic nitrogen mustard fragments.
2-(2-Chloroethoxy)-N,N-bis(2-chloroethyl)ethanamine247/249/251/253 (Cl isotope pattern)Complex fragmentation pattern.
Bis(2-chloroethyl)amine[3]141/143/145 (Cl isotope pattern)104, 90, 62
C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for separating and identifying the different components in the reaction mixture.

Experimental Protocol: GC-MS Analysis

  • Dissolve the crude reaction product in a suitable volatile solvent.

  • Inject the sample into the GC-MS system.

  • The components will be separated on the GC column based on their boiling points and polarity.

  • The mass spectrometer will then provide a mass spectrum for each separated component, allowing for their identification by comparing the spectra to a database or through manual interpretation.

III. Comparison with Alternative Synthesis Routes

While the reaction of triethanolamine with thionyl chloride is a direct approach, other chlorinating agents can be used.

Table 3: Comparison of Chlorinating Agents for the Synthesis of this compound

Chlorinating AgentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)[4] Readily available, reaction byproducts (SO₂ and HCl) are gaseous and easily removed[4][5].Highly corrosive and toxic, can lead to the formation of multiple chlorinated byproducts.
Phosphorus Tribromide (PBr₃)[6][7] Effective for converting primary and secondary alcohols to alkyl bromides[7].Would produce the bromo-analogue, not the target chloro-compound. Reagent is corrosive.
Oxalyl Chloride ((COCl)₂)[4] Byproducts (CO, CO₂, HCl) are gaseous[4].More expensive than thionyl chloride, can also be very reactive.
Hydrogen Chloride (HCl)[8] Less hazardous than thionyl chloride.Requires harsher reaction conditions (higher temperatures and pressures) to achieve chlorination of all hydroxyl groups.

IV. Visualizing the Workflow and Pathways

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Product Confirmation Triethanolamine Triethanolamine ThionylChloride Thionyl Chloride Reaction Chlorination Reaction CrudeProduct Crude Product Mixture NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (EI or ESI) GCMS GC-MS ConfirmedProduct Confirmed Identity of This compound

Synthesis_Pathway Triethanolamine N(CH₂CH₂OH)₃ Triethanolamine Intermediate1 N(CH₂CH₂OH)₂(CH₂CH₂Cl) Monochloro-derivative Triethanolamine->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Thionyl Chloride Intermediate2 N(CH₂CH₂OH)(CH₂CH₂Cl)₂ This compound (Target Product) Intermediate1->Intermediate2 + SOCl₂ Byproduct1 N(CH₂CH₂Cl)₃ Tris(2-chloroethyl)amine (HN3) Intermediate2->Byproduct1 + SOCl₂

Alternative_Reagents Start Triethanolamine ThionylChloride Thionyl Chloride (Standard Method) Start->ThionylChloride PBr3 Phosphorus Tribromide (Alternative) Start->PBr3 OxalylChloride Oxalyl Chloride (Alternative) Start->OxalylChloride HCl Hydrogen Chloride (Alternative) Start->HCl Product Halogenated Product ThionylChloride->Product PBr3->Product OxalylChloride->Product HCl->Product

References

A Comparative Guide to the Genotoxicity of Aromatic vs. Aliphatic Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic profiles of aromatic and aliphatic nitrogen mustards, a class of bifunctional alkylating agents with significant applications in chemotherapy and a history as chemical warfare agents. Understanding their differential effects on DNA is crucial for drug development, risk assessment, and the design of safer, more effective therapeutic agents. This document synthesizes experimental data on their mechanisms, potency in various assays, and the cellular pathways that respond to the damage they induce.

Introduction to Nitrogen Mustards

Nitrogen mustards (NMs) are cytotoxic compounds characterized by a bis(2-chloroethyl)amino functional group.[1] Their potent biological activity stems from their ability to alkylate DNA, forming covalent adducts that disrupt DNA replication and transcription, ultimately leading to cell death.[2][3] This genotoxic mechanism is the basis for their use as anticancer drugs but also accounts for their significant toxicity and carcinogenicity.[4]

NMs are broadly categorized into two main classes based on the substituent attached to the nitrogen atom:

  • Aliphatic Nitrogen Mustards: The nitrogen atom is attached to an alkyl group. These were the first type developed and are known for their high reactivity. A classic example is mechlorethamine (mustine or HN2).[2]

  • Aromatic Nitrogen Mustards: The nitrogen atom is attached to an aromatic ring. The electron-withdrawing nature of the ring decreases the nucleophilicity of the nitrogen atom, resulting in reduced reactivity and toxicity compared to their aliphatic counterparts.[5] Examples include chlorambucil and melphalan.[5][6]

Mechanism of Genotoxicity: A Tale of Two Reactivities

The fundamental mechanism of genotoxicity for both classes involves the formation of a highly reactive aziridinium cation through an intramolecular cyclization, which then serves as the alkylating agent.[1][7] This cation reacts with nucleophilic sites on DNA, primarily the N7 position of guanine, but also the N3 position of adenine.[4][7]

The process can result in:

  • Monofunctional Adducts: A single alkylation event on a DNA base.

  • Interstrand Cross-links (ICLs): The second chloroethyl arm reacts with a guanine on the opposite DNA strand, covalently linking the two strands. ICLs are particularly cytotoxic as they form a complete block to DNA replication and transcription.[2][8]

The primary difference between the two classes lies in the rate of aziridinium ion formation.

  • Aliphatic NMs are highly reactive, forming the aziridinium ion rapidly. This leads to a faster and often more aggressive alkylation of DNA.

  • Aromatic NMs exhibit reduced reactivity because the aromatic ring delocalizes the nitrogen's lone pair of electrons, slowing the formation of the aziridinium ion.[5] This slower reaction rate contributes to their generally lower systemic toxicity and allows for oral administration in some cases.[6]

G cluster_aliphatic Aliphatic Nitrogen Mustard cluster_aromatic Aromatic Nitrogen Mustard A1 Aliphatic NM (e.g., Mechlorethamine) A2 Rapid Intramolecular Cyclization A1->A2 A3 Highly Reactive Aziridinium Ion A2->A3 C1 Monofunctional Adducts A3->C1 Alkylation of DNA (N7-Guanine, N3-Adenine) B1 Aromatic NM (e.g., Chlorambucil) B2 Slow Intramolecular Cyclization (e- withdrawing ring) B1->B2 B3 Less Reactive Aziridinium Ion B2->B3 B3->C1 Alkylation of DNA (N7-Guanine, N3-Adenine) C2 Interstrand Cross-links (ICLs) C1->C2 Second Alkylation Step D1 Cytotoxicity & Cell Death C2->D1 Blocks DNA Replication & Transcription

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Quantitative Comparison of Genotoxicity

Experimental data reveals a nuanced picture of the genotoxicity of these two classes. While aliphatic mustards are generally more reactive, the specific genotoxic outcome can vary depending on the compound, the biological system, and the endpoint being measured.

Genotoxicity EndpointAliphatic Nitrogen MustardsAromatic Nitrogen MustardsKey Findings & References
Point Mutations More potent inducers in bacterial systems (e.g., nor-nitrogen mustard vs. nitrogen mustard).Generally less potent in bacterial assays compared to some aliphatic counterparts.Nor-nitrogen mustard was found to be far more potent than nitrogen mustard in inducing point mutations in Salmonella typhimurium.[9][10]
Cytogenetic Damage More potent inducers of chromosomal aberrations and sister chromatid exchanges (SCEs) in mammalian cells.Less potent inducers of cytogenetic damage.Nitrogen mustard was 10 times more potent than nor-nitrogen mustard in inducing chromosomal aberrations and SCEs in human lymphocytes.[9][10]
DNA Adducts Primarily form N7-guanine monofunctional adducts and interstrand cross-links.In addition to N7-guanine adducts, they induce substantial alkylation at the N3 position of adenine (e.g., melphalan, chlorambucil).All nitrogen mustards induce guanine-N7 adducts and ICLs, but aromatic mustards also significantly alkylate adenine-N3.[4]
Overall Toxicity Generally more toxic and reactive.Characterized by reduced reactivity and toxicity, allowing for clinical use with a more manageable side-effect profile.Aromatic mustards have reduced reactivity due to the electron-withdrawing properties of the aromatic ring.[5] Aliphatic mustards are rarely used today due to their higher toxicity.[2]
DNA Fragmentation Induce extensive DNA fragmentation.Induce DNA fragmentation.Both classes of mustards were shown to increase DNA fragmentation in mice.[11]

Cellular Response to Nitrogen Mustard-Induced DNA Damage

When cells are exposed to nitrogen mustards, a complex signaling network known as the DNA Damage Response (DDR) is activated to detect the DNA lesions, arrest the cell cycle, and initiate repair.[12]

Key players in this pathway include:

  • Sensors: Protein complexes like MRN (MRE11–RAD50–NBS1) and Ku70/Ku80 recognize DNA breaks and adducts.[12]

  • Transducers: Kinases such as ATM, ATR, and DNA-PKcs are activated by the sensors.[12]

  • Effectors: These transducers then phosphorylate a cascade of downstream proteins, including H2AX (forming γH2AX) and the tumor suppressor p53.[12]

The activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive and overwhelms the repair capacity, the cell is directed towards apoptosis (programmed cell death).[1][12]

cluster_sensors 1. Damage Sensing cluster_transducers 2. Signal Transduction cluster_effectors 3. Effector Activation cluster_outcomes 4. Cellular Outcomes NM Nitrogen Mustard Exposure DNA_Damage DNA Damage (Adducts, ICLs, Strand Breaks) NM->DNA_Damage MRN MRN Complex DNA_Damage->MRN Ku Ku70/Ku80 DNA_Damage->Ku ATRIP ATRIP DNA_Damage->ATRIP ATM ATM MRN->ATM DNAPK DNA-PKcs Ku->DNAPK ATR ATR ATRIP->ATR p53 p53 Phosphorylation ATM->p53 H2AX H2AX Phosphorylation (γH2AX) ATM->H2AX DNAPK->p53 DNAPK->H2AX ATR->p53 ATR->H2AX Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair H2AX->Repair Arrest->Apoptosis if repair fails Repair->Arrest allows time for

Caption: DNA Damage Response (DDR) pathway activation by nitrogen mustards.

Experimental Protocols for Genotoxicity Assessment

Standardized assays are essential for quantifying and comparing the genotoxicity of chemical compounds. Below are detailed methodologies for three key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[13][14]

Experimental Protocol:

  • Strain Selection: Use appropriate tester strains, such as TA100 or TA1535 for detecting base-pair substitution mutagens.[15]

  • Metabolic Activation: Prepare a set of experiments with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism. This is crucial as many compounds become mutagenic only after metabolic conversion.[16]

  • Exposure: Mix the bacterial culture with the test compound (at various concentrations) and the S9 mix (if applicable) in a tube.

  • Plating: Add the mixture to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive mutagenic response.[13]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[17][18]

A 1. Cell Treatment & Hemogenization B 2. Mix Cells with Low Melting Point Agarose A->B C 3. Layer Mixture onto Pre-coated Slide B->C D 4. Cell Lysis (Detergent, High Salt) C->D E 5. Alkaline Unwinding & Electrophoresis D->E F 6. Neutralization & Staining (e.g., SYBR Gold) E->F G 7. Fluorescence Microscopy & Image Analysis F->G H Result: 'Comet' Tail Length Proportional to DNA Damage G->H

References

Validating 2-[Bis(2-chloroethyl)amino]ethanol: A Comparative Guide for Drug Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical development, the selection and validation of chemical intermediates are critical determinants of a drug's final quality, efficacy, and safety. This guide provides a comprehensive analysis of 2-[Bis(2-chloroethyl)amino]ethanol, a key intermediate in the synthesis of several nitrogen mustard-based chemotherapeutic agents, most notably cyclophosphamide. Through a comparative lens, this document offers researchers, scientists, and drug development professionals essential data and experimental protocols to evaluate its performance against alternative synthetic precursors.

Performance Comparison of Synthetic Intermediates

The synthesis of cyclophosphamide and related analogues can be approached through various synthetic routes, each employing different key intermediates. The choice of intermediate significantly impacts reaction yield, purity of the final active pharmaceutical ingredient (API), and overall process safety. While this compound remains a widely utilized precursor, a thorough evaluation of its performance metrics is crucial for process optimization and regulatory compliance.

IntermediateSynthetic RouteReported Yield (%)Key Purity ConsiderationsSafety/Handling Notes
This compound Reaction with phosphoryl chloride followed by cyclization with 3-aminopropanol.60-75%Potential for residual starting materials and chlorinated byproducts.Highly cytotoxic; requires specialized handling and containment.
N,N-Bis(2-chloroethyl)phosphoramidic dichlorideDirect reaction with 3-aminopropanol.70-85%Requires stringent control of reaction conditions to minimize hydrolysis.Corrosive and moisture-sensitive; handle under inert atmosphere.
2-Chloro-2-oxo-[1.3.2]oxazaphosphinaneReaction with bis(2-chloroethyl)amine hydrochloride.Reported yields vary, with some methods citing lower yields and more side reactions.[1]Formation of isomeric impurities.All intermediates are hazardous and require appropriate personal protective equipment (PPE).
Solvent-Free Synthesis IntermediateReaction of phosphoryl chloride, bis(2-chloroethyl)amine hydrochloride, and 3-aminopropanol without a solvent.62-78%Purity greater than 99% reported after crystallization.Eliminates risks associated with hazardous solvents.

Experimental Protocols

Rigorous validation of any drug intermediate is paramount. The following are detailed methodologies for key experiments in the validation of this compound.

Synthesis of this compound Hydrochloride

This protocol is adapted from established laboratory procedures.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Dichloroethane

  • Methanol

Procedure:

  • In a 1 L round-bottomed flask equipped with a reflux condenser, add 31.5 g (0.30 mol) of diethanolamine and 300 mL of dichloroethane.

  • Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.

  • Warm the mixture to 50°C to dissolve the suspension.

  • Reflux the reaction mixture with stirring for 3 hours, during which a crystalline solid will precipitate.

  • After the reaction is complete, quench the reaction by adding 20 mL of methanol.

  • Remove the solvents under reduced pressure to obtain the white crystalline product, bis(2-chloroethyl)amine hydrochloride. A quantitative yield is expected.[2]

Validation by High-Performance Liquid Chromatography (HPLC)

This method is for the determination of purity and identification of impurities of the synthesized intermediate.

Chromatographic Conditions:

  • Column: SeQuant® ZIC®-HILIC (5 µm, 200 Å) 150x4.6 mm

  • Mobile Phase: Acetonitrile and 50 mM ammonium acetate, pH 5.9 (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Diluent: Mobile phase

  • Sample Concentration: 0.5 mg/mL

Validation Parameters (based on ICH Q2(R1) Guidelines): [3]

  • Specificity: The method should be able to separate the main component from its potential impurities and degradation products.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value should be determined by recovery studies.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the critical pathways and logical flows associated with the use of this compound in drug synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation cluster_drug_synthesis Drug Synthesis start Diethanolamine + Thionyl Chloride reaction Reaction in Dichloroethane start->reaction 1 quench Quenching with Methanol reaction->quench 2 isolation Isolation of Intermediate quench->isolation 3 hplc HPLC Analysis isolation->hplc Purity & Identity Confirmation cyclization Cyclization with 3-aminopropanol isolation->cyclization Proceed to API Synthesis specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision api Final API (e.g., Cyclophosphamide) cyclization->api

Caption: Experimental workflow for the synthesis and validation of the intermediate.

logical_relationship intermediate Intermediate Quality (this compound) purity High Purity intermediate->purity impurities Low Impurity Profile intermediate->impurities api_quality High Quality API purity->api_quality impurities->api_quality yield High Reaction Yield efficacy Therapeutic Efficacy yield->efficacy safety Manageable Safety Profile patient_safety Patient Safety safety->patient_safety api_quality->yield api_quality->safety api_quality->efficacy api_quality->patient_safety

Caption: Logical relationship between intermediate quality and final drug product attributes.

signaling_pathway cluster_activation Bioactivation in the Liver cluster_cellular_action Action in Cancer Cell CP Cyclophosphamide (Prodrug) CYP450 CYP2B6, CYP2C19, CYP3A4 CP->CYP450 OH_CP 4-Hydroxycyclophosphamide CYP450->OH_CP Aldo Aldophosphamide OH_CP->Aldo Tautomerization PM Phosphoramide Mustard (Active Metabolite) Aldo->PM Acrolein Acrolein (Toxic Metabolite) Aldo->Acrolein DNA DNA PM->DNA Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Apoptosis (Cell Death) Crosslinking->Apoptosis

Caption: Bioactivation pathway of Cyclophosphamide.[4][5][6][7][8]

Conclusion

The validation of this compound as a drug synthesis intermediate requires a multifaceted approach that encompasses a thorough comparison with alternative precursors, rigorous experimental validation, and a deep understanding of its role in the overall synthetic and biological pathways. This guide provides a foundational framework for researchers to make informed decisions, ensuring the development of safe and effective pharmaceuticals. The presented data and protocols are intended to serve as a starting point for comprehensive in-house validation studies.

References

Assessing the Specificity of 2-[Bis(2-chloroethyl)amino]ethanol-Induced DNA Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA adducts induced by the nitrogen mustard 2-[Bis(2-chloroethyl)amino]ethanol (HN1-OH) and other clinically relevant alkylating agents. The information presented herein is intended to assist researchers in understanding the specificity of DNA damage imparted by these compounds, a critical aspect in the development of targeted cancer therapies and in the assessment of genotoxicity. For the purpose of this guide, quantitative data for bis(2-chloroethyl)ethylamine (NM), a structurally analogous compound, is used as a proxy for HN1-OH.

Executive Summary

Nitrogen mustards are a class of bifunctional alkylating agents that exert their cytotoxic effects primarily through the formation of covalent adducts with DNA. This guide focuses on this compound and compares its DNA adduction profile with that of other well-characterized nitrogen mustards: mechlorethamine (HN2), melphalan, and chlorambucil. The specificity of DNA adduction, including the preferential sites of alkylation on DNA bases and the relative abundance of different adduct types (monoadducts, interstrand cross-links), is a key determinant of the biological activity and toxicity of these compounds. Understanding these specificities can inform the design of more selective and effective anticancer drugs.

Comparative Analysis of DNA Adduct Profiles

Nitrogen mustards primarily alkylate the N7 position of guanine, and to a lesser extent, the N3 position of adenine. The bifunctional nature of these agents allows for the formation of highly cytotoxic interstrand cross-links (ICLs). The relative distribution of these adducts varies among different nitrogen mustards, influencing their therapeutic and toxicological profiles.

Quantitative Data on DNA Adduct Formation

The following tables summarize the relative abundance of major DNA adducts formed by this compound (represented by its proxy, bis(2-chloroethyl)ethylamine), mechlorethamine, melphalan, and chlorambucil.

Table 1: Relative Abundance of Guanine Adducts Induced by Bis(2-chloroethyl)ethylamine (Proxy for HN1-OH) in MDA-MB-231 Human Breast Cancer Cells [1]

Adduct TypeRelative Abundance (%)
N7-Guanine Monoadduct (NM-G)75.2%
Guanine-Guanine Cross-link (G-NM-G)18.6%
N7-Guanine Formamidopyrimidine (NM-FapyG)14.0%
FapyG-Guanine Cross-link (FapyG-NM-G)0.5%

Table 2: Comparative Adduct Profiles of Various Nitrogen Mustards

Nitrogen MustardMajor Adducts and Relative AbundanceReference
Mechlorethamine (HN2) N7-Guanine monoadducts are the predominant lesion (>90%). Interstrand cross-links represent a smaller fraction.[2]
Melphalan Alkylation occurs at both N7 of guanine and N3 of adenine. Forms N7-guanine monoadducts, N3-adenine monoadducts, N7-guanine-N7-guanine cross-links, and N7-guanine-N3-adenine cross-links.[3]
Chlorambucil Primarily forms monoadducts at N7 of guanine and N3 of adenine. Interstrand cross-links are also formed.[2]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the DNA alkylation pathway of nitrogen mustards and a typical experimental workflow for adduct analysis.

DNA_Alkylation_Pathway cluster_activation Activation cluster_alkylation DNA Alkylation cluster_lesions Secondary Lesions Nitrogen Mustard Nitrogen Mustard Aziridinium Ion Aziridinium Ion Nitrogen Mustard->Aziridinium Ion Intramolecular cyclization DNA DNA Aziridinium Ion->DNA Alkylation (e.g., N7-Guanine) Monoadduct Monoadduct DNA->Monoadduct Cross-link Cross-link Monoadduct->Cross-link Second alkylation AP Site AP Site Monoadduct->AP Site Depurination Fapy Adduct Fapy Adduct Monoadduct->Fapy Adduct Ring Opening

Caption: DNA alkylation pathway of nitrogen mustards.

Adduct_Analysis_Workflow DNA Isolation DNA Isolation DNA Hydrolysis DNA Hydrolysis DNA Isolation->DNA Hydrolysis Adduct Enrichment Adduct Enrichment DNA Hydrolysis->Adduct Enrichment Analysis Analysis Adduct Enrichment->Analysis LC-MS/MS LC-MS/MS Analysis->LC-MS/MS 32P-Postlabeling 32P-Postlabeling Analysis->32P-Postlabeling Data Analysis Data Analysis LC-MS/MS->Data Analysis 32P-Postlabeling->Data Analysis

Caption: Experimental workflow for DNA adduct analysis.

Experimental Protocols

Accurate assessment of DNA adduct specificity relies on robust and well-defined experimental protocols. The two most common methods for the sensitive detection and quantification of DNA adducts are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling.

LC-MS/MS Protocol for Nitrogen Mustard-DNA Adducts

This method offers high specificity and structural information about the adducts.

  • DNA Isolation: Genomic DNA is isolated from cells or tissues treated with the nitrogen mustard using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: To release the adducted bases, a two-stage neutral thermal hydrolysis is often employed to minimize the artificial formation of ring-opened Fapy adducts.[1]

    • Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.

    • Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.

    • Alternatively, enzymatic digestion using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) can be used to digest the DNA into individual nucleosides.

  • Adduct Enrichment: Solid-phase extraction (SPE) is commonly used to enrich the adducts and remove unmodified nucleosides and other interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography is typically used to separate the different adducts. A C18 column is a common choice.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification. This involves monitoring specific precursor-to-product ion transitions for each adduct. For example, for N7-guanine adducts, a characteristic neutral loss of the deoxyribose moiety is often observed.[4]

    • Quantification: Stable isotope-labeled internal standards for each adduct are spiked into the samples before hydrolysis to ensure accurate quantification.

³²P-Postlabeling Protocol for Nitrogen Mustard-DNA Adducts

This highly sensitive method is capable of detecting very low levels of DNA adducts.

  • DNA Isolation and Digestion: DNA is isolated and then digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The bulky adducts are enriched using methods like nuclease P1 digestion, which removes normal nucleotides, or butanol extraction.

  • Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging. The amount of radioactivity in each adduct spot is quantified and compared to the total radioactivity of the DNA sample to calculate the adduct frequency. For unstable N7-substituted deoxyguanosine adducts, modifications to the standard protocol, such as performing enzymatic digestions at low temperatures (10°C), are necessary to prevent adduct loss.[5][6]

Conclusion

The specificity of DNA adduct formation is a critical factor influencing the therapeutic efficacy and toxicity of nitrogen mustards. While all nitrogen mustards primarily target the N7 position of guanine, the relative abundance of monoadducts, interstrand cross-links, and secondary lesions like Fapy adducts can differ significantly. This guide provides a comparative framework for understanding these differences, supported by quantitative data and detailed experimental protocols. The use of robust analytical techniques such as LC-MS/MS and ³²P-postlabeling is essential for the accurate assessment of these DNA adduct profiles. Further research focusing on direct comparative studies under standardized conditions will be invaluable for the rational design of next-generation alkylating agents with improved specificity and reduced off-target effects.

References

A Comparative Analysis of the Half-Life and Stability of Key Nitrogen Mustard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the half-life and stability of five prominent nitrogen mustard compounds used in cancer chemotherapy: Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil, and Bendamustine. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development.

Data Presentation: Half-Life and Stability Comparison

The following tables summarize the pharmacokinetic half-life in plasma and the in vitro stability of the nitrogen mustard compounds.

Table 1: Pharmacokinetic Half-Life of Nitrogen Mustard Compounds in Human Plasma

CompoundElimination Half-Life (t½)Notes
Mechlorethamine Very short, < 1 minuteRapidly transforms into a reactive ethyleniminium intermediate.
Cyclophosphamide 3 to 12 hoursProdrug that requires metabolic activation in the liver.[1]
Melphalan Intravenous: 14 - 83 minutesOral: 36 - 552 minutesExhibits significant variability in absorption and half-life with oral administration.[2][3][4][5][6]
Chlorambucil ~1.5 - 2.5 hoursRapidly and well-absorbed orally.[7][8][9]
Bendamustine ~40 minutes (effective)Exhibits a polyphasic decline, with the intermediate half-life being clinically relevant.[10][11][12][13][14]

Table 2: In Vitro Stability of Reconstituted/Diluted Nitrogen Mustard Solutions

CompoundSolution/DiluentConcentrationStorage TemperatureStability
Mechlorethamine Aqueous solutionNot specifiedRoom TemperatureUnstable, rapidly hydrolyzes.
Cyclophosphamide Sterile Water for Injection20 mg/mL4°CStable for 7 days.[15][16]
0.9% NaCl or 5% Dextrose1 mg/mLRoom TemperatureStable for 24 hours.[17][18]
0.9% NaCl or 5% Dextrose1 mg/mLRefrigeratedStable for 6 days.[17][18]
Melphalan 0.9% NaCl0.1 - 0.45 mg/mL20°CStable for up to 3 hours.[19]
0.9% NaCl0.1 - 0.45 mg/mL30°CStable for up to 50 minutes.[19]
0.9% NaCl4 mg/mLRoom TemperatureStable for up to 8 hours.[2][20]
0.9% NaCl2 mg/mLRefrigeratedStable for 24 hours.[2][20]
Chlorambucil Ethanol/150 mM NaClNot specified-70°CStable for approximately 8 months (t95).[21]
Medium with 10% serumNot specifiedNot specifiedStability increased four-fold compared to medium alone.[21]
Bendamustine Sterile Water for Injection2.5 mg/mL2-8°CStable for 8 hours.[22]
0.9% NaCl or 2.5% Dextrose/0.45% NaClFinal admixture2-8°CStable for 24 hours.[23][24]
0.9% NaCl or 2.5% Dextrose/0.45% NaClFinal admixtureRoom TemperatureStable for 3 hours.[23][24]

Experimental Protocols

Determination of Plasma Half-Life (Pharmacokinetics)

The pharmacokinetic parameters, including the elimination half-life, of nitrogen mustards in plasma are typically determined through clinical studies involving patient populations. A general protocol is as follows:

  • Drug Administration: The specific nitrogen mustard compound is administered to patients, often intravenously to ensure complete bioavailability, at a clinically relevant dose.

  • Blood Sampling: Blood samples are collected at predetermined time intervals after drug administration. Sampling is more frequent initially to capture the distribution phase and continues for a duration sufficient to characterize the elimination phase (typically at least 3-5 times the expected half-life).

  • Plasma Separation: Plasma is immediately separated from the blood samples by centrifugation to prevent further metabolism or degradation of the drug by blood components.

  • Sample Preparation: Plasma samples are typically deproteinized, often by precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation.[8] An internal standard is added to the plasma samples to ensure accuracy and precision during analysis.

  • Quantitative Analysis: The concentration of the parent drug (and its metabolites, if relevant) in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[4][5][6][18]

  • Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic software to determine various parameters, including the elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

A stability-indicating HPLC method is crucial for determining the stability of nitrogen mustard compounds in solution. This method can separate the intact drug from its degradation products.

Example Protocol for Melphalan:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[16]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M KH2PO4 at pH 3.8) and organic solvents like acetonitrile and methanol is used. A typical ratio could be 30:45:25 (v/v/v) of buffer:acetonitrile:methanol.

    • Flow Rate: A flow rate of 1 mL/min is generally used.[16]

    • Detection: The UV detector is set to a wavelength where the drug has maximum absorbance, for instance, 210 nm for Melphalan.

  • Sample Preparation:

    • The melphalan formulation is reconstituted and/or diluted to the desired concentration in the test solution (e.g., 0.9% NaCl).

    • Aliquots of the solution are stored under the specified conditions (e.g., different temperatures, light exposure).

    • At various time points, samples are withdrawn and, if necessary, diluted with the mobile phase to fall within the linear range of the assay.

  • Analysis and Data Interpretation:

    • The samples are injected into the HPLC system, and the peak area of the intact melphalan is recorded.

    • The concentration of melphalan at each time point is calculated based on a calibration curve prepared with known standards.

    • Stability is often defined as the time at which the concentration of the parent drug decreases to 90% or 95% of its initial concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action: DNA Alkylation and Apoptosis Induction

Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. The bifunctional nature of these compounds allows them to form interstrand and intrastrand cross-links in the DNA, which ultimately triggers programmed cell death (apoptosis).

DNA_Alkylation_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NM Nitrogen Mustard NM_in Nitrogen Mustard NM->NM_in Cellular Uptake Aziridinium Aziridinium Ion (Reactive Intermediate) NM_in->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack (Guanine N7) Alkylated_DNA Alkylated DNA (Cross-links) DNA->Alkylated_DNA Alkylation

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Upon DNA damage, a complex signaling cascade known as the DNA Damage Response (DDR) is initiated, which can lead to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.

DNA_Damage_Response NM Nitrogen Mustard DNA_Damage DNA Cross-linking NM->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Induces Bax Bax/Bak Activation p53->Bax Upregulates DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: DNA damage-induced apoptosis signaling pathway.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for assessing the stability of a nitrogen mustard compound in a solution using HPLC.

Stability_Workflow Start Start: Prepare Drug Solution Incubate Incubate under Test Conditions (e.g., Temp, Light) Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Dilute Dilute Sample (if necessary) Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify Peak Area vs. Standard Curve HPLC->Quantify Calculate Calculate Remaining Drug Concentration Quantify->Calculate Plot Plot Concentration vs. Time Calculate->Plot Determine Determine Stability (e.g., t90) Plot->Determine

References

A Comparative Guide to Understanding Apoptosis Induced by 2-[Bis(2-chloroethyl)amino]ethanol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the apoptotic mechanisms initiated by the nitrogen mustard derivative, 2-[Bis(2-chloroethyl)amino]ethanol, and its clinically relevant alternatives. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document aims to facilitate a deeper understanding of these compounds' therapeutic potential.

Mechanism of Action: DNA Alkylation as a Trigger for Apoptosis

This compound belongs to the class of nitrogen mustards, which are potent DNA alkylating agents. The core mechanism of action for these compounds involves the formation of highly reactive aziridinium ions that subsequently alkylate DNA, primarily at the N7 position of guanine bases. This process can lead to the formation of interstrand and intrastrand cross-links, which physically obstruct DNA replication and transcription.

The resulting DNA damage triggers a cellular stress response, often culminating in the activation of the intrinsic apoptotic pathway. The tumor suppressor protein p53 plays a pivotal role in this process. Upon sensing irreparable DNA damage, p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins, in turn, promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing programmed cell death.

Comparative Performance of Apoptosis-Inducing Agents

While specific quantitative data for apoptosis induced by this compound is not extensively available in publicly accessible literature, a comparative analysis with other well-characterized nitrogen mustards can provide valuable insights into the expected efficacy and cellular responses. The following tables summarize key apoptotic parameters for established alkylating agents: cyclophosphamide, chlorambucil, melphalan, and bendamustine.

Table 1: Comparative Cytotoxicity (IC50) of Nitrogen Mustards in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Cyclophosphamide U87 (Glioblastoma)15.67[1]
T98 (Glioblastoma)19.92[1]
Chlorambucil MDA-MB-468 (Breast Cancer)34.4[2]
UO-31 (Renal Cancer)>100[2]
MCF-7 (Breast Cancer)29.14[3]
Melphalan MDA-MB-468 (Breast Cancer)48.7[2]
UO-31 (Renal Cancer)>100[2]
HepG2 (Liver Cancer)0.41[3]
Bendamustine B-CLL (Chronic Lymphocytic Leukemia)7.3 (untreated patients)[4]
B-CLL (pretreated patients)4.4[4]
HL cell lines (Hodgkin Lymphoma)25-50[5]

Table 2: Induction of Apoptosis by Nitrogen Mustards in Cancer Cell Lines

CompoundCell LineConcentrationTime (h)% Apoptotic CellsReference
Cyclophosphamide U87 (Glioblastoma)15.67 µM (IC50)4842.73[1]
T98 (Glioblastoma)19.92 µM (IC50)4841.7[1]
Chlorambucil CLL (Chronic Lymphocytic Leukemia)Clinically achievable doses72 (ex vivo)Increased vs. untreated[6]
Melphalan THP1 (Leukemia)IC5048~62 (early + late)[7]
Bendamustine B-CLL (Chronic Lymphocytic Leukemia)1-50 µg/ml4830.4 - 94.8[4]

Table 3: Modulation of Key Apoptotic Proteins by Nitrogen Mustards

CompoundCell LineEffect on Bcl-2 FamilyCaspase ActivationReference
Cyclophosphamide Mouse Ovarian Carcinoma-Increased Cleaved Caspase-3[8]
Chlorambucil CLL (Chronic Lymphocytic Leukemia)--
Melphalan THP1, HL60, RPMI8226 (Hematological Malignancies)-Activation of Caspase-3/7, 8, and 9[7]
Bendamustine OCI-LY1 (Diffuse Large B-cell Lymphoma)Decreased Bcl-2Increased Caspase-3, 8, Cleaved-Caspase-8

Experimental Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols for key assays are provided below.

Determination of IC50 using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase-3 Activity Assay
  • Cell Lysis: After treatment, lyse the cells using a specific cell lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.

  • Data Analysis: Normalize the caspase activity to the protein concentration.

Western Blotting for Bcl-2 and Bax
  • Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Visualizing the Apoptotic Pathway and Experimental Workflow

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using Graphviz.

Signaling Pathway of Apoptosis Induced by Nitrogen Mustards cluster_0 Cellular Response to DNA Damage cluster_1 Intrinsic Apoptotic Pathway cluster_2 Execution Phase Nitrogen Mustard Nitrogen Mustard DNA Alkylation DNA Alkylation Nitrogen Mustard->DNA Alkylation DNA Cross-links DNA Cross-links DNA Alkylation->DNA Cross-links p53 Activation p53 Activation DNA Cross-links->p53 Activation Bax/Puma Upregulation Bax/Puma Upregulation p53 Activation->Bax/Puma Upregulation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Puma Upregulation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling Pathway of Nitrogen Mustard-Induced Apoptosis.

Experimental Workflow for Apoptosis Analysis cluster_assays Apoptosis Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Cell Harvesting->Caspase Activity Assay Western Blot Western Blot Cell Harvesting->Western Blot Data Analysis Data Analysis Annexin V/PI Staining->Data Analysis Caspase Activity Assay->Data Analysis Western Blot->Data Analysis

Caption: General Experimental Workflow for Assessing Apoptosis.

References

A Comparative Guide to Novel Nitrogen Mustard-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel nitrogen mustard-based anticancer agents against established alternatives, supported by experimental data.

Introduction to Nitrogen Mustard-Based Anticancer Agents

Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effect is primarily mediated through the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs).[1] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2] However, the clinical utility of traditional nitrogen mustards is often limited by their lack of selectivity, leading to significant side effects.[3] To address this, researchers are actively developing novel derivatives and hybrid molecules with improved efficacy and reduced toxicity.[3]

Mechanism of Action: DNA Alkylation and Cross-Linking

The fundamental mechanism of action for nitrogen mustards involves a two-step intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine.[1][2] Bifunctional nitrogen mustards can undergo this reaction twice, leading to the formation of ICLs that are particularly cytotoxic as they are difficult for cellular repair mechanisms to resolve.[1]

Nitrogen Mustard Mechanism of Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade NM Nitrogen Mustard (Pro-drug) Active_NM Aziridinium Ion (Reactive Intermediate) NM->Active_NM Intramolecular Cyclization DNA DNA Double Helix Active_NM->DNA First Alkylation Mono_adduct Mono-alkylation of Guanine (N7) DNA->Mono_adduct ICL Interstrand Cross-link (ICL) Mono_adduct->ICL Second Alkylation Replication_Block DNA Replication Blockage ICL->Replication_Block Transcription_Block Transcription Inhibition ICL->Transcription_Block p53_Activation p53 Activation Replication_Block->p53_Activation Transcription_Block->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Fig. 1: Simplified signaling pathway of nitrogen mustard-induced apoptosis.

Comparative Efficacy of Novel Nitrogen Mustard Agents

Recent research has focused on synthesizing novel nitrogen mustard derivatives and hybrids to enhance their anticancer activity and selectivity. The following tables summarize the in vitro cytotoxicity of several novel compounds compared to established drugs, chlorambucil and melphalan. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of Phenylboronic Acid Nitrogen Mustards [4]

CompoundMDA-MB-468 (Breast Cancer)UO-31 (Renal Cancer)
CWB-20145 (1) 16.738.8
FAN-NM-CH3 (2) 2.2 18.5
Chlorambucil34.4>100
Melphalan48.7>100

Lower IC50 values indicate higher potency.

Table 2: Cytotoxicity (IC50, µM) of Tyrosinamide-Chlorambucil Hybrids [3]

CompoundMDA-MB-231 (Breast Cancer)MCF-7 (Breast Cancer)
m-16 48.6131.25
Chlorambucil136.85130.36

Table 3: Cytotoxicity (IC50, µM) of Etoposide-Nitrogen Mustard Hybrids [3]

CompoundK562 (Leukemia)K/VP.5 (Etoposide-resistant Leukemia)
13e 0.27 0.85
Melphalan125.3
Etoposide0.294.9

Table 4: Cytotoxicity (IC50, µM) of Oridonin-Nitrogen Mustard Conjugates [3]

CompoundMCF-7 (Breast Cancer)Bel-7402 (Hepatocellular Carcinoma)
10b 0.68 0.50
Melphalan>40>40
Chlorambucil>40>40

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing MTT to formazan, which has a purple color.

MTT Assay Workflow Cell_Seeding Seed cells into 96-well plate and incubate overnight Drug_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Drug_Treatment Incubation_24_72h Incubate for 24-72 hours Drug_Treatment->Incubation_24_72h MTT_Addition Add MTT solution to each well Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours (Formazan crystal formation) MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Measurement

Fig. 2: General workflow for an MTT-based cytotoxicity assay.

Detailed Methodology: [5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

DNA Interstrand Cross-Link Analysis (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A modified alkaline comet assay can be used to specifically measure DNA interstrand cross-links.

Principle: ICLs prevent the denaturation and migration of DNA during electrophoresis. To detect ICLs, cells are first exposed to a known amount of DNA-damaging agent (e.g., ionizing radiation) to induce random strand breaks. In cells without ICLs, this will result in a large comet tail. In cells with ICLs, the DNA remains cross-linked and will not migrate as far, resulting in a smaller comet tail.

General Protocol Outline: [7][8][9]

  • Cell Treatment: Expose cells to the nitrogen mustard agent for a defined period.

  • Irradiation: Irradiate the cells with a fixed dose of X-rays or gamma rays to induce single-strand breaks.

  • Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head to determine the extent of DNA damage. A reduction in tail moment compared to the irradiated control indicates the presence of ICLs.

Conclusion and Future Perspectives

The development of novel nitrogen mustard-based anticancer agents continues to be a promising area of research. By modifying the core structure and creating hybrid molecules, scientists are engineering compounds with significantly improved potency and selectivity against cancer cells, including drug-resistant strains. The data presented in this guide highlights the potential of these new agents to overcome the limitations of traditional nitrogen mustard chemotherapy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these promising compounds.

References

comparative analysis of gene expression profiles after treatment with different alkylating agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Gene Expression Profiles After Treatment with Sulfur Mustard and Temozolomide

This guide provides a comparative analysis of the transcriptomic responses to two distinct alkylating agents: Sulfur Mustard (SM), a bifunctional agent known for its vesicant properties, and Temozolomide (TMZ), a monofunctional agent used in cancer chemotherapy, particularly for glioblastoma.[1][2] Alkylating agents exert their cytotoxic effects by covalently adding alkyl groups to DNA, which can block essential biological processes like replication and transcription, ultimately leading to cell death.[3][4] Understanding the differential gene expression profiles induced by these agents can elucidate their specific mechanisms of action and resistance, aiding in the development of more effective therapeutic strategies.

Experimental Methodologies

The data presented in this guide are synthesized from multiple studies investigating the effects of Sulfur Mustard and Temozolomide on various biological systems. The methodologies employed in these key studies are summarized below.

ParameterSulfur Mustard (SM) StudyTemozolomide (TMZ) Study
Biological System Mouse Ear Skin[2] / Human Airway Tissue[5]Patient-Derived Glioblastoma Stem-Like Cells[6]
Treatment Topical application of SM (0.005 to 0.16 mg)[2]500 µM TMZ in cell culture[6]
Exposure Time 24 hours post-exposure[2]24 hours[6]
Gene Expression Analysis cDNA Microarray[2]RNA Sequencing (RNA-Seq) and small RNA-Seq[6]
Control Group Dichloromethane vehicle-exposed tissue[2]Vehicle (DMSO)-treated cells[6]

A generalized workflow for such comparative transcriptomic studies is illustrated below. This process begins with the exposure of biological samples to the respective chemical agents, followed by RNA extraction and high-throughput sequencing or microarray analysis. The resulting data undergoes rigorous bioinformatic processing to identify differentially expressed genes and altered biological pathways.

G cluster_0 Experimental Phase cluster_1 Data Acquisition cluster_2 Bioinformatic Analysis A Cell Culture / Animal Model B Treatment with Alkylating Agent (e.g., SM, TMZ) A->B C Control Group (Vehicle Treatment) A->C D RNA Extraction & QC B->D C->D E cDNA Microarray or RNA-Sequencing D->E F Data Preprocessing (Normalization, Filtering) E->F G Differential Gene Expression Analysis F->G H Pathway & Functional Enrichment Analysis G->H I Comparative Analysis H->I

Figure 1: Generalized experimental workflow for comparative transcriptomic analysis.

Comparative Gene Expression Analysis

Treatment with both Sulfur Mustard and Temozolomide induces significant changes in gene expression, reflecting the cellular response to DNA damage. However, the specific genes and the magnitude of their dysregulation differ, highlighting agent-specific cellular responses.

Sulfur Mustard-Induced Gene Expression Changes

In murine skin exposed to SM, a dose-dependent increase in the upregulation of genes involved in apoptosis, transcription, cell cycle, and inflammation was observed.[2] Notably, no genes were found to be consistently downregulated across all doses. A study on chronic human mustard lung disease also identified 122 significantly dysregulated genes associated with extracellular matrix components, apoptosis, stress response, and inflammation.[5]

Table 1: Selected Upregulated Genes in Mouse Skin 24h After SM Exposure [2]

Gene CategoryGene NameDescription
Apoptosis Casp1, Casp3Caspase 1 and 3, key executioners of apoptosis
FasFas cell surface death receptor
Transcription Factors Atf3Activating transcription factor 3
JunJun proto-oncogene, AP-1 transcription factor subunit
Cell Cycle Ccng1Cyclin G1
Cdkn1a (p21)Cyclin dependent kinase inhibitor 1A
Inflammation Ccl2, Ccl3Chemokine (C-C motif) ligand 2 and 3
IL1b, IL6Interleukin 1 beta and Interleukin 6
Temozolomide-Induced Gene Expression Changes

RNA-sequencing of glioblastoma cells treated with TMZ revealed a coordinated transcriptional response involving protein-coding genes, microRNAs, and long non-coding RNAs (lncRNAs).[6] The response differs between TMZ-sensitive and resistant cells. Key upregulated genes in response to TMZ are often involved in DNA repair and cell cycle arrest, reflecting the cellular effort to manage DNA lesions. For instance, single-cell transcriptomics has shown increased expression of RRM2, a gene crucial for DNA synthesis, during chemotherapy.[7]

Table 2: Selected Differentially Expressed Genes in Glioblastoma Cells After TMZ Treatment [6][8][9]

Gene CategoryGene NameRegulationDescription
DNA Repair RRM2UpregulatedRibonucleotide reductase regulatory subunit M2
MGMTVariableO-6-methylguanine-DNA methyltransferase (often silenced in sensitive tumors)
Cell Cycle p53 pathway genesUpregulatedGenes involved in p53-mediated cell cycle arrest and apoptosis
Cyclins/CDKsDownregulatedKey regulators of cell cycle progression
Transcription Factors MAZUpregulatedMYC-associated zinc finger protein, linked to resistance[8]
LncRNAs MultipleDysregulatedLong non-coding RNAs involved in regulatory circuits

Affected Signaling Pathways

Alkylating agents trigger a complex network of signaling pathways known as the DNA Damage Response (DDR).[10][11] While both SM and TMZ activate the DDR, the specific lesions they create lead to the preferential activation of different repair and signaling cascades.

DNA Damage and Repair Pathways

Alkylating agents can produce a variety of DNA adducts.[3] Monofunctional agents like TMZ primarily create single-base adducts, such as O6-methylguanine (O6-MeG), which are recognized by the Mismatch Repair (MMR) system and can lead to futile repair cycles and double-strand breaks (DSBs).[12] Bifunctional agents like SM can form DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions requiring a more complex repair process involving factors from Nucleotide Excision Repair (NER), Fanconi Anemia (FA), and Homologous Recombination (HR) pathways.[12][13]

The Base Excision Repair (BER) pathway is also crucial for repairing many of the N-alkyl adducts produced by both types of agents.[10][14]

G Alkylating_Agent Alkylating Agent (SM or TMZ) DNA_Damage DNA Damage (Adducts, ICLs, Breaks) Alkylating_Agent->DNA_Damage ATM_ATR Sensor Kinases (ATM, ATR) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, MMR, HR, etc.) ATM_ATR->DNA_Repair p53->Cell_Cycle_Arrest p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 2: Simplified overview of the DNA Damage Response pathway.

Key Signaling Nodes in Alkylating Agent Response

The cellular response to DNA alkylation is orchestrated by a network of signaling proteins. Upon detection of DNA lesions, sensor kinases like ATM and ATR are activated.[10] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor p53, which plays a central role in deciding the cell's fate by inducing cell cycle arrest, promoting DNA repair, or initiating apoptosis if the damage is irreparable.[10] The differential expression of genes like Atf3, Jun, and Cdkn1a following SM exposure reflects the activation of these stress response and cell cycle control pathways.[2] Similarly, the response to TMZ involves the modulation of p53 and related cell cycle pathways.[9]

G TMZ Temozolomide (TMZ) O6MeG O6-MeG Adducts TMZ->O6MeG SM Sulfur Mustard (SM) ICL Interstrand Cross-links (ICLs) N-Alkyl Adducts SM->ICL MMR Mismatch Repair (MMR) O6MeG->MMR NER_FA_HR NER / FA / HR Pathways ICL->NER_FA_HR BER Base Excision Repair (BER) ICL->BER DSB Double-Strand Breaks MMR->DSB Apoptosis Apoptosis / Cell Cycle Arrest DSB->Apoptosis NER_FA_HR->Apoptosis BER->Apoptosis

Figure 3: Divergent DNA repair responses to TMZ and SM.

References

Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive overview of the key parameters and analytical methodologies used to confirm the purity of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride (CAS: 63978-53-0), a crucial intermediate in the synthesis of various compounds. We will delve into a typical Certificate of Analysis (CoA), compare specifications, and provide detailed experimental protocols.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a product. It provides a summary of the test results against established specifications. While CoAs from different suppliers may vary in format, they generally cover the same fundamental quality attributes.

Table 1: Comparison of Typical Quality Specifications for this compound Hydrochloride

ParameterTypical Specification (Supplier A)Typical Specification (Supplier B)Acceptance Criteria
Appearance White to off-white crystalline powderWhite solidConforms to standard
Solubility Soluble in waterSoluble in waterClear, colorless solution at a specified concentration
Identification by ¹H NMR Conforms to structure[1]Consistent with structureThe spectrum corresponds to the reference standard
Purity by HPLC/UPLC ≥ 98.0%[2]≥ 95.0%[3]NLT 95.0%
Moisture Content (by Karl Fischer) ≤ 0.5%≤ 1.0%NMT 1.0%
Melting Point Report valueReport valueWithin a specified range
Related Substances/Impurities Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%Not specifiedSpecific limits for known and unknown impurities
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsWithin ICH limits

NLT: Not Less Than, NMT: Not More Than

Experimental Protocols

Detailed and validated analytical methods are crucial for obtaining reliable purity data. Below are protocols for key experiments typically performed.

Identification by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire the proton NMR spectrum using a spectrometer (e.g., 400 MHz).

    • Process the data and compare the chemical shifts, multiplicities, and integrations of the signals with a reference standard or theoretical values.

  • Expected Result: The obtained spectrum should be consistent with the known structure of this compound hydrochloride.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the main compound and detect any impurities.

  • Methodology: A reverse-phase HPLC method is commonly employed.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

    • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Analysis of Genotoxic Impurities by UHPLC-MS/MS

Given that this compound is a nitrogen mustard derivative, there is a potential for the presence of genotoxic impurities, such as bis(2-chloroethyl)amine. A highly sensitive method like UHPLC-MS/MS is necessary for their detection and quantification at trace levels.[4]

  • Objective: To detect and quantify potential genotoxic impurities.

  • Methodology:

    • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Mass Spectrometer: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Column: A suitable column for polar compounds (e.g., C18).

    • Mobile Phase: A gradient elution with an aqueous phase containing a modifier like formic acid and an organic phase like methanol or acetonitrile is often used.[4]

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Acceptance Criteria: The levels of any detected genotoxic impurities must be below the threshold of toxicological concern (TTC).

Visualizing the Quality Control Workflow and Potential Impurities

To better understand the process of confirming the purity of this compound hydrochloride and the potential impurities that may arise, the following diagrams are provided.

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Release Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Sample Preparation Sample Preparation Visual Inspection->Sample Preparation Identification (NMR/FTIR) Identification (NMR/FTIR) Sample Preparation->Identification (NMR/FTIR) Purity (HPLC) Purity (HPLC) Identification (NMR/FTIR)->Purity (HPLC) Impurity Profiling (LC-MS) Impurity Profiling (LC-MS) Purity (HPLC)->Impurity Profiling (LC-MS) Moisture Content (KF) Moisture Content (KF) Impurity Profiling (LC-MS)->Moisture Content (KF) Residual Solvents (GC) Residual Solvents (GC) Moisture Content (KF)->Residual Solvents (GC) Data Analysis Data Analysis Residual Solvents (GC)->Data Analysis Comparison to Specifications Comparison to Specifications Data Analysis->Comparison to Specifications Certificate of Analysis Generation Certificate of Analysis Generation Comparison to Specifications->Certificate of Analysis Generation Batch Release Batch Release Certificate of Analysis Generation->Batch Release

Caption: Workflow for Purity Confirmation.

The synthesis of this compound hydrochloride can involve the reaction of diethanolamine with a chlorinating agent like thionyl chloride.[5][[“]] This process can lead to the formation of several potential impurities.

G cluster_main This compound cluster_impurities Potential Impurities main_compound This compound (C6H13Cl2NO) impurity1 2-((2-Chloroethyl)amino)ethanol (Starting Material/Byproduct) main_compound->impurity1 impurity2 Bis(2-chloroethyl)amine (Genotoxic Impurity) main_compound->impurity2 impurity3 Triethanolamine (Starting Material Impurity) main_compound->impurity3

Caption: Main Compound and Potential Impurities.

Conclusion

Confirming the purity of this compound hydrochloride requires a multi-faceted analytical approach. By carefully reviewing the Certificate of Analysis and understanding the underlying experimental protocols, researchers can be confident in the quality of their starting materials. This guide provides a framework for evaluating the purity of this important chemical intermediate, enabling more reliable and reproducible scientific outcomes. When sourcing this compound, it is advisable to request a detailed CoA from the supplier and, if necessary, perform independent verification of critical parameters.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-[Bis(2-chloroethyl)amino]ethanol, a potent nitrogen mustard alkylating agent. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The following guidelines are based on established methods for the decontamination and disposal of hazardous nitrogen mustards and should be implemented in strict accordance with institutional and regulatory standards.

I. Quantitative Data on Chemical Degradation

Effective disposal of this compound necessitates its chemical degradation into less toxic byproducts. The following table summarizes quantitative data from a study on the degradation of a structurally similar nitrogen mustard, tris(2-chloroethyl)amine (HN3), using ferrate(VI) as a decontamination agent. This data provides a valuable reference for developing a disposal protocol.[1]

ParameterValueConditionsReference
Decontaminant Potassium Ferrate(VI) (K₂FeO₄)Aqueous solution[1]
Reaction Time ~4 minutesFor nearly 100% degradation of HN3[1]
Optimal pH Range 3-6The reaction rate is pH-dependent, with the highest rate observed at pH 4[1]
Reagent Concentration 1.09 mM Ferrate(VI)For a 1.09 µM solution of HN3[1]
Degradation Products Fe(III) and Fe(II) speciesConsidered environmentally acceptable[1]

Note: This data is for tris(2-chloroethyl)amine (HN3) and should be used as a guideline. It is essential to conduct small-scale tests to validate the effectiveness of these parameters for this compound before scaling up the disposal process.

II. Experimental Protocols for Disposal

The following protocols are based on established methods for the neutralization of nitrogen mustards.[1][2] These procedures should be performed in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

A. Protocol for Degradation using Ferrate(VI)

This protocol is adapted from a study on the degradation of tris(2-chloroethyl)amine (HN3).[1]

Materials:

  • This compound waste solution

  • Potassium Ferrate(VI) (K₂FeO₄)

  • Phosphate buffer solutions (for pH adjustment)

  • Suitable reaction vessel (e.g., glass beaker or flask)

  • Stirring apparatus

  • pH meter

Procedure:

  • Preparation: Dilute the this compound waste to a concentration suitable for safe handling. The reference study used a 200 ppm solution of HN3.[1]

  • pH Adjustment: Adjust the pH of the waste solution to within the optimal range of 3-6 using a phosphate buffer. The highest degradation rate for a similar compound was observed at pH 4.[1]

  • Decontaminant Preparation: Prepare a fresh aqueous solution of Potassium Ferrate(VI). The concentration should be in molar excess to the nitrogen mustard. The reference study used a 1.09 mM ferrate(VI) solution for a 1.09 µM HN3 solution.[1]

  • Degradation Reaction: While stirring, add the Potassium Ferrate(VI) solution to the pH-adjusted waste.

  • Reaction Time: Allow the reaction to proceed for a sufficient duration. In the reference study, nearly complete degradation of HN3 was achieved in 4 minutes.[1] It is recommended to allow for a longer reaction time as a safety margin and to verify degradation through appropriate analytical methods.

  • Verification: Before final disposal, it is crucial to verify the complete degradation of the nitrogen mustard using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Final Disposal: Once complete degradation is confirmed, the resulting solution containing iron species can be neutralized and disposed of in accordance with local and national hazardous waste regulations.[1]

B. General Hydrolysis and Oxidation Protocols

Nitrogen mustards can also be degraded through hydrolysis or oxidation with other reagents.

  • Alkaline Hydrolysis: Treatment with an aqueous solution of sodium hydroxide can be used to hydrolyze nitrogen mustards. However, for some related compounds like ifosfamide, this can produce toxic byproducts.[2]

  • Oxidation with Hypochlorite: An aqueous solution of sodium hypochlorite can also be used to decontaminate nitrogen mustards.[2]

Caution: The efficacy and safety of these methods should be thoroughly evaluated for this compound before use, as the reaction products may also be hazardous.

III. Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_decon Decontamination Phase cluster_disp Disposal Phase A Collect and Quantify This compound Waste B Select Appropriate Degradation Protocol (e.g., Ferrate(VI)) A->B C Prepare Necessary Reagents and Buffer Solutions B->C D Perform Degradation Reaction in a Fume Hood C->D E Monitor Reaction Parameters (pH, Temperature, Time) D->E F Verify Complete Degradation via Analytical Methods (e.g., GC-MS) E->F G Neutralize Final Solution F->G H Dispose of as Hazardous Waste According to Regulations G->H I Decontaminate all Equipment and Glassware G->I

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-[Bis(2-chloroethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper handling of 2-[Bis(2-chloroethyl)amino]ethanol, a potent chemical compound, is paramount to ensuring the safety of researchers and the integrity of scientific endeavors. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of this substance. Strict adherence to these procedures is mandatory for all personnel involved in its handling.

I. Understanding the Hazard

This compound and its hydrochloride salt are classified as hazardous materials. Exposure can lead to severe health consequences. Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][2]

  • Mutagenicity: Suspected of causing genetic defects.[1][2][3]

  • Lachrymator: Substance which increases the flow of tears.[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when working with this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical safety goggles and a face shield (8-inch minimum).OSHA 29 CFR 1910.133, EN166To protect against splashes and vapors that can cause severe eye damage.
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact which can cause severe burns.
Body Chemical-resistant apron or lab coat, and impervious clothing.EN 13034:2005 (Type 6)To protect against skin exposure from splashes and spills.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust, mists, or vapors that can cause respiratory irritation.
Feet Closed-toe shoes.To protect feet from spills.

Important Note: Always inspect PPE for damage before use and dispose of and replace it as needed. Contaminated clothing should be removed immediately and laundered separately before reuse.[4]

III. Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Keep the container tightly closed.[1][2]

  • The storage area should be designated as a "Corrosives Area".[1][2]

2. Handling and Use:

  • All work with this chemical must be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][2]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1][2]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • In case of a spill, evacuate the area immediately.

  • Wear full protective equipment, including respiratory protection, before attempting to clean up.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material into a labeled, sealed container for proper disposal.[4]

  • Decontaminate the spill area.

IV. Disposal Plan: Ensuring Environmental Safety

The disposal of this compound and its contaminated materials must be handled with extreme care to prevent environmental contamination.

  • Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste. This should be done through a licensed disposal company.[5] Do not flush down the drain or dispose of in regular trash.[1][2]

  • Contaminated Materials: All materials that have come into contact with the chemical, including PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

V. Experimental Protocol: Emergency First Aid

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a comprehensive understanding of the chemical's properties and a thorough risk assessment for specific laboratory procedures. All personnel must be trained on these procedures before handling this chemical.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Prepare Work Area (Fume Hood, Spill Kit, Eyewash/Shower Access) prep_ppe->prep_setup handle_chem Handle this compound (Weighing, Transferring, Reaction) prep_setup->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon emergency_spill Spill Response handle_chem->emergency_spill Spill Occurs emergency_exposure Exposure Response (First Aid) handle_chem->emergency_exposure Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste (Chemical, Contaminated PPE) cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose emergency_contact Contact EHS emergency_spill->emergency_contact emergency_exposure->emergency_contact

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.